2,2-Bis(4-carboxyphenyl)hexafluoropropane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6O4/c18-16(19,20)15(17(21,22)23,11-5-1-9(2-6-11)13(24)25)12-7-3-10(4-8-12)14(26)27/h1-8H,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYMDAUTAXXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061576 | |
| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171-47-7 | |
| Record name | 2,2-Bis(4-carboxyphenyl)hexafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001171477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(4-carboxyphenyl)hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Bis(4-carboxyphenyl)hexafluoropropane
This guide provides a comprehensive technical overview of 2,2-Bis(4-carboxyphenyl)hexafluoropropane, a fluorinated aromatic dicarboxylic acid. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the chemical properties, synthesis, and applications of this versatile monomer.
Introduction: Unveiling a Unique Molecular Architecture
This compound, also known by its synonym 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid), is a unique chemical compound characterized by a central hexafluoroisopropylidene group bridging two para-substituted benzoic acid moieties.[1] This structure imparts a combination of rigidity from the aromatic rings, flexibility from the isopropylidene linkage, and the distinctive physicochemical properties associated with fluorine substitution. The presence of the two carboxylic acid functional groups makes it an ideal monomer for step-growth polymerization, leading to the formation of high-performance polymers.[2] Furthermore, its well-defined V-shape and ability to act as a ligand have made it a subject of interest in supramolecular chemistry and the development of metal-organic frameworks.[3]
This guide will delve into the detailed chemical structure, physicochemical properties, a representative synthesis protocol, and the primary applications of this compound, with a focus on providing practical insights for laboratory and developmental work.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is fundamental to its properties and applications. The IUPAC name for this compound is 4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid.[4]
Below is a visual representation of its molecular structure.
Caption: 2D Chemical Structure of this compound
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid | --INVALID-LINK--[4] |
| CAS Number | 1171-47-7 | --INVALID-LINK--[4] |
| Molecular Formula | C₁₇H₁₀F₆O₄ | --INVALID-LINK--[4] |
| Molecular Weight | 392.25 g/mol | --INVALID-LINK--[4] |
| Appearance | White to almost white powder/crystal | --INVALID-LINK-- |
| Melting Point | 272-274 °C (lit.) | --INVALID-LINK--, --INVALID-LINK--[5] |
| Boiling Point | 424.4±45.0 °C (Predicted) | N/A |
| Density | 1.505±0.06 g/cm³ (Predicted) | N/A |
| Solubility | Slightly soluble in DMSO and methanol | N/A |
Synthesis and Purification: A Representative Protocol
While several synthetic routes to this compound exist, a common and logical approach involves the oxidation of the corresponding dimethyl precursor, 4,4'-(hexafluoroisopropylidene)bis(p-xylene). The following protocol is a representative laboratory-scale procedure derived from established oxidation methodologies for similar compounds, such as those described in the patent literature for industrial applications.[6][7][8]
Causality Behind Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a strong oxidizing agent capable of converting the methyl groups of the xylene precursor to carboxylic acids. The reaction is typically performed in a basic or neutral aqueous solution.
-
Solvent System: A co-solvent system, such as pyridine-water or t-butanol-water, is often employed to improve the solubility of the organic starting material in the aqueous permanganate solution, thereby facilitating the reaction.
-
Temperature Control: The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure complete oxidation.
-
Workup and Purification: The workup involves quenching the excess permanganate, removing the manganese dioxide byproduct, and precipitating the dicarboxylic acid product by acidification. Recrystallization is then used to obtain a high-purity final product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 4,4'-(hexafluoroisopropylidene)bis(p-xylene) (1 equivalent) with a mixture of pyridine and water (e.g., a 10:1 v/v ratio).
-
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (approximately 4-6 equivalents) in small portions to the reaction mixture. Maintain the temperature below 50 °C during the addition.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 90-100 °C) and maintain for several hours (e.g., 4-8 hours) until the purple color of the permanganate has disappeared. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Product Precipitation: Combine the filtrate and washings and remove the pyridine by distillation. Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate of this compound will form.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum. For further purification, recrystallize the product from a suitable solvent system, such as ethanol-water or acetic acid-water.
Caption: A generalized workflow for the synthesis of this compound.
Applications: A Building Block for Advanced Materials
The primary utility of this compound lies in its role as a monomer for the synthesis of high-performance polymers.[2] The unique combination of properties imparted by its structure makes the resulting polymers highly desirable for a range of demanding applications.
-
Polyimides and Other High-Performance Polymers: This dicarboxylic acid is a key component in the synthesis of fluorinated polyimides, polyoxadiazoles, and polytriazoles.[2] These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the hexafluoroisopropylidene group often enhances solubility, improves processability, and lowers the dielectric constant of the resulting polymers, making them suitable for applications in microelectronics and aerospace.
-
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The rigid, V-shaped structure of this compound makes it an excellent ligand for the construction of metal-organic frameworks and coordination polymers.[3] These materials have potential applications in gas storage, catalysis, and separation technologies.
-
Potential in Biomedical Applications: While direct applications in drug development are not widely reported, the properties of polymers derived from this monomer suggest potential utility in the biomedical field. For instance, fluorinated polymers are known for their biocompatibility and biostability. It is conceivable that copolymers incorporating this compound could be explored for applications in medical devices, drug delivery systems, or as specialized coatings. However, it is important to note that this is a speculative area requiring further research.
Safety and Handling
This compound is classified as an irritant.[4] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Recommended Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile fluorinated monomer with a unique set of properties. Its primary application lies in the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and desirable processing characteristics. While its direct role in drug development is not yet established, the properties of its derivatives suggest potential for future exploration in biomedical applications. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, offering a solid foundation for researchers and scientists working with this important chemical building block.
References
- 1. US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type - Google Patents [patents.google.com]
- 2. getchem.com [getchem.com]
- 3. alkalisci.com [alkalisci.com]
- 4. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS: 1171-47-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. WO2009082614A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane - Google Patents [patents.google.com]
- 7. US20090156834A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane - Google Patents [patents.google.com]
- 8. CN101696199A - Preparation method of 4,4'-(Hexafluoroisopropylidene) diphthalic anhydride - Google Patents [patents.google.com]
Introduction: The Architectural Significance of a Fluorinated Dicarboxylic Acid
An In-depth Technical Guide to 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
4,4'-(Hexafluoroisopropylidene)bis(benzoic acid), often abbreviated as 6F-BDA, is an aromatic dicarboxylic acid distinguished by a unique structural feature: the hexafluoroisopropylidene bridge, -C(CF₃)₂-, linking two phenyl-carboxylic acid moieties. This is not merely a linker; it is a functional unit that imparts a distinct set of properties to the molecule and, by extension, to the macromolecules derived from it. The bulky, electron-withdrawing trifluoromethyl groups introduce a permanent kink in the molecular backbone, disrupting chain packing and enhancing solubility in organic solvents.[1][2] Furthermore, the fluorine content significantly lowers the dielectric constant, increases thermal and oxidative stability, and enhances hydrophobicity.
This guide provides a comprehensive overview of 6F-BDA, moving from its fundamental physicochemical properties to its synthesis, and culminating in its high-value applications, particularly in the synthesis of advanced polymers and metal-organic frameworks (MOFs).[1][3] The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this versatile monomer in their respective fields.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The defining characteristics of 6F-BDA are summarized below.
Chemical Structure and Identifiers
The non-planar, bent structure imparted by the central hexafluoroisopropylidene group is a key determinant of its utility, particularly in creating soluble, high-performance polymers.[1][2]
Caption: Chemical structure of 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid).
Physicochemical Data Summary
The following table consolidates the key quantitative properties of 6F-BDA, essential for experimental design, reaction stoichiometry, and material characterization.
| Property | Value | Source(s) |
| CAS Number | 1171-47-7 | [1][4] |
| Molecular Formula | C₁₇H₁₀F₆O₄ | [5] |
| Molecular Weight | 392.25 g/mol | [1][4] |
| Melting Point | 272-274 °C | [1][2] |
| Appearance | White to off-white powder/crystals | N/A |
| Purity | ≥97% - 98% (typical commercial grades) | [1][5] |
| InChI Key | PHQYMDAUTAXXFZ-UHFFFAOYSA-N | [1][6] |
| SMILES | OC(=O)c1ccc(cc1)C(c2ccc(cc2)C(O)=O)(C(F)(F)F)C(F)(F)F | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 6F-BDA.
-
¹H NMR: The proton NMR spectrum is characterized by distinct aromatic proton signals. The chemical shifts and splitting patterns are consistent with two para-substituted benzene rings.[6]
-
¹³C NMR: The carbon spectrum will show signals for the carboxylic acid carbons, the quaternary carbon of the isopropylidene bridge, the trifluoromethyl carbons (split by fluorine), and the distinct aromatic carbons.
-
¹⁹F NMR: A single signal is expected for the six equivalent fluorine atoms of the two -CF₃ groups.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak typically around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-F stretches (strong absorptions in the 1100-1300 cm⁻¹ region), and aromatic C-H and C=C stretches.
Section 2: Synthesis and Purification Workflow
While 6F-BDA is commercially available, understanding its synthesis provides insight into potential impurities and informs purification strategies. A common synthetic route involves the oxidation of a suitable precursor, such as 2,2-bis(4-methylphenyl)hexafluoropropane.
General Synthesis Protocol: Oxidation Route
This protocol outlines a conceptual workflow. The choice of oxidant and reaction conditions is critical for achieving high yield and purity. Potassium permanganate (KMnO₄) or nitric acid are common oxidants for converting methyl groups on an aromatic ring to carboxylic acids.
Step-by-Step Methodology:
-
Reaction Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a temperature probe. The precursor, 2,2-bis(4-methylphenyl)hexafluoropropane, is charged into the flask along with a suitable solvent (e.g., a mixture of pyridine and water).
-
Oxidant Addition: The oxidant (e.g., KMnO₄) is added portion-wise to the stirred solution. Causality: Portion-wise addition is crucial to control the exothermic nature of the oxidation reaction and maintain a safe operating temperature.
-
Reflux: The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by techniques like TLC or HPLC).
-
Workup: After cooling to room temperature, the excess oxidant is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is removed by filtration.
-
Acidification: The filtrate is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of ~1-2. This protonates the carboxylate salt, causing the desired 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) to precipitate out of the aqueous solution.
-
Purification: The crude solid is collected by filtration, washed with deionized water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetic acid/water or ethanol/water). Trustworthiness: The purity of the final product should be validated using melting point analysis and spectroscopic methods (NMR, FTIR) to ensure it meets the standards required for subsequent polymerization or coordination chemistry.
References
An In-Depth Technical Guide to 2,2-Bis(4-carboxyphenyl)hexafluoropropane (CAS 1171-47-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Bis(4-carboxyphenyl)hexafluoropropane, a fluorinated aromatic dicarboxylic acid monomer. Herein, we delve into its chemical and physical properties, present a detailed synthesis and purification protocol, and explore its significant applications, particularly in the synthesis of high-performance polymers for the biomedical and pharmaceutical fields. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.
Introduction: The Significance of Fluorinated Monomers
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The hexafluoroisopropylidene group (-C(CF₃)₂-) is a particularly impactful moiety, imparting enhanced thermal stability, chemical resistance, solubility in organic solvents, and unique electronic properties to the parent structure. This compound, also known as 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid), is a prime example of a fluorinated monomer that leverages these attributes. Its rigid, V-shaped structure and the presence of two carboxylic acid functional groups make it an invaluable building block for a variety of advanced materials.
This guide will explore the synthesis, properties, and applications of this monomer, with a particular focus on its role in the development of materials relevant to the drug development industry, such as biocompatible polymers for medical devices and advanced drug delivery systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 1171-47-7 | [1] |
| Molecular Formula | C₁₇H₁₀F₆O₄ | [1] |
| Molecular Weight | 392.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 272-274 °C | |
| IUPAC Name | 4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid | [1] |
| Synonyms | 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid), 2,2-Bis[4-carboxyphenyl]hexafluoropropane | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process, starting from the Friedel-Crafts alkylation of toluene with hexafluoroacetone, followed by the oxidation of the resulting intermediate.
Synthesis Pathway
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical transformations for this class of compounds.
Step 1: Synthesis of 2,2-Bis(4-methylphenyl)hexafluoropropane [2]
-
In a suitable high-pressure reactor, combine toluene and a catalytic amount of hydrofluoric acid (HF).
-
Cool the mixture and slowly introduce hexafluoroacetone.
-
The reaction is typically carried out under pressure and at a controlled temperature.
-
Upon completion, the reaction mixture is carefully neutralized, and the organic phase is separated.
-
The crude 2,2-bis(4-methylphenyl)hexafluoropropane is isolated, for example, by distillation under reduced pressure.
Step 2: Oxidation to this compound [2]
-
Dissolve the 2,2-bis(4-methylphenyl)hexafluoropropane from Step 1 in a suitable solvent, such as acetic acid.
-
Add a strong oxidizing agent, such as chromium(III) oxide (CrO₃). Other oxidation systems, such as potassium permanganate, can also be employed.
-
Heat the reaction mixture to reflux for several hours until the oxidation is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
After cooling, the crude product is precipitated by pouring the reaction mixture into water.
-
The solid is collected by filtration and washed thoroughly with water to remove inorganic salts and residual acid.
Purification: Recrystallization
Recrystallization is a highly effective method for purifying the crude this compound. The choice of solvent is critical for achieving high purity and yield.
Protocol for Recrystallization:
-
Solvent Selection: A mixed solvent system is often effective for aromatic dicarboxylic acids. A good starting point is a mixture of ethanol and water.[3] The compound should be highly soluble in the boiling solvent mixture but sparingly soluble at room temperature.
-
Dissolution: In a flask, suspend the crude product in a minimal amount of the hot solvent mixture (e.g., 70:30 ethanol:water) and heat to boiling with stirring until fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Analytical Characterization
Ensuring the purity and identity of this compound is crucial for its use in polymerization and other sensitive applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound. A typical reverse-phase HPLC method can be employed.
Representative HPLC Method:
-
Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) as mobile phase A and acetonitrile as mobile phase B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of approximately 230-240 nm.[4]
-
Column Temperature: 25-35 °C.[4]
Spectroscopic Analysis
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule.
-
FTIR Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-F bonds of the hexafluoroisopropylidene group.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable monomer in the synthesis of advanced materials with significant potential in the biomedical and pharmaceutical sectors.
High-Performance Polyimides for Medical Applications
Polyimides are a class of polymers known for their exceptional thermal, mechanical, and chemical stability. The incorporation of the hexafluoroisopropylidene group from this compound enhances these properties and also improves solubility and processability.
Fluorinated polyimides derived from this monomer are being explored for various biomedical applications due to their excellent biocompatibility.[5] These materials are suitable for use in implantable medical devices, surgical instruments, and as coatings for medical electronics, where durability and inertness are paramount.
Caption: General two-step synthesis of fluorinated polyimides.
Metal-Organic Frameworks (MOFs) for Drug Delivery
This compound serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[6][7] MOFs are highly porous materials with a large surface area, making them excellent candidates for drug delivery applications.[8][9][10]
The tunability of the MOF structure by selecting different metal ions and organic linkers allows for the controlled loading and release of therapeutic agents.[8] The fluorinated nature of the linker can also influence the drug-carrier interactions and the overall properties of the MOF.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Identification: This compound is known to cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or with local exhaust ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a key fluorinated monomer with a unique combination of properties that make it highly valuable for the synthesis of advanced materials. Its role in the creation of high-performance polyimides and as a linker in MOFs opens up exciting possibilities in the field of drug development, from biocompatible medical devices to sophisticated drug delivery systems. This guide has provided a comprehensive overview of its synthesis, properties, and applications to aid researchers and scientists in harnessing the full potential of this versatile compound.
References
- 1. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. longdom.org [longdom.org]
- 5. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Other MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
The Solubility of 2,2-Bis(4-carboxyphenyl)hexafluoropropane in Organic Solvents: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
2,2-Bis(4-carboxyphenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)dibenzoic acid or 6F-diacid, is a critical monomer in the synthesis of high-performance fluorinated polyimides and other advanced polymers. The solubility of this monomer is a paramount consideration for reaction kinetics, process control, and the ultimate properties of the resulting polymer. This technical guide provides a comprehensive overview of the molecular characteristics of 6F-diacid, the theoretical principles governing its solubility, a detailed experimental protocol for determining its solubility, and an analysis of expected solvent-solute interactions. While precise quantitative solubility data is not widely published, this guide equips researchers with the foundational knowledge and practical methodology to assess and optimize solvent selection for their specific applications.
Molecular Characteristics of this compound (6F-diacid)
Understanding the unique molecular structure of 6F-diacid is fundamental to predicting its solubility behavior. The molecule, with a molecular formula of C₁₇H₁₀F₆O₄ and a molecular weight of 392.25 g/mol , possesses distinct features that dictate its interactions with various solvents[1].
-
Dual Nature Functionality: The molecule is bifunctional. The two terminal carboxylic acid (-COOH) groups are polar and capable of strong hydrogen bonding, both as donors and acceptors. This imparts a hydrophilic character.
-
The Hexafluoroisopropylidene Bridge: The central -C(CF₃)₂- group is a defining feature. This bulky, highly electronegative bridge introduces several critical properties[2]:
-
Disruption of Packing: It creates a kinked, non-coplanar structure that hinders efficient crystal lattice packing, which generally increases solubility compared to more linear, planar aromatic diacids.
-
Enhanced Electronegativity: The six fluorine atoms create a strong dipole and contribute to the molecule's overall polar nature, while also providing a hydrophobic character.
-
Improved Stability: This group enhances the thermal stability and oxidation resistance of polymers derived from it[2].
-
This combination of polar, hydrogen-bonding carboxylic acid groups and a bulky, hydrophobic/lipophilic fluorinated bridge results in a complex solubility profile. It exhibits strong polar characteristics from the acid groups while the hexafluoropropane moiety contributes hydrophobic properties[3].
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀F₆O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 392.25 g/mol | --INVALID-LINK--[1] |
| Melting Point | 272-274 °C | --INVALID-LINK--[4] |
| Appearance | White to almost white crystalline powder | --INVALID-LINK-- |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility[5]. However, for a quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a more powerful framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding forces.
Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSP coordinates of a solute and a solvent in Hansen space can be calculated, with smaller distances indicating higher affinity.
Analysis of Expected Solubility Based on Solvent Class
Based on the structure of 6F-diacid and HSP theory, we can predict its solubility in different classes of organic solvents.
-
Polar Aprotic Solvents (e.g., NMP, DMAc, DMF, DMSO): These solvents possess high polarity (large δp) and moderate hydrogen bonding acceptor capabilities (moderate δh). They are exceptionally effective at solvating both the polar carboxylic acid groups and interacting with the dipoles of the -C(CF₃)₂- bridge. It is well-established that polyimides derived from fluorinated monomers exhibit excellent solubility in these solvents[6][7]. Therefore, 6F-diacid is expected to have high solubility in this class. N-Methyl-2-pyrrolidone (NMP) is particularly notable for its ability to dissolve a wide array of polymers and is a common solvent for polyimide synthesis[8].
-
Ethers (e.g., THF, Dioxane): These solvents are less polar than the aprotic amides but are good hydrogen bond acceptors. They can interact favorably with the -COOH groups. The bulky fluorinated group, which disrupts crystal packing, should facilitate dissolution. Therefore, 6F-diacid is expected to have moderate to good solubility .
-
Ketones (e.g., Acetone, Cyclohexanone): These solvents have significant polarity and are hydrogen bond acceptors. They are generally good solvents for many organic solids. 6F-diacid is expected to have moderate solubility in ketones.
-
Alcohols (e.g., Ethanol, Methanol): These are polar, protic solvents capable of extensive hydrogen bonding. While they can interact with the carboxylic acid groups, the nonpolar aromatic backbone and fluorinated bridge may limit solubility compared to polar aprotic solvents. Low to moderate solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak dispersion forces (high δd, low δp and δh). They are unable to effectively solvate the highly polar carboxylic acid groups, leading to an energetic mismatch. Therefore, 6F-diacid is expected to be insoluble or very poorly soluble in nonpolar solvents.
The diagram below illustrates the key molecular interactions that govern the solubility of 6F-diacid in different solvent types.
References
- 1. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Documents download module [ec.europa.eu]
A Comprehensive Technical Guide to the Thermal Stability of 2,2-Bis(4-carboxyphenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,2-Bis(4-carboxyphenyl)hexafluoropropane in Advanced Material Science
This compound, commonly referred to as 6FDA-dicarboxylic acid, is a fluorinated aromatic dicarboxylic acid that serves as a critical monomer in the synthesis of high-performance polymers, particularly polyimides. Its chemical structure, characterized by a hexafluoroisopropylidene bridge between two carboxyphenyl groups, imparts unique and desirable properties to the resulting polymers. These include exceptional thermal and oxidative stability, high glass transition temperatures, low dielectric constants, and excellent solubility in organic solvents.[1] These characteristics make 6FDA-based polymers highly sought after for applications in the aerospace, electronics, and medical industries, where materials are required to withstand extreme conditions.
This in-depth technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the thermal stability of this compound. We will delve into the theoretical underpinnings of its thermal behavior, present detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and evaluate the thermal properties of this important monomer.
Understanding Thermal Stability: Key Concepts and Analytical Techniques
The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For a monomer like this compound, understanding its thermal limits is paramount for defining processing windows for polymerization reactions and for predicting the service lifetime of the resulting materials. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition, including the onset temperature of degradation and the percentage of weight loss at different stages.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring in the material upon heating.
Experimental Protocols for Thermal Analysis
The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy of the obtained thermal data.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder to ensure uniform heating.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Loading: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).
-
Experimental Parameters:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.
Causality Behind Experimental Choices: The use of an inert nitrogen atmosphere is crucial to prevent oxidative degradation, allowing for the study of the intrinsic thermal stability of the compound. A heating rate of 10 °C/min is a standard practice that balances analysis time with the resolution of thermal events.
References
A Comprehensive Technical Guide to the Purity Analysis of 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Introduction: The Critical Role of Purity in a High-Performance Monomer
2,2-Bis(4-carboxyphenyl)hexafluoropropane, often referred to as 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) or 6F-BDA, is a fluorinated aromatic dicarboxylic acid monomer. Its incorporation into polymer backbones, such as those of polyimides, polyamides, and polyesters, imparts a unique combination of desirable properties: exceptional thermal stability, chemical resistance, low dielectric constant, and high optical clarity. These characteristics make 6F-BDA-based polymers indispensable in demanding applications, including aerospace components, advanced microelectronics, and specialty membranes.
The successful synthesis of these high-molecular-weight polymers is critically dependent on the purity of the 6F-BDA monomer. Even trace amounts of impurities can have a profound impact on the polymerization process and the final properties of the material. For instance, monofunctional reactive impurities can act as chain terminators, severely limiting the achievable molecular weight and compromising mechanical strength. Other impurities might degrade at the high temperatures required for polymerization, leading to discoloration, gas evolution, and a reduction in thermal stability. Therefore, a robust and multi-faceted analytical strategy to rigorously define the purity of 6F-BDA is not merely a quality control measure; it is a prerequisite for innovation and reliability in the field of advanced materials.
This guide provides an in-depth exploration of the essential analytical techniques required to establish a comprehensive purity profile for this compound, grounded in the principles of scientific integrity and field-proven experience.
Anticipated Impurity Profile: Knowing What to Look For
A logical purity analysis begins with an understanding of the potential impurities that may be present. These typically arise from the synthesis process, which often involves the condensation of hexafluoroacetone with a protected toluene derivative followed by oxidation.
| Impurity Class | Potential Species | Origin / Rationale |
| Intermediates & Side-Products | Mono-carboxylated analogue (4-(1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-yl)benzoic acid) | Incomplete oxidation of the second methyl group. This is a critical monofunctional impurity. |
| Isomeric variants (e.g., ortho- or meta-substituted acids) | Non-specific substitution during the initial condensation reaction. | |
| Unreacted Starting Materials | Toluene, 4-methylbenzoic acid | Carry-over from incomplete reactions or purification steps. |
| Residual Solvents | Acetic acid, Dichloromethane, Alcohols | Solvents used during reaction, work-up, or recrystallization. |
| Degradation Products | Decarboxylation products | Can form under excessive thermal stress during purification or storage. |
Core Analytical Methodologies: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A validated assessment relies on the strategic integration of chromatographic, spectroscopic, and thermal methods. The overall analytical workflow is designed to confirm identity, quantify the main component, and identify and quantify any impurities.
Caption: Integrated workflow for the comprehensive purity analysis of 6F-BDA.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Analysis
For non-volatile organic compounds like 6F-BDA, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the definitive method for quantitative purity determination. The principle relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By controlling the mobile phase composition, we can achieve separation of closely related structures.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention of the aromatic rings in 6F-BDA.
-
Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at low pH) is crucial. The low pH (typically 2.5-3.0) ensures that the carboxylic acid groups are fully protonated (-COOH), preventing peak tailing and improving chromatographic resolution. Acetonitrile is a strong organic solvent that effectively elutes the compound from the C18 column.
-
Detection: The aromatic rings in 6F-BDA provide strong UV absorbance, making a UV-Vis detector (set around 240-260 nm) a sensitive and robust choice.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in HPLC-grade water. Adjust pH to 2.8 using phosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of 6F-BDA reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of ~500 µg/mL.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the reference standard.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM KH₂PO₄ (pH 2.8), B: Acetonitrile |
| Gradient | 0-25 min: 40% B to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 240 nm |
| Injection Vol. | 10 µL |
-
Data Analysis:
-
The purity is calculated using an area percent normalization method. The area of the main 6F-BDA peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Purity (%) = (Area_6FBDA / Total_Area_All_Peaks) * 100
-
This method should be validated for specificity, linearity, precision, and accuracy as per ICH guidelines.
-
Caption: Step-by-step workflow for HPLC purity determination.
Spectroscopic Identification and Verification
Spectroscopic methods are essential for confirming the chemical identity of the main component and for characterizing impurities.
NMR is arguably the most powerful tool for unambiguous structure elucidation. For 6F-BDA, a suite of three experiments is recommended.
-
¹H NMR: Confirms the presence and integration of aromatic protons. The spectrum should show two distinct doublets corresponding to the protons on the two benzene rings. The absence of signals for methyl protons (from starting materials) is a key purity indicator.
-
¹³C NMR: Provides a map of all unique carbon atoms in the molecule. The spectrum should show signals for the carboxyl carbons, the quaternary carbons of the hexafluoroisopropylidene bridge, and the aromatic carbons.[1]
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. It should show a single sharp singlet, confirming the chemical equivalence of the six fluorine atoms in the two -CF₃ groups. The presence of other fluorine-containing impurities would be immediately apparent.
FTIR is a rapid and reliable technique for confirming the presence of key functional groups, providing a chemical "fingerprint" of the molecule. The spectrum of 6F-BDA is characterized by specific absorption bands.[2]
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1100-1300 cm⁻¹ (strong): C-F stretching vibrations.
-
~3000-3100 cm⁻¹ and ~1400-1600 cm⁻¹: Aromatic C-H and C=C stretching.
Thermal and Mass Analysis
Thermal methods provide crucial information about the physical purity and stability of the material.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and melting range. A pure, crystalline substance will exhibit a sharp melting endotherm with a narrow range (< 2 °C). The presence of impurities typically broadens this range and depresses the melting point. The melting point for pure 6F-BDA is reported to be in the range of 272-274 °C.[3][4]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 6F-BDA, a TGA scan should show a single, sharp weight loss step at high temperature, corresponding to decomposition. The absence of significant weight loss at lower temperatures (< 250 °C) confirms the absence of volatile impurities like residual solvents.
Mass spectrometry is used to confirm the molecular weight of the compound. For 6F-BDA, the expected molecular weight is 392.25 g/mol .[2][5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₇H₁₀F₆O₄) with high accuracy. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks in the chromatogram by providing the molecular weight of each impurity.[2]
Conclusion: Synthesizing Data for a Definitive Purity Statement
The purity analysis of this compound is a rigorous process that relies on the intelligent application of orthogonal analytical techniques. A high-purity batch, suitable for the most demanding applications, will satisfy all of the following criteria:
-
Identity Confirmation: The ¹H, ¹³C, and ¹⁹F NMR and FTIR spectra must be consistent with the known structure of 6F-BDA.
-
Quantitative Purity: The purity as determined by a validated RP-HPLC method must meet the required specification (typically > 99.5%).
-
Physical Purity: The DSC thermogram must show a sharp melting point within the specified range (e.g., 272-274 °C).
-
Absence of Volatiles: The TGA data must show no significant mass loss below the decomposition temperature.
-
Molecular Integrity: The mass spectrum must confirm the correct molecular weight.
By systematically integrating the data from each of these methods, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the foundational monomer for their advanced materials is of the highest possible quality and integrity.
References
- 1. This compound(1171-47-7) 13C NMR [m.chemicalbook.com]
- 2. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-双(4-羧基苯基)六氟丙烷 | 1171-47-7 [m.chemicalbook.com]
- 4. This compound | CAS: 1171-47-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. This compound | 1171-47-7 | FB62709 [biosynth.com]
A Comprehensive Technical Guide to 2,2-Bis(4-carboxyphenyl)hexafluoropropane for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Fluorinated Monomer: From Commercial Sourcing to Advanced Applications
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on 2,2-Bis(4-carboxyphenyl)hexafluoropropane. This fluorinated aromatic dicarboxylic acid is a critical building block for high-performance polymers with exceptional thermal stability, chemical resistance, and unique optical and dielectric properties. Its growing importance in advanced materials science and its emerging potential in biomedical applications make a thorough understanding of its sourcing, quality, and handling paramount.
Introduction to this compound
This compound, also known by its synonym 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) and often abbreviated as 6F-dicarboxylic acid, is a white crystalline solid. Its chemical structure is characterized by two carboxyphenyl groups linked by a hexafluoroisopropylidene bridge.
Key Identifiers:
The presence of the bulky, electron-withdrawing hexafluoroisopropylidene -(CF₃)₂C- group is central to the unique properties it imparts to polymers. This group disrupts chain packing, leading to increased solubility and lower dielectric constants, while the fluorine atoms enhance thermal stability and chemical inertness.
Commercial Suppliers and Procurement
Sourcing high-purity this compound is the foundational step for reproducible and reliable research. A number of reputable chemical suppliers offer this monomer in various grades and quantities.
Below is a comparative table of prominent commercial suppliers. Researchers are advised to request a certificate of analysis for each batch to ensure it meets the specific requirements of their application.
| Supplier | Purity | Available Quantities | Notes |
| TCI Chemicals | >98.0% (GC)[1] | 1g, 5g, 25g[1] | Also available through distributors like Fisher Scientific.[1][5] |
| Alfa Chemistry | ≥99.0% | Custom quantities | Specializes in organofluorine chemistry.[6] |
| Biosynth | Not specified | 5g, 10g | Offers reference standards for pharmaceutical testing.[2][4] |
| SynQuest Labs | 97% | Custom quantities | A leading provider of fluorinated organic and inorganic chemicals.[7][8] |
| ChemicalBook | Varies | Varies | A platform listing multiple suppliers with varying purities and prices.[2] |
| Pharmaffiliates | High purity | Custom quantities | Supplies chemical reagents for pharmaceutical applications.[3] |
Quality Control and Technical Specifications: A Researcher's Checklist
Ensuring the quality of this compound is critical, as impurities can significantly impact polymerization reactions and the final properties of the material. A thorough evaluation of the supplier's Certificate of Analysis (CoA) is a mandatory step.
Key Parameters on a Certificate of Analysis:
-
Appearance: Should be a white to almost white powder or crystal.[1][3]
-
Purity (by GC or HPLC): For most polymer synthesis, a purity of >98% is recommended. Higher purity grades (>99.5%) are available and may be necessary for sensitive electronic or optical applications.
-
Melting Point: A sharp melting point in the range of 272-275°C is indicative of high purity.[3][9]
-
Spectroscopic Data (¹H NMR, ¹⁹F NMR, FTIR): The CoA should confirm that the spectral data is consistent with the structure of this compound.
-
Residual Solvents: The synthesis process may leave trace amounts of solvents, which should be quantified and reported.
-
Inorganic Impurities: The presence of metal ions or other inorganic impurities should be minimal.
Experimental Workflow: Supplier Validation
Caption: A logical workflow for selecting and validating a supplier of this compound.
Synthesis, Potential Impurities, and Mechanistic Insights
Understanding the synthesis of this compound provides valuable insights into potential impurities. A common synthetic route involves the oxidation of 2,2-bis(4-methylphenyl)hexafluoropropane. A related, well-documented process is the reaction of hexafluoroacetone with phenol to produce 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), a key intermediate in the production of many fluorinated polymers.[10] The synthesis of related nitro-substituted precursors often involves nitration of Bisphenol AF using nitric acid.[11][12]
Potential Impurities and Their Origins:
-
Incomplete Oxidation: Residual starting material (2,2-bis(4-methylphenyl)hexafluoropropane) or mono-carboxylated intermediates can be present if the oxidation is not driven to completion.
-
By-products from Side Reactions: Over-oxidation or ring-opening reactions can lead to other aromatic acid impurities.
-
Residual Catalysts and Reagents: Traces of the oxidizing agents or catalysts used in the synthesis may remain.
The presence of these impurities can act as chain terminators or create defects in the polymer backbone, compromising the mechanical and thermal properties of the final material.
Handling, Storage, and Experimental Protocols
Proper handling and storage are essential to maintain the integrity of this compound.
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption.
-
Recommended storage temperature is room temperature, though some suppliers suggest storage at <15°C in a dark place.[9]
Safety and Handling: this compound is classified as an irritant. Standard laboratory safety protocols should be followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][13]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[2]
-
Always handle in a well-ventilated area or a fume hood.
Protocol for Preparing a Polymerization Reaction:
-
Drying the Monomer: Prior to use in a polymerization reaction, it is crucial to dry the this compound to remove any absorbed water, which can interfere with the reaction. This is typically done by drying in a vacuum oven at a temperature below its melting point (e.g., 100-120°C) for several hours.
-
Weighing and Dissolution: In an inert atmosphere (e.g., a glovebox), accurately weigh the required amount of the dried monomer.
-
Solvent Selection: Dissolve the monomer in a suitable anhydrous, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). Gentle heating and stirring may be required to achieve complete dissolution.
-
Initiation of Polymerization: The solution is then ready for the addition of a co-monomer (e.g., a diamine for polyimide synthesis) and any necessary catalysts or activating agents.
Applications in Research and Drug Development
The primary application of this compound is as a monomer for the synthesis of high-performance polymers, particularly fluorinated polyimides and polyoxadiazoles.[6]
In Materials Science: Polymers derived from this monomer are used in a variety of advanced applications due to their:
-
High Thermal Stability: Suitable for use in microelectronics and aerospace components.
-
Excellent Chemical Resistance: Can withstand harsh chemical environments.
-
Low Dielectric Constant: Ideal for use as insulating layers in integrated circuits.
-
Optical Transparency: Used in the production of colorless, transparent films for flexible displays and optical devices.
In Biomedical and Drug Development Fields: While direct applications in drug formulation are not common, the polymers derived from this compound are of significant interest in the biomedical field.[14]
-
Biocompatibility: Fluorinated polyimides have shown good biocompatibility, with studies indicating they can suppress protein adsorption and neutrophil adhesion, which are critical factors in the performance of medical implants and devices.[15][16][17]
-
Medical Devices: Their robust physical properties and biocompatibility make them suitable for use in medical catheters, microporous membranes, and other accessory equipment.[18]
-
Tissue Engineering: The ability to create micropatterned surfaces on fluorinated polyimide films has been explored for controlling cell morphology and promoting the formation of multicellular spheroids, which is valuable for tissue engineering applications.[15]
-
Drug Delivery Systems: While still an emerging area, the use of advanced polymers as carriers for drug delivery is a rapidly growing field.[19][20][21] The tunable properties and biocompatibility of fluorinated polymers make them potential candidates for the development of novel drug delivery vehicles, particularly for controlled-release applications.[22]
Signaling Pathway of Biocompatibility
Caption: The relationship between the surface properties of fluorinated polyimides and their biocompatibility.
Conclusion
This compound is a versatile and valuable monomer for researchers working at the cutting edge of materials science and biomedical engineering. Its unique fluorine-containing structure provides a pathway to polymers with exceptional performance characteristics. For scientists and professionals in drug development, the biocompatible and physically robust polymers derived from this monomer offer intriguing possibilities for the next generation of medical devices and advanced drug delivery systems. A careful and informed approach to sourcing, quality verification, and handling of this compound is essential to unlocking its full potential in these demanding applications.
References
- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 1171-47-7 | FB62709 [biosynth.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. SynQuest Labs, Inc. [synquestlabs.com]
- 8. CAS 65294-20-4 | 1700-3-43 | MDL MFCD00042167 | 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane | SynQuest Laboratories [synquestlabs.com]
- 9. 2,2-双(4-羧基苯基)六氟丙烷 | 1171-47-7 [m.chemicalbook.com]
- 10. JP5668319B2 - Method for producing 2,2-bis (4-hydroxyphenyl) hexafluoropropane - Google Patents [patents.google.com]
- 11. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]
- 12. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 13. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 16. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. boydbiomedical.com [boydbiomedical.com]
- 19. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Particles from preformed polymers as carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labinsights.nl [labinsights.nl]
- 22. Advances in Organosulfur-Based Polymers for Drug Delivery Systems | MDPI [mdpi.com]
A Comprehensive Technical Guide to 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Introduction: Unveiling a Key Fluorinated Monomer
2,2-Bis(4-carboxyphenyl)hexafluoropropane, also known by its synonym 4,4'-(Hexafluoroisopropylidene)bis(benzoic Acid) and often abbreviated as 6F-BCA, is a fluorinated aromatic dicarboxylic acid. It serves as a critical high-performance monomer in the synthesis of advanced polymers and as a specialized building block in the development of novel materials. The molecule's unique structure, which combines rigid phenyl rings with a flexible, electron-withdrawing hexafluoroisopropylidene (-C(CF₃)₂) group, imparts a remarkable combination of thermal stability, chemical resistance, enhanced solubility, and desirable dielectric properties to the materials derived from it.[1]
This guide provides an in-depth analysis of this compound, detailing its core physicochemical properties, outlining a representative synthesis protocol for its application in polymer science, and discussing its significance for researchers and professionals in materials science and drug development.
Core Physicochemical Properties
The molecular characteristics of this compound are fundamental to its function. The calculated molecular weight, derived from its chemical formula, is a cornerstone for stoichiometric calculations in synthesis, while its physical properties dictate processing conditions and solvent selection.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₀F₆O₄ | [2][3][4] |
| Molecular Weight | 392.25 g/mol | [2][5][6][7] |
| Monoisotopic Mass | 392.048328 g/mol | [2][3] |
| CAS Number | 1171-47-7 | [2][4][8] |
| Appearance | White to almost white crystalline powder | [2][8] |
| Melting Point | 272-275 °C | [2][7][9] |
| Purity | Typically >98.0% (by GC) | [5][8] |
| Synonyms | 4,4'-(Hexafluoroisopropylidene)bis(benzoic Acid) | [2][8] |
These properties make it a robust monomer for polymerization reactions that often require high temperatures.
The Causality of Molecular Structure: Why 6F-BCA is Exceptional
The utility of this compound stems directly from its architecture:
-
The Hexafluoroisopropylidene Bridge: This bulky, flexible group is the key to overcoming a major challenge in high-performance polymers: processability. Unlike more rigid monomers that lead to intractable and insoluble polymers, the -C(CF₃)₂- group disrupts chain packing. This disruption reduces crystallinity and enhances the solubility of the resulting polymers (like polyimides and polyamides) in organic solvents, making them easier to process into films, fibers, and coatings.[10][11]
-
High Electronegativity of Fluorine: The fluorine atoms create a low polarizability environment, which contributes to a low dielectric constant and low water absorption in polymers derived from this monomer. These characteristics are highly sought after in the microelectronics industry for insulation layers.
-
Aromatic Carboxylic Acids: The two terminal carboxylic acid groups (-COOH) are the reaction sites for polymerization. They readily react with amines, alcohols, or other functional groups to form stable linkages such as imides, amides, and esters, building the polymer backbone.
Application in High-Performance Polyimide Synthesis
A primary application for this compound is in the synthesis of fluorinated polyimides. These polymers are prized for their exceptional thermal stability, chemical resistance, and excellent mechanical and electrical properties.[12] The monomer is typically converted to its dianhydride form, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), which then reacts with a diamine.
The general workflow for this process involves a two-step polycondensation reaction, which is a cornerstone technique in polymer chemistry.
Caption: Workflow for two-step polyimide synthesis.
Exemplary Experimental Protocol: Synthesis of a 6FDA-Based Polyimide
This protocol describes a generalized, self-validating procedure for synthesizing a polyimide film. The success of each step validates the previous one, from monomer dissolution to the formation of the final, stable film.
PART 1: Synthesis of Poly(amic acid) Precursor
-
Monomer Preparation (The "Why"): Accurately weigh equimolar amounts of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and a suitable aromatic diamine (e.g., 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane, 4-BDAF).[13] Stoichiometric balance is critical; an imbalance will limit the final molecular weight and compromise the mechanical properties of the polymer. All glassware must be rigorously dried to prevent premature hydrolysis of the anhydride.
-
Dissolution: In a nitrogen-purged reaction flask equipped with a mechanical stirrer, dissolve the diamine monomer in a dry, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Polycondensation: Slowly add the 6FDA dianhydride powder to the stirred diamine solution in portions. An exothermic reaction will occur. Maintain the temperature below 25°C using an ice bath to control the reaction rate and prevent unwanted side reactions.
-
Viscosity Increase (The Validation): Continue stirring at room temperature for 12-24 hours. A significant increase in solution viscosity is the primary indicator of successful polymerization and the formation of a high molecular weight poly(amic acid) solution.[12] This tangible change confirms the reaction has proceeded as expected.
PART 2: Imidization to Form the Polyimide Film
-
Film Casting: Filter the viscous poly(amic acid) solution to remove any particulates. Cast the solution onto a clean, level glass plate using a doctor blade to ensure a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven. Gradually increase the temperature to ~80-100°C for several hours to slowly remove the bulk of the solvent without creating bubbles.
-
Thermal Imidization (The "Why"): The "tacky" poly(amic acid) film is then subjected to a carefully controlled thermal curing cycle. A typical cycle involves heating ramps to 150°C, 200°C, and finally 250-300°C, holding for at least one hour at each stage. This process drives the cyclodehydration reaction, converting the amic acid linkages into stable imide rings and releasing water as a byproduct.[12]
-
Final Product (The Validation): After cooling, the resulting freestanding film should be tough, flexible, and transparent. Its insolubility in the original casting solvent (NMP or DMAc) confirms the successful conversion to the chemically resistant polyimide structure.
Role in Drug Development and Advanced Materials
While its primary role is in polymer science, the structural motifs of this compound are relevant to other advanced fields.
-
Linkers for Covalent Organic Frameworks (COFs): The rigid dicarboxylic acid structure makes it a candidate as an organic linker for synthesizing COFs.[14] These highly porous, crystalline materials are being investigated as nanocarriers for targeted drug delivery.[15][16] The defined geometry and chemical functionality of 6F-BCA can help build robust frameworks with tunable pore sizes for encapsulating therapeutic agents.[17]
-
Coordination Polymers: The carboxylic acid groups can coordinate with metal ions, allowing for the solvothermal synthesis of new coordination compounds or metal-organic frameworks (MOFs) with unique thermal and structural properties.[5]
Conclusion
This compound is more than just a chemical compound defined by its molecular weight. It is a highly engineered molecular tool that enables the creation of materials with superior performance characteristics. Its thoughtful design—balancing rigidity with flexibility and thermal stability with processability—makes it an indispensable monomer for researchers developing next-generation polymers for electronics, aerospace, and membrane separations. Furthermore, its potential as a building block for sophisticated architectures like COFs highlights its expanding role in cutting-edge fields, including nanomedicine and drug delivery.
References
- 1. CAS 1171-47-7: this compound [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. PubChemLite - this compound (C17H10F6O4) [pubchemlite.lcsb.uni.lu]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. getchem.com [getchem.com]
- 6. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS: 1171-47-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. This compound | 1171-47-7 | TCI AMERICA [tcichemicals.com]
- 9. This compound | 1171-47-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 13. 2,2-BIS[4-(4-AMINOPHENOXY)PHENYL]HEXAFLUOROPROPANE | 69563-88-8 [chemicalbook.com]
- 14. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to 4,4’-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) for Advanced Polymer Synthesis
This guide provides an in-depth exploration of 4,4’-(hexafluoroisopropylidene)diphthalic anhydride, commonly known as 6FDA. We will clarify its formal nomenclature, delve into its synthesis and chemical properties, and discuss its critical role in the development of high-performance fluorinated polyimides. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough technical understanding of this versatile monomer.
Part 1: Nomenclature and Structure Elucidation
A point of common confusion arises from the term "6FDA-dianhydride carboxylic acid." It is crucial to understand that 6FDA is a dianhydride. Its synthesis, however, proceeds from a tetracarboxylic acid precursor.
The preferred IUPAC name for 6FDA is 5,5′-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(2-benzofuran-1,3-dione) . It is also commonly referred to as 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride. The structure is characterized by two phthalic anhydride groups linked by a hexafluoroisopropylidene bridge. This central -C(CF₃)₂- group is fundamental to the unique properties it imparts to polymers.
The tetracarboxylic acid precursor is named 4,4′-(hexafluoroisopropylidene)bisphthalic acid . The dianhydride, 6FDA, is formed through the dehydration of this acid.
| Compound | Common Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass |
|---|---|---|---|---|---|
| Dianhydride | 6FDA | 5,5′-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(2-benzofuran-1,3-dione) | 1107-00-2 | C₁₉H₆F₆O₆ | 444.24 g/mol |
| Tetracarboxylic Acid | 6FTA | 4,4′-(hexafluoroisopropylidene)bisphthalic acid | N/A | C₁₉H₁₀F₆O₈ | 480.27 g/mol |
Below is a diagram illustrating the chemical structure of 6FDA.
An In-Depth Technical Guide to the Crystal Structure of 2,2-Bis(4-carboxyphenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Elegance of a Fluorinated Building Block
In the landscape of modern materials science and medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. This guide delves into the intricate solid-state architecture of 2,2-Bis(4-carboxyphenyl)hexafluoropropane, a molecule of significant interest. Known by its acronym 6F-dicarboxylic acid, this compound serves as a crucial building block, or linker, in the construction of advanced materials such as metal-organic frameworks (MOFs) and specialty polymers. Its unique V-shape, imparted by the bulky hexafluoroisopropylidene group, and the hydrogen-bonding capabilities of its terminal carboxylic acid groups, dictate its self-assembly into highly ordered crystalline structures. Understanding this crystal structure is not merely an academic exercise; it is the key to unlocking its potential in designing materials with tailored porosity for drug delivery, catalysis, and separations, as well as in developing high-performance polymers. This document provides a comprehensive overview of its synthesis, crystallization, detailed structural analysis, and its applications, grounded in authoritative crystallographic data.
Synthesis and Crystallization: From Precursors to Precision Lattices
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The rationale behind the chosen synthetic and crystallization methods is crucial for obtaining a well-ordered, single-domain crystal, which is a prerequisite for accurate structural determination.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from more readily available precursors. A common route involves the oxidation of a toluene-derived precursor. While various oxidation methods exist, the use of nitric acid is a well-documented approach.[1]
Conceptual Workflow for Synthesis:
Figure 1: Conceptual workflow for the synthesis of this compound.
Detailed Synthetic Protocol (Exemplary):
This protocol is based on established oxidation methods for analogous compounds.[1]
-
Reaction Setup: In a well-ventilated fume hood, 2,2-bis(3,4-dimethylphenyl)hexafluoropropane is continuously fed into a reactor cell.
-
Oxidation: Aqueous nitric acid (e.g., 15-65%) is simultaneously fed into the reactor. The mixture is heated to a temperature sufficient to initiate and sustain the oxidation of the methyl groups to carboxylic acid groups.[1] The reaction is highly exothermic and requires careful temperature control.
-
Work-up: After the reaction is complete, the mixture is cooled, and the crude product precipitates.
-
Purification: The crude product is collected by filtration and purified by recrystallization. A common method involves dissolving the product in a suitable solvent mixture, such as acetic acid and acetic anhydride, followed by treatment with activated carbon to remove colored impurities, and subsequent cooling to induce crystallization.[1] The purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Single Crystal Growth
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered deposition of molecules from a supersaturated solution onto a single nucleation point.[2] For aromatic carboxylic acids, slow evaporation and vapor diffusion are highly effective techniques.
Protocol for Single Crystal Growth by Slow Evaporation:
-
Solvent Selection: A solvent system is chosen in which the compound has moderate solubility. For this compound, a mixture of polar organic solvents is often effective. Tetrahydrofuran (THF) has been successfully used.
-
Preparation of a Saturated Solution: A saturated solution of the high-purity compound is prepared by dissolving it in the chosen solvent at room temperature. Gentle warming can be used to increase solubility, followed by filtration to remove any particulate matter.
-
Crystallization: The filtered solution is placed in a clean vial, which is then loosely capped or covered with perforated parafilm. This allows for the slow evaporation of the solvent.
-
Incubation: The vial is placed in a vibration-free environment at a constant, controlled temperature. Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The slow rate of evaporation is critical to obtaining large, well-defined single crystals.
The Crystal Structure: A Detailed Analysis
The definitive method for determining the three-dimensional arrangement of atoms in a crystal is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides precise information on unit cell dimensions, bond lengths, bond angles, and the overall packing of the molecules in the crystal lattice.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
Workflow for Single-Crystal X-ray Diffraction:
Figure 2: General workflow for determining a crystal structure via single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is free of cracks and other defects. It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as a series of reflections at different angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or other computational techniques to generate an initial electron density map. This map is used to build an initial model of the molecule's structure, which is then refined against the experimental data to obtain the final, precise atomic coordinates and other structural parameters.
Crystallographic Data for this compound
The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 752226 .[3] The data reveals a structure crystallized from tetrahydrofuran.
| Parameter | Value |
| Empirical Formula | C₁₇H₁₀F₆O₄ |
| Formula Weight | 392.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.986(2) |
| b (Å) | 11.036(2) |
| c (Å) | 12.122(2) |
| α (°) | 90 |
| β (°) | 98.46(3) |
| γ (°) | 90 |
| Volume (ų) | 1587.8(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.642 |
Table 1: Key crystallographic data for this compound.
Molecular and Supramolecular Structure
The crystal structure reveals a fascinating interplay of intramolecular geometry and intermolecular hydrogen bonding.
-
Molecular Conformation: The molecule adopts a distinct V-shape. The two phenyl rings are not coplanar, exhibiting a significant dihedral angle. This non-planar conformation is a direct consequence of the steric hindrance imposed by the central hexafluoroisopropylidene group.
-
Hydrogen Bonding Network: The most prominent feature of the crystal packing is the extensive network of hydrogen bonds formed between the carboxylic acid groups of adjacent molecules. Each carboxylic acid group acts as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This results in the formation of robust dimeric synthons, which are then further interconnected to create a complex, three-dimensional supramolecular architecture. This hydrogen-bonding motif is a cornerstone of crystal engineering with carboxylic acids.
Applications in Research and Development
The unique structural characteristics of this compound make it a valuable component in the development of advanced materials.
Metal-Organic Frameworks (MOFs)
As a dicarboxylic acid linker, this molecule is extensively used in the solvothermal synthesis of MOFs.[4] The V-shape of the linker can lead to the formation of porous frameworks with unique topologies and pore environments. These MOFs are investigated for applications in:
-
Gas Storage and Separation: The tailored pore sizes and chemical functionalities can allow for the selective adsorption of specific gases.
-
Catalysis: The porous nature of the MOFs can allow substrate access to catalytically active metal centers.
-
Drug Delivery: The pores can be loaded with therapeutic agents for controlled release.
Logical Relationship in MOF Synthesis:
Figure 3: The role of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs).
High-Performance Polymers
The hexafluoroisopropylidene group imparts desirable properties to polymers, including enhanced thermal stability, chemical resistance, and solubility in organic solvents. This compound is used as a monomer in the synthesis of specialty polymers such as polyoxadiazoles and polytriazoles.[5] These materials find applications in aerospace, electronics, and membrane technologies.
Conclusion
The crystal structure of this compound provides a foundational understanding of its behavior at the molecular level. The interplay between its inherent V-shaped geometry and the robust hydrogen-bonding capabilities of its carboxylic acid groups dictates its solid-state architecture. This knowledge is not only of fundamental interest in the field of crystal engineering but also provides a rational basis for the design and synthesis of new functional materials, from porous MOFs for biomedical applications to high-performance polymers for demanding industrial environments. The detailed crystallographic data serves as a critical starting point for computational modeling and the predictive design of next-generation materials.
References
Methodological & Application
Application Note and Protocols for the Synthesis of Polyimides from 2,2-Bis(4-carboxyphenyl)hexafluoropropane
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of high-performance fluorinated polyimides derived from 2,2-Bis(4-carboxyphenyl)hexafluoropropane, the diacid precursor to the widely utilized 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). The inclusion of the hexafluoroisopropylidene -(CF3)2C- group into the polymer backbone imparts exceptional properties, including high thermal stability, excellent chemical resistance, low dielectric constant, and enhanced solubility.[1][2] These characteristics make these polyimides highly desirable for advanced applications in microelectronics, aerospace, separation membranes, and flexible displays.[3][4] This guide details the direct polymerization of the diacid with various diamines, offering an alternative to the more common dianhydride route. We will explore the mechanistic underpinnings of this synthetic strategy, provide step-by-step protocols, and discuss essential characterization techniques.
Introduction: The Significance of 6FDA-Based Polyimides
Polyimides are a class of high-performance polymers renowned for their thermal stability and robust mechanical properties.[4] Among these, fluorinated polyimides, particularly those derived from 6FDA, have garnered significant attention. The bulky, electron-withdrawing trifluoromethyl groups disrupt chain packing, leading to a higher fractional free volume (FFV), which is particularly advantageous for gas separation membranes.[5][6] Furthermore, the C-F bond's high dissociation energy contributes to superior thermal and chemical stability.[2]
While the traditional synthesis of polyimides involves the reaction of a dianhydride with a diamine to form a poly(amic acid) intermediate, followed by cyclodehydration[7][8], this application note focuses on the direct polycondensation of the corresponding diacid, this compound. This approach can offer advantages in specific contexts, such as simplified monomer purification and altered polymerization kinetics.
Mechanistic Rationale: Diacid vs. Dianhydride
The conventional two-step polyimide synthesis begins with the nucleophilic attack of the diamine's amino group on the carbonyl carbon of the dianhydride.[7] This forms a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide, typically through thermal or chemical means.[7]
In contrast, the direct polymerization of a diacid with a diamine proceeds through a high-temperature polycondensation reaction. This process typically requires a catalyst and efficient removal of the water byproduct to drive the reaction to completion and achieve high molecular weight polymers. While less common than the dianhydride route, understanding this direct amidation provides researchers with greater flexibility in monomer design and process control.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | CymitQuimica, ChemicalBook | Also known as 4,4'-(Hexafluoroisopropylidene)dibenzoic acid.[9][10] |
| 4,4'-Oxydianiline (ODA) | Polymer Grade | Sigma-Aldrich | Recrystallize from ethanol before use. |
| m-Phenylenediamine (m-PDA) | Polymer Grade | Sigma-Aldrich | Purify by sublimation. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | Use as received. |
| Triphenyl phosphite (TPP) | >97% | Sigma-Aldrich | Catalyst. |
| Pyridine | Anhydrous | Sigma-Aldrich | Acid scavenger. |
| Calcium Chloride (CaCl2) | Anhydrous | Fisher Scientific | For maintaining a dry atmosphere. |
| Methanol | ACS Grade | Fisher Scientific | For polymer precipitation. |
One-Pot Synthesis of 6F-Diacid-ODA Polyimide
This protocol details the direct polycondensation of this compound with 4,4'-oxydianiline (ODA).
Workflow Diagram:
Caption: One-pot synthesis of 6F-Diacid-ODA polyimide.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser fitted with a calcium chloride drying tube, add this compound (10 mmol), 4,4'-oxydianiline (10 mmol), anhydrous N-methyl-2-pyrrolidone (NMP, sufficient to achieve a 15-20% solids concentration), anhydrous pyridine (20 mmol), and anhydrous calcium chloride (1 g).
-
Initiation: Stir the mixture at room temperature under a gentle flow of nitrogen until all solids are dissolved.
-
Polymerization: Heat the reaction mixture to 100°C. Once the temperature has stabilized, slowly add triphenyl phosphite (20 mmol) to the stirring solution.
-
Propagation: Maintain the reaction temperature at 100-110°C for 3-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Isolation: After the reaction is complete, allow the viscous solution to cool to room temperature. Slowly pour the polymer solution into a beaker containing vigorously stirring methanol to precipitate the polyimide.
-
Purification: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with fresh methanol to remove any residual solvent and reactants.
-
Drying: Dry the purified polyimide in a vacuum oven at 150°C for at least 12 hours to remove all traces of solvent.
Characterization of the Synthesized Polyimide
Thorough characterization is crucial to confirm the successful synthesis and to understand the properties of the resulting polyimide.
Spectroscopic Analysis
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique is used to confirm the formation of the imide ring.[11] Look for characteristic absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching). The disappearance of the broad O-H stretch from the carboxylic acid groups and the N-H stretch from the amic acid intermediate is also indicative of successful imidization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure. The spectra should be consistent with the expected aromatic and aliphatic protons and carbons of the repeating unit.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide. Fluorinated polyimides typically exhibit high decomposition temperatures, often above 500°C.[2]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer.[12] The Tg is a critical parameter that defines the upper service temperature of the material.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyimide. Achieving a high molecular weight is essential for good mechanical properties.
Summary of Expected Properties:
| Property | Typical Value Range | Significance |
| Glass Transition Temp. (Tg) | 250 - 350 °C | Defines the upper-use temperature. |
| Decomposition Temp. (Td) | > 500 °C | Indicates high thermal stability. |
| Dielectric Constant | 2.5 - 3.5 (@ 1 MHz) | Low dielectric constant is crucial for microelectronics.[13] |
| Water Absorption | < 1% | Low moisture uptake is important for dimensional stability.[2][13] |
Applications and Future Directions
The unique combination of properties exhibited by polyimides derived from this compound makes them suitable for a wide range of demanding applications:
-
Gas Separation Membranes: The high fractional free volume allows for excellent permeability and selectivity for various gas pairs, such as CO₂/CH₄.[11][14]
-
Flexible Electronics: Their high thermal stability and low dielectric constant make them ideal substrates for flexible displays and printed circuit boards.[3]
-
Aerospace Components: The combination of low weight, high strength, and resistance to harsh environments is advantageous for aerospace applications.[2]
-
Optical Waveguides: The low optical loss in the near-infrared region makes fluorinated polyimides promising materials for optical communication technologies.[15][16]
Future research in this area may focus on the synthesis of co-polyimides to fine-tune properties for specific applications[17][18], the development of polyimide-based mixed matrix membranes for enhanced separation performance[17], and the exploration of novel diamine monomers to further expand the property landscape of these remarkable polymers.
Reaction Pathway Diagram:
Caption: General reaction scheme for polyimide synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | - Impure monomers- Incorrect stoichiometry- Inefficient water removal | - Purify monomers before use- Accurately weigh reactants- Ensure a dry reaction environment and effective catalyst |
| Brittle Polymer Film | - Low molecular weight- Incomplete imidization | - Optimize polymerization conditions to increase molecular weight- Ensure complete conversion by extending reaction time or using a more effective catalyst |
| Insoluble Polymer | - Cross-linking side reactions | - Lower reaction temperature- Use a less reactive catalyst system |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens-Organic Fluorine Chemicals-Shenzhen Capchem Technology Co., Ltd. [en.capchem.com]
- 4. Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. dakenchem.com [dakenchem.com]
- 9. CAS 1171-47-7: this compound [cymitquimica.com]
- 10. This compound | 1171-47-7 [chemicalbook.com]
- 11. osti.gov [osti.gov]
- 12. scispace.com [scispace.com]
- 13. Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. eng.uc.edu [eng.uc.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Metal-Organic Frameworks Using 2,2-Bis(4-carboxyphenyl)hexafluoropropane Linker for Advanced Drug Delivery Applications
Introduction: The Promise of Fluorinated MOFs in Pharmaceutical Research
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and sensing.[1][2] Their high surface area, tunable pore size, and the ability to functionalize their organic linkers make them particularly attractive for biomedical applications, especially in the realm of drug delivery.[3][4][5] This application note focuses on the synthesis and potential applications of MOFs constructed using the 2,2-Bis(4-carboxyphenyl)hexafluoropropane (H₂hfipbb) linker, a fluorinated dicarboxylate building block.
The incorporation of fluorine atoms into the MOF structure via linkers like H₂hfipbb can impart unique properties such as increased hydrophobicity and altered electronic characteristics. These features can be leveraged to enhance the loading and controlled release of therapeutic agents. This guide provides detailed protocols for the synthesis of H₂hfipbb-based MOFs, their characterization, and their prospective use in drug delivery systems, offering insights for researchers, scientists, and drug development professionals.
The H₂hfipbb Linker: A Unique Building Block
The this compound linker is characterized by two carboxylic acid functional groups connected by a hexafluoroisopropylidene bridge. This central hexafluoro group introduces a significant degree of fluorination, which can influence the resulting MOF's properties in several ways:
-
Hydrophobicity: The presence of C-F bonds can increase the hydrophobicity of the MOF's pores, which can be advantageous for encapsulating hydrophobic drug molecules.
-
Framework Stability: The bulky and rigid nature of the hexafluoroisopropylidene group can contribute to the formation of robust and thermally stable MOF structures.
-
Tunable Porosity: The bent geometry of the linker allows for the formation of diverse network topologies with varying pore sizes and shapes, crucial for accommodating different drug molecules.
Synthesis of H₂hfipbb-Based MOFs: Protocols and Rationale
The synthesis of MOFs using the H₂hfipbb linker is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt, the organic linker, and a solvent in a sealed container to promote the crystallization of the MOF.
Protocol 1: Solvothermal Synthesis of a Copper-Based H₂hfipbb MOF
This protocol describes the synthesis of a two-dimensional copper-based MOF using H₂hfipbb and 3-methyl pyridine as a modulating ligand.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (H₂hfipbb)
-
3-methyl pyridine (3-picoline)
-
N,N-dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of H₂hfipbb in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
To this mixture, add 0.2 mmol of 3-methyl pyridine.
-
Cap the vial tightly and place it in a preheated oven at 85°C for 48 hours.
-
After cooling to room temperature, blue block-shaped crystals should be visible.
-
Decant the mother liquor and wash the crystals thoroughly with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
The resulting crystals can be dried under vacuum at room temperature.
Causality Behind Experimental Choices:
-
Solvent: DMF is a high-boiling point solvent that facilitates the dissolution of the reactants and promotes the crystallization process at elevated temperatures.
-
Modulator: 3-methyl pyridine acts as a modulator, competing with the linker for coordination to the metal centers. This can influence the crystal growth rate and the final morphology of the MOF.
-
Temperature and Time: The chosen temperature and reaction time are critical for achieving a crystalline product. These parameters often require optimization for different metal-linker combinations.
Experimental Workflow for Solvothermal Synthesis
Caption: Workflow for the solvothermal synthesis of a Cu-H₂hfipbb MOF.
Characterization of H₂hfipbb-Based MOFs
Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome for H₂hfipbb-MOFs |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction data, confirming the formation of the desired MOF structure. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes. | A stable profile up to a certain temperature, followed by a weight loss corresponding to the decomposition of the organic linker, indicating the thermal robustness of the framework. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers. | The disappearance of the broad O-H stretch from the carboxylic acid of the free linker and the appearance of characteristic symmetric and asymmetric COO⁻ stretches, confirming coordination. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution of the MOF. | A Type I isotherm, characteristic of microporous materials, yielding a high surface area which is crucial for high drug loading capacity. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the synthesized MOF particles. | Images showing well-defined crystal habits, providing information on the homogeneity of the sample. |
Application in Drug Delivery: A Prospective Outlook
While specific studies on drug delivery using H₂hfipbb-based MOFs are still emerging, their inherent properties make them promising candidates. The fluorinated nature of the linker could enhance interactions with fluorinated drugs.[6] Zirconium-based MOFs, known for their high stability and low toxicity, are particularly interesting for biomedical applications.[7][8][9][10]
Hypothetical Protocol: Loading of Ibuprofen into a Zr-H₂hfipbb MOF
This protocol is a proposed method based on established procedures for drug loading into other stable MOFs like the UiO-66 series.[11][12]
Materials:
-
Activated Zr-H₂hfipbb MOF
-
Ibuprofen
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Drug Loading:
-
Suspend 100 mg of activated Zr-H₂hfipbb MOF in 10 mL of an ethanol solution containing a high concentration of ibuprofen (e.g., 10 mg/mL).
-
Stir the suspension at room temperature for 24 hours to allow for the diffusion of ibuprofen into the MOF pores.
-
Centrifuge the mixture to collect the ibuprofen-loaded MOF.
-
Wash the loaded MOF with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by dissolving a known amount of the loaded MOF in a suitable solvent and quantifying the ibuprofen concentration using UV-Vis spectroscopy.
In Vitro Drug Release:
-
Suspend 10 mg of the ibuprofen-loaded MOF in 10 mL of PBS (pH 7.4) in a dialysis bag.
-
Place the dialysis bag in a larger container with 100 mL of PBS at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external PBS solution and replace with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of released ibuprofen in the aliquots using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time.
Rationale for Protocol Design:
-
Activation: Prior to drug loading, the MOF must be "activated" to remove any solvent molecules from its pores, making them accessible for drug encapsulation. This is typically done by heating under vacuum.
-
Solvent for Loading: Ethanol is a common solvent for dissolving ibuprofen and is generally compatible with many MOFs.
-
Release Medium: PBS at pH 7.4 simulates physiological conditions, providing a relevant environment for in vitro drug release studies.[13][14]
-
Sink Conditions: Maintaining sink conditions ensures that the concentration of the released drug in the external medium does not reach a level that would inhibit further release, providing a more accurate measure of the release profile.
Logical Framework for Drug Delivery Application
Caption: Conceptual workflow for drug delivery using H₂hfipbb-based MOFs.
Future Perspectives and Conclusion
The use of the this compound linker opens up new avenues for the design of functional MOFs with tailored properties for drug delivery. The fluorinated nature of these materials could be particularly advantageous for the delivery of hydrophobic or fluorinated drugs. Further research is needed to fully explore the potential of H₂hfipbb-based MOFs in this field, including comprehensive studies on their biocompatibility, in vivo stability, and drug release kinetics with a wider range of therapeutic agents. The protocols and insights provided in this application note serve as a foundational guide for researchers venturing into this exciting area of materials science and pharmaceutical development. The ability to fine-tune the structure and properties of these MOFs at the molecular level holds immense promise for the future of targeted and controlled drug delivery.[15][16]
References
- 1. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Organic Frameworks for Drug Delivery: A Design Perspective. | Semantic Scholar [semanticscholar.org]
- 6. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 7. "Proposed Biomedical Applications of Zirconium-Based Metal-Organic Fram" by Ariel Margaret Perry-Mills [stars.library.ucf.edu]
- 8. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
Polycondensation reactions with 2,2-Bis(4-carboxyphenyl)hexafluoropropane
An Application Note on Polycondensation Reactions with 2,2-Bis(4-carboxyphenyl)hexafluoropropane for High-Performance Polymer Synthesis
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of polycondensation reactions involving this compound. This monomer, often referred to as 6F-dicarboxylic acid, is a cornerstone in the synthesis of high-performance fluorinated polymers. The inclusion of the hexafluoroisopropylidene (6F) group in the polymer backbone imparts a unique combination of desirable properties, including exceptional thermal stability, enhanced solubility, low dielectric constant, and high optical transparency.
This document moves beyond a simple recitation of procedures. It delves into the rationale behind experimental choices, providing a framework for understanding and optimizing the synthesis of advanced polymer systems. The protocols herein are designed to be self-validating, with an emphasis on reproducibility and the generation of well-characterized materials.
The Strategic Importance of the Hexafluoroisopropylidene Group
The 2,2-bis(trifluoromethyl)propane-1,1-diyl group, commonly known as the hexafluoroisopropylidene (6F) group, is a key structural element in modern polymer chemistry. Its bulky nature disrupts polymer chain packing, which in turn leads to several beneficial modifications of polymer properties:
-
Increased Solubility: The disruption of intermolecular forces enhances the solubility of the resulting polymers in a wider range of organic solvents. This is a significant advantage for processing and characterization.
-
Reduced Crystallinity: The non-coplanar structure of the 6F group hinders the formation of highly ordered crystalline domains, leading to amorphous or semi-crystalline polymers with improved processability.
-
Lowered Dielectric Constant: The fluorine atoms in the 6F group have low polarizability, which contributes to a reduction in the dielectric constant of the polymer. This is a critical property for applications in microelectronics.
-
Enhanced Thermal Stability: The strong carbon-fluorine bonds in the 6F group contribute to the high thermal and oxidative stability of the resulting polymers.
-
Improved Optical Transparency: The introduction of the 6F group can reduce charge-transfer complex formation between polymer chains, leading to polymers with low color and high optical transparency.
Principles of Polycondensation with this compound
This compound is a dicarboxylic acid monomer. As such, it readily participates in polycondensation reactions with suitable co-monomers, such as diamines and diols, to form polyamides and polyesters, respectively. It can also be converted to its diacyl chloride or dianhydride derivatives for reactions with less reactive co-monomers or to achieve higher molecular weights.
The success of these polycondensation reactions hinges on several key factors:
-
Stoichiometric Balance: Achieving a high degree of polymerization requires a precise 1:1 molar ratio of the reacting functional groups. Any deviation from this stoichiometry will limit the molecular weight of the resulting polymer.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is critical for controlling the reaction kinetics and preventing side reactions. High temperatures are often required to drive the reaction to completion and remove the condensation byproducts (e.g., water).
-
Purity of Monomers and Solvents: Impurities can act as chain terminators or interfere with the reaction, leading to lower molecular weight polymers with inferior properties. Therefore, the use of highly purified monomers and anhydrous solvents is essential.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a high-performance polyimide and polyamide using this compound as a key monomer.
Protocol 1: Synthesis of a Fluorinated Polyamide via Direct Polycondensation
This protocol describes the synthesis of a polyamide from this compound and a diamine, such as 4,4'-(hexafluoroisopropylidene)dianiline (6F-diamine), using a phosphorylation agent to promote the reaction.
Caption: Workflow for the synthesis of a fluorinated polyamide.
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | Dry in vacuum oven at 120 °C for 12 h |
| 4,4'-(Hexafluoroisopropylidene)dianiline | >98% | Sigma-Aldrich | Dry in vacuum oven at 80 °C for 12 h |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | Store over molecular sieves |
| Lithium Chloride (LiCl) | >99% | Sigma-Aldrich | Dry in vacuum oven at 150 °C for 24 h |
| Triphenyl phosphite (TPP) | >97% | Sigma-Aldrich | Use as received |
| Pyridine | Anhydrous | Sigma-Aldrich | Store over molecular sieves |
| Methanol | Reagent Grade | Fisher Scientific | Used for precipitation |
-
Reactor Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with this compound (e.g., 10.0 g, 25.4 mmol), 4,4'-(hexafluoroisopropylidene)dianiline (e.g., 8.5 g, 25.4 mmol), and a solution of anhydrous lithium chloride (e.g., 1.5 g) in anhydrous N-methyl-2-pyrrolidone (NMP) (e.g., 100 mL).
-
Initiation of Polycondensation: Stir the mixture at room temperature until all solids are dissolved. Then, add triphenyl phosphite (TPP) (e.g., 15.8 g, 50.8 mmol) and pyridine (e.g., 8.0 mL, 101.6 mmol).
-
Reaction Progression: Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-6 hours. The progress of the reaction can be monitored by the increase in the viscosity of the solution.
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol (e.g., 1 L) with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 120 °C for 24 hours.
Protocol 2: Two-Step Synthesis of a Fluorinated Polyimide
This protocol details the synthesis of a polyimide from this compound, which is first converted to its dianhydride, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), followed by reaction with an aromatic diamine.
Caption: Two-step workflow for fluorinated polyimide synthesis.
| Reagent | Purity | Supplier | Notes |
| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | >98% | Sigma-Aldrich | Dry in vacuum oven at 150 °C for 12 h |
| 4,4'-Oxydianiline (ODA) | >98% | Sigma-Aldrich | Dry in vacuum oven at 100 °C for 12 h |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Sigma-Aldrich | Store over molecular sieves |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich | For chemical imidization (optional) |
| Pyridine | Anhydrous | Sigma-Aldrich | For chemical imidization (optional) |
Step 1: Synthesis of Poly(amic acid)
-
Reactor Setup: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve 4,4'-oxydianiline (ODA) (e.g., 5.00 g, 25.0 mmol) in anhydrous N,N-dimethylacetamide (DMAc) (e.g., 80 mL).
-
Monomer Addition: To the stirred solution, add 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) (e.g., 11.1 g, 25.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 30 °C.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Imidization (Thermal Method)
-
Film Casting: Cast the poly(amic acid) solution onto a clean glass plate to a desired thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and dry at 80 °C for 4 hours to remove the bulk of the solvent.
-
Thermal Curing: Cure the film by stepwise heating under a nitrogen atmosphere: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
Final Product: After cooling to room temperature, the resulting flexible and tough polyimide film can be peeled off the glass plate.
Characterization of the Resulting Polymers
The successful synthesis of the target polymers should be confirmed by a suite of analytical techniques.
| Property | Technique(s) | Expected Outcome |
| Chemical Structure | FTIR, ¹H NMR, ¹⁹F NMR | Confirmation of characteristic functional groups (e.g., amide, imide) and the presence of the 6F group. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | High number-average (Mn) and weight-average (Mw) molecular weights, with a polydispersity index (PDI) close to 2. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (Td), typically > 450 °C, indicating excellent thermal stability. |
| Glass Transition | Differential Scanning Calorimetry (DSC) | A distinct glass transition temperature (Tg), which is an indicator of the polymer's amorphous nature. |
| Mechanical Properties | Tensile Testing | High tensile strength and modulus, along with good elongation at break, demonstrating toughness and flexibility. |
Troubleshooting and Optimization
-
Low Molecular Weight: This is often due to impurities in the monomers or solvent, or an imbalance in the stoichiometry. Ensure all reagents are pure and dry, and accurately weigh the monomers.
-
Brittle Films: This can be a result of low molecular weight or incomplete imidization (in the case of polyimides). Extend the reaction time or increase the final curing temperature.
-
Incomplete Solubility: If the polymer precipitates during the reaction, it may be necessary to use a different solvent system or add a salt like LiCl to improve solubility.
Conclusion
This compound is a versatile monomer that enables the synthesis of a wide range of high-performance polymers. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the synthesis and application of these advanced materials. By carefully controlling the reaction conditions and monomer purity, it is possible to tailor the properties of the resulting polymers to meet the demands of various advanced applications, from microelectronics to aerospace.
Application Notes and Protocols: Synthesis of High-Performance Polymers Utilizing 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Introduction: The Role of Fluorinated Monomers in Advanced Polymer Synthesis
In the pursuit of materials with exceptional thermal stability, chemical resistance, and tailored mechanical properties, fluorinated monomers have emerged as indispensable building blocks. Among these, 2,2-Bis(4-carboxyphenyl)hexafluoropropane stands out as a key monomer for the synthesis of high-performance polymers such as polyimides, polyamides, and polyesters. The incorporation of the hexafluoroisopropylidene (6F) group into the polymer backbone imparts a unique combination of desirable characteristics. The bulky, electron-withdrawing nature of the two trifluoromethyl (-CF3) groups disrupts chain packing, leading to increased solubility, lower dielectric constants, and enhanced thermal stability.
This technical guide provides detailed protocols for the synthesis of two classes of high-performance polymers using this compound: a 6FDA-based polyimide and a fluorinated polyester. These protocols are designed for researchers and scientists in materials science and drug development, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
PART 1: Synthesis of a High-Performance Polyimide from this compound Dianhydride (6FDA)
Polyimides derived from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), the anhydride form of this compound, are renowned for their outstanding thermal and mechanical properties.[1][2] The following protocol details a two-step polycondensation reaction to synthesize a 6FDA-based polyimide.
Experimental Protocol: Two-Step Polycondensation for 6FDA-Polyimide Synthesis
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Aromatic diamine (e.g., 3,5-diaminobenzoic acid (DABA) or 2,2'-bis(trifluoromethyl)benzidine (TFMB))[1]
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Acetic anhydride
Step 1: Poly(amic acid) Synthesis
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the chosen aromatic diamine (e.g., DABA) in anhydrous DMAc. The concentration should be approximately 15-20% (w/v).
-
Monomer Addition: Slowly add an equimolar amount of 6FDA to the stirred diamine solution at room temperature. The addition should be done in portions to control the exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.[3]
Causality Insight: The two-step method is employed to first form the soluble poly(amic acid) precursor. This allows for easier processing and film casting before the final, insoluble polyimide is formed. The use of anhydrous solvent is critical to prevent hydrolysis of the anhydride and to achieve a high molecular weight polymer.
Step 2: Chemical Imidization
-
Cyclization: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer). Acetic anhydride acts as a dehydrating agent, while pyridine catalyzes the cyclization reaction.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, and then heat to 80-100°C for an additional 2-4 hours to ensure complete imidization.
-
Precipitation and Purification: After cooling to room temperature, precipitate the polyimide by slowly pouring the reaction solution into a large volume of a non-solvent like methanol or ethanol with vigorous stirring.
-
Drying: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with fresh non-solvent, and dry it in a vacuum oven at 150-200°C to a constant weight.
Self-Validation: The successful synthesis of the polyimide can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the amic acid peaks (around 1660 cm⁻¹ for amide C=O and 3300-3500 cm⁻¹ for N-H and O-H) and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹ for asymmetric and symmetric C=O stretching, and 1370 cm⁻¹ for C-N stretching) will indicate complete imidization.
Visualization of Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of a 6FDA-based polyimide.
PART 2: Synthesis of a High-Performance Fluorinated Polyester
The diacid form, this compound, can be directly used in polycondensation reactions with diols to produce high-performance polyesters. These polyesters often exhibit high glass transition temperatures (Tg) and good thermal stability.[4]
Experimental Protocol: Melt Polycondensation for Fluorinated Polyester Synthesis
Materials:
-
This compound
-
Aromatic or aliphatic diol (e.g., 2,3,5,6-tetrafluoro-1,4-benzenedimethanol or 1,4-butanediol)[4]
-
Catalyst (e.g., antimony(III) oxide or titanium(IV) isopropoxide)
-
Antioxidant (e.g., triphenyl phosphite)
Step 1: Esterification
-
Reactor Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge this compound, the chosen diol (a slight molar excess of the diol is often used), the catalyst, and the antioxidant.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow nitrogen flow.
-
Heating: Gradually heat the mixture to 180-220°C with stirring. Water will be generated as a byproduct of the esterification reaction and should be collected in the distillation condenser.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected, which typically takes 2-4 hours.
Causality Insight: The initial esterification step is performed at atmospheric pressure to facilitate the removal of the water byproduct, driving the reaction towards the formation of low molecular weight prepolymers. The antioxidant is crucial to prevent thermal degradation and discoloration of the polymer at high temperatures.
Step 2: Polycondensation
-
Vacuum Application: Gradually apply a high vacuum (typically <1 Torr) to the reaction vessel while increasing the temperature to 240-280°C.
-
Viscosity Increase: The viscosity of the molten polymer will increase significantly as the molecular weight builds up. The stirring torque can be monitored to follow the progress of the polymerization.
-
Reaction Termination: Continue the reaction under high vacuum and high temperature for 3-6 hours, or until the desired melt viscosity is achieved.
-
Extrusion and Cooling: Extrude the molten polyester from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer.
-
Pelletization: The resulting polymer strand can then be pelletized for further processing and characterization.
Self-Validation: The success of the polymerization can be evaluated by measuring the intrinsic viscosity of the final polymer, which is directly related to its molecular weight. Further characterization by Gel Permeation Chromatography (GPC) will provide detailed information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4]
Visualization of Polyester Synthesis Reaction
Caption: General reaction scheme for fluorinated polyester synthesis.
Data Presentation: Properties of Polymers Derived from this compound
| Polymer Type | Comonomer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5%) | Key Properties |
| Polyimide | TFMB | ~335 °C | >500 °C | Excellent thermal stability, mechanical strength, low dielectric constant |
| Polyimide | DABA | ~350 °C | >500 °C | High thermal stability, potential for crosslinking through -COOH groups[5] |
| Polyester | TFBDO | 113-118 °C | ~421 °C | High transparency, improved gas barrier properties, hydrophobicity[4] |
| Polyester | 1,4-Butanediol | Varies | ~380 °C | Biodegradability potential, tunable mechanical properties[6] |
Conclusion
This compound and its dianhydride derivative are versatile and powerful monomers for the creation of high-performance polymers. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and explore the properties of novel fluorinated polyimides and polyesters. The unique attributes imparted by the 6F group make these polymers highly attractive for advanced applications in electronics, aerospace, and separation membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Performance Gas Separation Membranes Using 2,2-Bis(4-carboxyphenyl)hexafluoropropane (6FDA)-Based Polyimides
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,2-Bis(4-carboxyphenyl)hexafluoropropane (commonly known as 6FDA)-based polyimides, specifically 6FDA-durene, for the fabrication and characterization of high-performance gas separation membranes. This document delves into the underlying scientific principles, provides detailed experimental protocols, and presents expected performance data.
Introduction: The Significance of 6FDA-Based Polyimides in Gas Separation
Polymeric membranes have emerged as a highly efficient and economically viable technology for gas separation in various industrial applications, including natural gas purification, biogas upgrading, and hydrogen recovery.[1] Among the myriad of available polymers, polyimides derived from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) have garnered significant attention due to their exceptional combination of high gas permeability, good selectivity, and robust thermal and chemical stability.[2][3]
The incorporation of the bulky, fluorine-containing hexafluoroisopropylidene (-C(CF₃)₂-) group into the polymer backbone is the cornerstone of the superior performance of 6FDA-based polyimides. This group sterically hinders efficient chain packing, leading to an increase in the fractional free volume (FFV) within the polymer matrix.[4] This augmented free volume facilitates higher gas diffusion rates, thereby enhancing permeability. Furthermore, the rigid aromatic backbone of the polyimide provides the necessary size and shape discrimination for selective gas transport.
This guide focuses on a prominent member of this polymer family, 6FDA-durene, synthesized from the polycondensation of 6FDA with durene diamine. We will explore its synthesis, the fabrication of dense membranes, comprehensive characterization techniques, and its gas separation performance.
Mechanism of Gas Transport in 6FDA-Durene Membranes
Gas transport through dense polymeric membranes, such as those made from 6FDA-durene, is predominantly governed by the solution-diffusion mechanism.[5] This model posits a three-step process:
-
Sorption: Gas molecules at the high-pressure (feed) side of the membrane dissolve into the polymer matrix.
-
Diffusion: The dissolved gas molecules move through the polymer matrix via a series of transient gaps or "free volume elements" that are created by the thermal motion of the polymer chains.
-
Desorption: The gas molecules are released from the polymer matrix at the low-pressure (permeate) side.
The permeability (P) of a gas through the membrane is therefore a product of its solubility (S) and diffusivity (D) in the polymer:
P = S × D
The selectivity (α) of a membrane for a gas pair (A/B) is the ratio of their permeabilities:
αA/B = PA / PB = (SA / SB) × (DA / DB)
The high performance of 6FDA-durene membranes can be attributed to a favorable combination of both solubility and diffusivity. The fluorine content enhances the solubility of certain gases like CO₂, while the high fractional free volume allows for high diffusion rates.
Below is a conceptual diagram illustrating the solution-diffusion mechanism.
Caption: Solution-diffusion mechanism in a 6FDA-durene membrane.
Experimental Protocols
Part 1: Synthesis of 6FDA-durene Polyimide
This protocol details the two-step synthesis of 6FDA-durene polyimide, which involves the formation of a poly(amic acid) (PAA) intermediate followed by chemical imidization.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Durene diamine (2,3,5,6-tetramethyl-1,4-phenylenediamine)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Acetic anhydride
-
Methanol
Procedure:
-
Drying of Monomers: Dry the 6FDA and durene diamine in a vacuum oven at 120 °C overnight before use to remove any residual moisture.
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-neck round-bottom flask equipped with a mechanical stirrer, add durene diamine (e.g., 100 mmol) and anhydrous DMAc (to achieve a 15-20 wt% solid content).
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Gradually add an equimolar amount of 6FDA (e.g., 100 mmol) to the solution in small portions over 1-2 hours to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid).[6]
-
-
Chemical Imidization:
-
To the viscous PAA solution, add pyridine (as a catalyst) and acetic anhydride (as a dehydrating agent). A typical molar ratio of PAA repeat unit:pyridine:acetic anhydride is 1:2:4.
-
Stir the mixture at room temperature for 12-24 hours to complete the imidization process.[6]
-
-
Polymer Precipitation and Purification:
-
Slowly pour the polymer solution into a large excess of vigorously stirred methanol. This will cause the 6FDA-durene polyimide to precipitate as a fibrous solid.
-
Collect the precipitate by filtration and wash it thoroughly with fresh methanol to remove any residual solvent and reactants.
-
Dry the purified polymer in a vacuum oven at 150 °C for 24 hours.
-
Caption: Workflow for the synthesis of 6FDA-durene polyimide.
Part 2: Fabrication of Dense 6FDA-durene Membranes
This protocol describes the solution casting method for preparing dense, flat-sheet membranes suitable for gas permeation testing.
Materials:
-
Synthesized 6FDA-durene polymer
-
High-purity solvent (e.g., chloroform, NMP, or DMAc)
-
Glass Petri dish or a flat glass plate
-
Leveling table
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a known amount of the dried 6FDA-durene polymer in the chosen solvent to create a solution with a concentration of 2-5 wt%.
-
Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours. The solution should be homogeneous and free of any undissolved particles.
-
-
Casting the Membrane:
-
Place a clean, dry glass Petri dish on a leveling table to ensure a uniform membrane thickness.
-
Carefully pour the polymer solution into the Petri dish.
-
Cover the Petri dish with a lid that has small openings to allow for slow solvent evaporation. This is crucial to prevent the formation of defects in the membrane.
-
-
Solvent Evaporation and Drying:
-
Allow the solvent to evaporate slowly at room temperature for at least 24 hours.
-
Once a solid film has formed, transfer the Petri dish to a vacuum oven.
-
Dry the membrane under vacuum at a temperature below the polymer's glass transition temperature (Tg), typically starting at 80-100 °C and gradually increasing to 150-180 °C over 24-48 hours. This multi-step drying process is essential to remove all residual solvent, which can plasticize the membrane and affect its performance.[5]
-
-
Membrane Removal:
-
After drying, carefully peel the membrane from the glass substrate. The resulting membrane should be a flexible, transparent film.
-
Part 3: Characterization of 6FDA-durene Membranes
A thorough characterization of the synthesized polymer and the fabricated membranes is essential to ensure material integrity and to correlate physical properties with gas separation performance.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the successful imidization of the poly(amic acid) to polyimide.
-
Protocol:
-
Acquire FTIR spectra of the PAA intermediate and the final polyimide product.
-
Look for the disappearance of the amic acid peaks (around 1660 cm⁻¹ for amide C=O stretch and broad O-H stretch from the carboxylic acid) and the appearance of characteristic imide peaks (asymmetric C=O stretch at ~1785 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹).
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the polymer.
-
Protocol:
-
Heat a small sample of the polymer from room temperature to ~800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. 6FDA-durene exhibits high thermal stability, with a Td often exceeding 500 °C.
-
3. Scanning Electron Microscopy (SEM):
-
Purpose: To examine the morphology and cross-section of the fabricated membranes.
-
Protocol:
-
For cross-sectional analysis, freeze-fracture the membrane in liquid nitrogen to obtain a clean break.
-
Mount the sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold or palladium).
-
Image the surface and cross-section to check for defects, such as pinholes or a dense, uniform structure.
-
Part 4: Gas Permeation Testing
This protocol outlines the procedure for measuring the permeability and selectivity of the 6FDA-durene membranes for various gases.
Apparatus:
-
A constant-volume, variable-pressure gas permeation setup.
-
Mass flow controllers for feed gases.
-
Pressure transducers for monitoring upstream and downstream pressures.
-
A vacuum pump.
-
A gas chromatograph (GC) for mixed gas analysis.
Procedure:
-
Membrane Mounting:
-
Cut a circular sample from the fabricated membrane and place it in a permeation cell.
-
Ensure a proper seal using O-rings to prevent gas leakage.
-
-
System Evacuation:
-
Thoroughly evacuate the entire system, including the feed and permeate volumes, using the vacuum pump.
-
-
Permeability Measurement (Pure Gas):
-
Introduce the desired pure gas (e.g., CO₂, CH₄, O₂, N₂) to the upstream (feed) side of the membrane at a constant pressure (e.g., 2-10 bar).
-
Monitor the pressure increase in the known permeate volume over time.
-
The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase using the following equation: P = (V * l) / (A * R * T * (p_feed - p_permeate)) * (dp/dt) where V is the permeate volume, l is the membrane thickness, A is the membrane area, R is the ideal gas constant, T is the absolute temperature, p_feed is the feed pressure, p_permeate is the permeate pressure, and dp/dt is the rate of pressure rise at steady state.
-
-
Selectivity Calculation:
-
The ideal selectivity for a pair of gases is calculated as the ratio of their individual permeabilities.
-
-
Mixed Gas Permeation:
-
For more realistic performance evaluation, use a mixed gas feed (e.g., 50:50 CO₂/CH₄).
-
Analyze the composition of the permeate stream using a gas chromatograph to determine the partial pressures of each component.
-
Calculate the permeability of each gas in the mixture and the mixed gas selectivity.
-
Expected Performance Data
The gas separation performance of 6FDA-durene membranes can be influenced by synthesis conditions, membrane fabrication protocols, and operating conditions. The following table provides a summary of typical performance data reported in the literature for various gas pairs.
| Gas Pair | Permeability of Faster Gas (Barrer) | Ideal Selectivity (α) | Reference(s) |
| CO₂/CH₄ | 500 - 1100 | 24 - 47.5 | [4] |
| CO₂/N₂ | 500 - 1100 | 25 - 27.1 | |
| O₂/N₂ | 100 - 200 | 4 - 6 | |
| H₂/CH₄ | > 1000 | > 100 | [5] |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Troubleshooting and Field-Proven Insights
-
Low Permeability: This could be due to incomplete removal of residual solvent, which can reduce the free volume. Ensure a thorough multi-step drying process.
-
Low Selectivity: The presence of microscopic defects (pinholes) in the membrane can lead to non-selective gas transport. Slow solvent evaporation and a dust-free environment during casting are critical.
-
Plasticization: At high feed pressures, highly soluble gases like CO₂ can cause the polymer matrix to swell, leading to a loss of selectivity. This is a known challenge for glassy polymers. For applications with high CO₂ partial pressures, strategies such as cross-linking the polymer may be necessary to enhance plasticization resistance.
-
Reproducibility: Consistent synthesis and membrane fabrication protocols are key to obtaining reproducible results. Meticulous control over reaction times, temperatures, and solvent evaporation rates is essential.
Conclusion
6FDA-durene polyimide is a high-performance material for gas separation applications, offering an attractive combination of permeability and selectivity. The protocols and insights provided in these application notes are intended to equip researchers with the necessary knowledge to successfully synthesize this polymer, fabricate high-quality membranes, and accurately characterize their performance. By understanding the underlying scientific principles and adhering to best practices in experimental procedures, the full potential of 6FDA-based membranes in advancing gas separation technologies can be realized.
References
Application Note & Protocol: Synthesis of High-Performance Polyimides via Step-Growth Polymerization of 2,2-Bis(4-carboxyphenyl)hexafluoropropane with Aromatic Diamines
Abstract
This document provides a comprehensive guide for the synthesis of high-performance fluorinated polyimides through the step-growth polymerization of 2,2-Bis(4-carboxyphenyl)hexafluoropropane with aromatic diamines. This class of polyimides is renowned for its exceptional thermal stability, chemical resistance, low dielectric constant, and good mechanical properties, making them highly suitable for applications in aerospace, electronics, and membrane-based separations. We present a detailed, field-proven two-step protocol involving the formation of a poly(amic acid) precursor followed by chemical imidization. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering in-depth explanations of the underlying chemistry and critical experimental parameters to ensure reproducible and successful polymer synthesis.
Introduction: The Significance of Fluorinated Polyimides
Aromatic polyimides are a class of high-performance polymers characterized by the presence of the imide functionality in their repeat unit. The incorporation of fluorine atoms, particularly the hexafluoroisopropylidene group (–C(CF₃)₂–) from monomers like this compound, imparts a unique combination of desirable properties. The bulky, electron-withdrawing nature of the –C(CF₃)₂– group disrupts chain packing, which enhances the solubility of the resulting polyimides in organic solvents, a significant advantage for processing.[1][2] Furthermore, the low polarizability of the C-F bond contributes to a low dielectric constant and refractive index, making these materials ideal for microelectronics applications.[3][4]
The synthesis of these polyimides is typically achieved through a two-step polycondensation reaction.[5][6] The first step involves the reaction of a dianhydride, in this case, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), which is the anhydride form of this compound, with an aromatic diamine in a polar aprotic solvent at ambient temperature. This reaction yields a high molecular weight poly(amic acid) (PAA) precursor.[7][8] The second step is the conversion of the PAA into the final polyimide via cyclodehydration, a process known as imidization. This can be accomplished either by thermal treatment at high temperatures or by chemical means at lower temperatures.[9] This guide will focus on the chemical imidization method, which often provides better control over the molecular weight and avoids the potential for thermal degradation.[5][9]
Reaction Mechanism and Workflow
The overall synthesis process is a two-stage procedure as depicted in the workflow diagram below. The first stage is the polycondensation to form the poly(amic acid), and the second is the chemical imidization to yield the final polyimide.
General Reaction Scheme
The reaction begins with the nucleophilic attack of the amine groups of the diamine on the carbonyl carbons of the dianhydride. This leads to the opening of the anhydride ring and the formation of an amic acid linkage. This process is repeated to build the high molecular weight poly(amic acid) chain.[7] The subsequent chemical imidization involves a dehydrating agent, typically an acid anhydride like acetic anhydride, and a tertiary amine catalyst, such as pyridine.[7][10] The catalyst activates the carboxylic acid group, facilitating intramolecular cyclization to form the imide ring and release a molecule of water.
Caption: General reaction scheme for the two-step synthesis of polyimide.
Experimental Workflow
The following diagram outlines the major steps in the laboratory synthesis of the polyimide.
Caption: Step-by-step experimental workflow for polyimide synthesis.
Materials and Equipment
Materials
| Material | Grade | Supplier | Notes |
| This compound (or 6FDA) | Polymer Grade (>99%) | Sigma-Aldrich, TCI | Must be dried under vacuum before use to remove moisture. |
| Aromatic Diamine (e.g., 4,4'-Oxydianiline, ODA) | Polymer Grade (>99%) | Sigma-Aldrich, TCI | Must be purified (e.g., by sublimation or recrystallization) and dried. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | A polar aprotic solvent.[8] Ensure it is dry. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Sigma-Aldrich | An alternative polar aprotic solvent.[6] |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich | Dehydrating agent for imidization.[10] |
| Pyridine | Anhydrous | Sigma-Aldrich | Catalyst for imidization.[10] |
| Methanol | ACS Grade | Fisher Scientific | Used for polymer precipitation and washing. |
Safety Precautions:
-
Monomers and Solvents: this compound may cause skin and eye irritation.[11] Aromatic diamines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Anhydrous solvents are flammable and hygroscopic.
-
Reagents: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and toxic. Both should be handled in a fume hood with appropriate PPE.
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer with a stirring rod and paddle
-
Nitrogen or Argon inlet and outlet (for inert atmosphere)
-
Syringes for reagent addition
-
Temperature-controlled oil bath
-
Beakers and filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
Detailed Experimental Protocol
This protocol describes the synthesis of a polyimide from 6FDA and 4,4'-oxydianiline (ODA) as a representative example. The molar ratio of dianhydride to diamine should be precisely 1:1 to achieve high molecular weight.[12]
Step 1: Poly(amic acid) Synthesis
-
Preparation: Dry the three-necked flask and stirrer in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Diamine Dissolution: In the flask, dissolve a pre-weighed amount of ODA (e.g., 2.00 g, 10.0 mmol) in anhydrous NMP (e.g., 30 mL) under a nitrogen atmosphere. Stir with the mechanical stirrer until the diamine is completely dissolved. The concentration of the final polymer solution is typically in the range of 10-20 wt%.
-
Dianhydride Addition: Slowly add an equimolar amount of 6FDA (4.44 g, 10.0 mmol) to the diamine solution in small portions over 30-60 minutes at room temperature. The addition of the dianhydride is exothermic, and slow addition helps to control the temperature of the reaction mixture.[5]
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow. The reaction is typically allowed to proceed for 12-24 hours to ensure the formation of a high molecular weight polymer.
Step 2: Chemical Imidization
-
Reagent Addition: To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine. A common molar ratio of amic acid unit:acetic anhydride:pyridine is 1:4:2. For 10.0 mmol of the repeating unit, this corresponds to 40.0 mmol of acetic anhydride and 20.0 mmol of pyridine. The reagents should be added dropwise while stirring.
-
Imidization Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. During this time, the polyimide will precipitate out of the solution as it is generally less soluble than its poly(amic acid) precursor.[7]
-
Isolation of the Polymer: Pour the reaction mixture into a large excess of a non-solvent, such as methanol (e.g., 500 mL), with vigorous stirring. This will cause the complete precipitation of the polyimide as a fibrous or powdery solid.
-
Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol several times to remove any residual solvent, unreacted monomers, and imidization reagents.
-
Drying: Dry the purified polyimide in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.
Characterization and Expected Results
The synthesized polyimide should be characterized to confirm its structure, molecular weight, and thermal properties.
| Characterization Technique | Purpose | Expected Results |
| FTIR Spectroscopy | Structural confirmation | Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching). Disappearance of amic acid bands. |
| ¹H and ¹⁹F NMR Spectroscopy | Detailed structural analysis | Resonances corresponding to the aromatic protons and fluorine atoms in the polymer backbone, confirming the expected structure. |
| Gel Permeation Chromatography (GPC) | Molecular weight and distribution | High number-average molecular weight (Mn) and a polydispersity index (PDI) typically between 1.5 and 2.5. |
| Thermogravimetric Analysis (TGA) | Thermal stability | High decomposition temperature (Td), typically above 500 °C in a nitrogen atmosphere.[4] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | A high Tg, often in the range of 250-350 °C, indicating good thermal stability.[3][13] |
Troubleshooting
-
Low Viscosity/Molecular Weight: This can be due to impurities in the monomers or solvent (especially water), or an inexact stoichiometric balance between the dianhydride and diamine. Ensure all reagents and glassware are thoroughly dried and that the molar ratio is precise.
-
Gel Formation: This can occur if the reaction concentration is too high or if the dianhydride is added too quickly, leading to localized high concentrations and cross-linking side reactions.
-
Incomplete Imidization: This can be identified by the presence of residual amic acid peaks in the FTIR spectrum. It may be necessary to increase the reaction time or the amount of imidization reagents.
Conclusion
The protocol detailed in this application note provides a reliable method for the synthesis of high-performance fluorinated polyimides from this compound and aromatic diamines. By carefully controlling the reaction conditions, particularly the purity of the reagents and the stoichiometry, researchers can consistently produce high molecular weight polymers with excellent thermal and chemical properties. The versatility of this polymerization method allows for the tailoring of polymer properties by selecting different aromatic diamines, opening up a wide range of potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. halocarbon.com [halocarbon.com]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. gupolylab.com [gupolylab.com]
- 13. Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Comprehensive Characterization of 6FDA-Based Polyimides
Introduction: The Significance of 6FDA-Based Polyimides
Polyimides derived from 2,2-Bis(4-carboxyphenyl)hexafluoropropane, more commonly known by its dianhydride form, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), represent a premier class of high-performance polymers. The incorporation of the bulky, electron-withdrawing hexafluoroisopropylidene (-C(CF₃)₂) group into the polymer backbone imparts a unique combination of desirable properties not typically found in conventional aromatic polyimides. These characteristics include exceptional thermal stability, high mechanical strength, excellent chemical resistance, and facile processability.
Notably, the -C(CF₃)₂ group sterically hinders polymer chain packing, leading to an increased fractional free volume (FFV). This structural feature is directly responsible for the enhanced gas permeability, low dielectric constant, and improved solubility of 6FDA-based polyimides in common organic solvents, making them highly attractive for advanced applications. Consequently, these materials are extensively researched and utilized in fields such as gas separation membranes, microelectronics for insulation and packaging, and advanced composites for aerospace applications.
This guide provides a comprehensive suite of protocols for the synthesis and detailed characterization of 6FDA-based polyimides, designed for researchers and scientists. The methodologies described herein are foundational for establishing structure-property relationships, ensuring material quality, and accelerating the development of next-generation polymer technologies.
Part 1: Synthesis and Film Preparation
The synthesis of high-quality polyimide is paramount for accurate characterization. The most common and reliable method is a two-step polycondensation reaction, which proceeds through a soluble poly(amic acid) precursor followed by cyclodehydration (imidization).
Workflow for Polyimide Synthesis and Film Casting
Caption: Two-step synthesis and thermal imidization workflow.
Detailed Protocol: Two-Step Polycondensation
Objective: To synthesize a high molecular weight poly(amic acid) (PAA) precursor and subsequently convert it into a polyimide film via thermal imidization.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), high purity
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 2,4,6-trimethyl-m-phenylenediamine (DAM))
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Argon or Nitrogen gas supply
-
Glass plates, doctor blade or casting knife
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight. Dry the 6FDA and diamine monomers under vacuum at 100°C for at least 12 hours prior to use. Moisture is detrimental as it can hydrolyze the dianhydride and limit molecular weight gain.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the chosen aromatic diamine in anhydrous NMP to achieve a solids concentration of 15-20 wt%.
-
Monomer Addition: Cool the diamine solution to 0-5°C using an ice bath. Slowly add an equimolar amount of 6FDA powder in small portions over 1-2 hours. The slow addition and low temperature are crucial to manage the exothermic reaction and prevent uncontrolled molecular weight distribution.
-
Polymerization: After the complete addition of 6FDA, allow the reaction to warm to room temperature and continue stirring under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of high molecular weight poly(amic acid).
-
Film Casting: Filter the viscous PAA solution to remove any gels or particulates. Cast the solution onto a clean, level glass plate using a doctor blade set to the desired thickness (e.g., 500 µm).
-
Thermal Imidization: Place the cast film in a programmable oven with a nitrogen atmosphere.
-
Heat to 80°C and hold for 1-2 hours to slowly evaporate the bulk of the solvent.
-
Increase the temperature to 150°C and hold for 1 hour.
-
Increase to 250°C and hold for 1 hour.
-
Finally, increase to 300°C and hold for 1 hour to ensure complete cyclization to the polyimide.
-
-
Film Recovery: After cooling to room temperature, the freestanding polyimide film can be peeled off the glass substrate, often by immersion in water.
Part 2: Structural and Chemical Characterization
Verifying the chemical structure and the completeness of the imidization reaction is the first critical step in characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a powerful and rapid technique to monitor the conversion of the PAA precursor to the final polyimide. The analysis focuses on the disappearance of amic acid functional groups and the appearance of characteristic imide ring absorptions.
Protocol:
-
Acquire FTIR spectra of the PAA solution (cast as a thin film on a salt plate) and the final cured polyimide film.
-
Use an Attenuated Total Reflectance (ATR) accessory for solid film analysis.
-
Collect spectra from 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation:
-
Poly(amic acid) Spectrum: Look for broad absorption bands around 3300 cm⁻¹ (O-H stretch of carboxylic acid) and ~1660 cm⁻¹ (amide I, C=O stretch).
-
Polyimide Spectrum: The successful conversion is confirmed by the appearance of characteristic imide absorption bands:
-
~1785 cm⁻¹: Asymmetrical C=O stretching.
-
~1725 cm⁻¹: Symmetrical C=O stretching.
-
~1370 cm⁻¹: C-N stretching.
-
~720 cm⁻¹: Imide ring deformation.
-
-
The disappearance of the amic acid bands and the sharp appearance of these four imide peaks indicate a high degree of imidization.
Degree of Imidization (DOI): The DOI can be quantitatively estimated by tracking the ratio of the imide peak at ~1370 cm⁻¹ to an internal reference peak that remains unchanged during the reaction, such as the aromatic C=C peak at ~1500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR provide detailed structural confirmation of the monomer and the final polymer. For soluble polyimides, it is the definitive method for verifying the chemical structure.
Protocol:
-
Dissolve the synthesized polyimide (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Interpretation:
-
Confirm the presence of all expected proton and carbon signals corresponding to the 6FDA and diamine moieties.
-
The absence of signals from the amic acid precursor (e.g., carboxylic acid proton >10 ppm) further validates complete imidization.
Part 3: Thermal Properties Analysis
The high thermal stability of 6FDA-based polyimides is a key performance attribute. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying this stability.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td) and assess overall thermal stability.
Protocol:
-
Place a small sample (5-10 mg) of the polyimide film into a TGA pan (platinum or alumina).
-
Heat the sample from room temperature to 800°C at a constant heating rate, typically 10 or 20°C/min.
-
Perform the analysis under both an inert atmosphere (Nitrogen) and an oxidative atmosphere (Air) to understand stability in different environments.
Data Interpretation:
-
The TGA curve plots weight percent versus temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.
-
6FDA-based polyimides typically exhibit excellent thermal stability, with Td (5% weight loss) values often exceeding 500°C in a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is primarily used to determine the glass transition temperature (Tg), a critical parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.
Protocol:
-
Seal a small sample (5-10 mg) of the polyimide film in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle to erase any prior thermal history. A typical cycle is:
-
Heat from 25°C to 400°C at 10°C/min.
-
Cool back to 25°C at 10°C/min.
-
Heat again from 25°C to 400°C at 10°C/min.
-
-
The Tg is determined from the second heating scan as a step change in the heat flow curve.
Data Interpretation:
-
The Tg is a crucial indicator of the upper service temperature of the material in many applications.
-
The high rigidity of the 6FDA backbone typically results in high Tg values, often in the range of 250°C to 400°C, depending on the diamine comonomer used.
Summary of Expected Thermal Properties
| Property | Technique | Typical Value Range | Significance |
| **Td (5% loss, N₂) ** | TGA | 500 - 580 °C | Defines the upper limit of thermal stability before decomposition. |
| Tg | DSC | 250 - 400 °C | Indicates the transition from a glassy to a rubbery state; a key service temperature metric. |
Part 4: Mechanical and Dielectric Properties
Mechanical Tensile Testing
Principle: Tensile testing of thin films, governed by standards such as ASTM D882, measures the material's response to being pulled apart. It provides key metrics like tensile strength, Young's modulus, and elongation at break, which define the material's strength, stiffness, and ductility.
Caption: Workflow for mechanical testing according to ASTM D882.
Protocol (based on ASTM D882):
-
Specimen Preparation: Cut rectangular strips from the polyimide film, ensuring they are free of nicks and defects. A typical width is 10-15 mm. The length should be sufficient for the grips of the universal testing machine (UTM).
-
Conditioning: Condition the specimens at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 40 hours.
-
Testing:
-
Measure the width and thickness of each specimen accurately.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and displacement data throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand.
-
Young's Modulus (Modulus of Elasticity): The material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.
-
Dielectric Constant Measurement
Principle: The dielectric constant (or relative permittivity) is a measure of a material's ability to store electrical energy in an electric field. Low dielectric constants are critical for microelectronic applications to reduce signal delay and cross-talk. The measurement is typically performed according to ASTM D150.
Protocol (based on ASTM D150):
-
Sample Preparation: A flat, uniform film specimen is required. Often, circular electrodes are vacuum deposited (e.g., gold or aluminum) onto both sides of the film to ensure good electrical contact.
-
Measurement:
-
The specimen is placed between the electrodes of a capacitance measurement system (e.g., an LCR meter or impedance analyzer).
-
The capacitance of the sample (C) is measured at a specific frequency (commonly 1 MHz for electronics).
-
The capacitance of the empty electrode setup (air gap, C₀) is also measured.
-
-
Calculation: The dielectric constant (k or εr) is calculated as the ratio of the capacitance with the material to the capacitance with a vacuum (or air).
Expected Properties:
-
Mechanical: 6FDA-polyimides are known for forming strong and flexible films, with tensile strengths often >100 MPa and a Young's modulus in the GPa range.
-
Dielectric: The presence of fluorine significantly lowers the dielectric constant. Values for 6FDA-based polyimides are typically in the range of 2.6 to 3.2 (at 1 MHz), which is considerably lower than non-fluorinated polyimides like Kapton® (~3.5).
Application Notes and Protocols for the Utilization of 2,2-Bis(4-carboxyphenyl)hexafluoropropane in Polybenzoxazole Synthesis
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the use of 2,2-bis(4-carboxyphenyl)hexafluoropropane, also known as 4,4'-(hexafluoroisopropylidene)bis(benzoic acid), as a key monomer in the synthesis of high-performance polybenzoxazoles (PBOs). This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and synthesis of advanced polymers. The protocols herein detail the synthesis of the monomer, its subsequent polymerization to a poly(o-hydroxyamide) precursor, and the final thermal cyclization to the polybenzoxazole. Characterization data, performance attributes, and key applications are also discussed, with a focus on the causal relationships between the monomer's unique hexafluoroisopropylidene (-C(CF₃)₂-) linkage and the exceptional properties of the resulting polymer.
Introduction: The Strategic Advantage of the Hexafluoroisopropylidene Moiety in Polybenzoxazoles
Polybenzoxazoles are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them ideal candidates for demanding applications in the aerospace and microelectronics industries. The incorporation of the hexafluoroisopropylidene (-C(CF₃)₂-) group into the polymer backbone, through the use of monomers such as this compound, imparts a range of desirable characteristics. The bulky, electron-withdrawing nature of the two trifluoromethyl groups disrupts polymer chain packing, leading to enhanced solubility and processability of the precursor poly(o-hydroxyamide). Furthermore, the fluorine content contributes to a lower dielectric constant and reduced moisture absorption in the final polybenzoxazole, properties that are highly sought after for advanced electronic packaging and insulating layers in semiconductor devices.[1]
This guide provides a self-contained, validated methodology for the synthesis and characterization of polybenzoxazoles derived from this compound, enabling researchers to harness the full potential of this versatile monomer.
Monomer Synthesis: this compound
While this compound is commercially available, an in-house synthesis may be desirable for reasons of cost, purity control, or isotopic labeling. The following protocol is based on the oxidation of a readily available precursor, 2,2-bis(4-methylphenyl)hexafluoropropane.
2.1. Synthesis Pathway
Caption: Synthesis of the target monomer from its dimethyl precursor.
2.2. Experimental Protocol: Oxidation of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (Analogous Procedure)
This protocol describes a continuous process for the synthesis of the related isomer, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane, and can be adapted for the synthesis of the target 4,4'-isomer.[2][3]
-
Materials:
-
2,2-bis(3,4-dimethylphenyl)hexafluoropropane
-
Aqueous nitric acid (15-65%)
-
Hydrocarbon solvent (boiling point 180-200 °C)
-
Acetic acid
-
-
Procedure:
-
Continuously feed 2,2-bis(3,4-dimethylphenyl)hexafluoropropane and aqueous nitric acid into a suitable reactor.
-
Heat the reaction mixture to a temperature between 180 °C and 250 °C to effect the oxidation of the methyl groups to carboxylic acid groups.[3]
-
After the reaction is complete, cool the mixture and add a hydrocarbon solvent with a boiling point between 180 °C and 200 °C.
-
Distill off the residual water.
-
Heat the mixture to 160 °C and hold for 3 hours to facilitate the formation of the dianhydride.[2]
-
Cool the mixture to 20 °C. The 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride will precipitate.
-
Isolate the product by centrifugation, wash with acetic acid, and dry.
-
The dianhydride can be hydrolyzed to the dicarboxylic acid if required.
-
Note: The synthesis of the specific 4,4'-isomer would start from 2,2-bis(4-methylphenyl)hexafluoropropane. The reaction conditions would be similar, but optimization may be required.
Polymerization and Cyclization
The synthesis of polybenzoxazoles from this compound is a two-step process:
-
Polycondensation: Reaction of the dicarboxylic acid with a bis(o-aminophenol) to form a soluble poly(o-hydroxyamide) precursor.
-
Thermal Cyclization: Solid-state thermal treatment of the precursor to induce intramolecular cyclodehydration, forming the final polybenzoxazole.
3.1. Polymerization and Cyclization Workflow
Caption: Two-step synthesis of polybenzoxazole.
3.2. Detailed Protocol: Polycondensation
-
Materials:
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane in anhydrous NMP.
-
To this solution, add an equimolar amount of this compound.
-
Add anhydrous calcium chloride (approximately 5% by weight of the total monomers) to the reaction mixture to aid in the dissolution and to scavenge any water formed.
-
Add a catalytic amount of anhydrous pyridine.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
The resulting viscous solution of the poly(o-hydroxyamide) precursor can be used directly for film casting.
-
3.3. Detailed Protocol: Film Casting and Thermal Cyclization
-
Procedure:
-
Cast the poly(o-hydroxyamide) solution onto a clean, dry glass plate using a doctor blade to achieve the desired film thickness.
-
Place the cast film in a vacuum oven and dry at 80-100 °C for 12 hours to remove the bulk of the solvent.
-
Carefully peel the precursor film from the glass plate.
-
Place the freestanding film in a high-temperature furnace and perform the thermal cyclization under a nitrogen atmosphere using the following temperature program:
-
Heat from room temperature to 150 °C at a rate of 10 °C/min and hold for 1 hour.
-
Heat from 150 °C to 250 °C at a rate of 10 °C/min and hold for 1 hour.
-
Heat from 250 °C to 350 °C at a rate of 5 °C/min and hold for 2 hours.
-
-
Cool the furnace to room temperature under nitrogen. The resulting flexible, transparent film is the final polybenzoxazole.
-
Characterization and Properties
The successful synthesis of the polybenzoxazole can be confirmed by a suite of analytical techniques. The table below summarizes the expected properties of the polybenzoxazole derived from this compound and 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane, based on data from analogous fluorinated polybenzoxazoles.
| Property | Typical Value Range | Significance |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | > 310 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is desirable for high-temperature applications.[1] |
| 5% Weight Loss Temp. (Td) | > 500 °C (in N₂) | Represents the onset of thermal decomposition and is a key indicator of the polymer's thermal stability.[1] |
| Mechanical Properties | ||
| Tensile Strength | 103–126 MPa | The maximum stress a material can withstand while being stretched or pulled before breaking.[7] |
| Tensile Modulus | 2.9–3.7 GPa | A measure of the material's stiffness.[7] |
| Elongation at Break | 3.0–6.5% | The extent to which a material can be stretched before it fractures.[7] |
| Electrical Properties | ||
| Dielectric Constant (Dk) | 1.64 - 1.82 (at 1 MHz) | A measure of a material's ability to store electrical energy in an electric field. A low dielectric constant is crucial for high-frequency microelectronic applications to minimize signal delay and cross-talk.[1] |
Applications in High-Technology Sectors
The unique combination of properties exhibited by polybenzoxazoles derived from this compound makes them highly suitable for a range of advanced applications:
-
Microelectronics and Semiconductor Packaging: Their low dielectric constant, high thermal stability, and excellent mechanical properties make these PBOs ideal for use as interlayer dielectrics, stress buffer coatings, and encapsulants in integrated circuits and multi-chip modules. The fluorinated nature of the polymer helps to reduce signal propagation delays and power dissipation in high-frequency devices.
-
Aerospace Composites: The high strength-to-weight ratio, thermal stability, and resistance to chemical degradation make these PBOs excellent matrix resins for advanced composites used in aircraft and spacecraft components. These composites can withstand the extreme temperatures and harsh environments encountered in aerospace applications.
Conclusion
The use of this compound as a monomer provides a reliable pathway to high-performance polybenzoxazoles with a desirable combination of thermal, mechanical, and electrical properties. The protocols detailed in this guide offer a validated starting point for researchers to synthesize and characterize these advanced materials. The inherent advantages conferred by the hexafluoroisopropylidene group make these polymers enabling materials for next-generation technologies in microelectronics and aerospace.
References
- 1. Preparation and Characterization of Electrospun Fluoro-Containing Poly(imide-benzoxazole) Nano-Fibrous Membranes with Low Dielectric Constants and High Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009082614A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane - Google Patents [patents.google.com]
- 3. US20090156834A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | C15H12F6N2O2 | CID 632603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Polymerization of 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Welcome to the technical support center for the optimization of polymerization reactions involving 2,2-Bis(4-carboxyphenyl)hexafluoropropane, also known as 6FDA-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development and advanced materials. Here, we will delve into the critical aspects of synthesizing high-performance polymers from this versatile monomer, offering practical solutions to common challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: The most prevalent method is a two-step polycondensation reaction.[1][2][3] This typically involves the reaction of a dianhydride, such as 2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), with a diamine to first form a poly(amic acid) precursor. This soluble precursor is then converted to the final, robust polyimide through either thermal or chemical imidization.[1][4]
Q2: Why is achieving a high molecular weight crucial in these polymerizations?
A2: The molecular weight of the resulting polymer is a primary determinant of its mechanical properties.[5] Low molecular weight polymers often result in brittle films with poor tensile strength and flexibility.[4] For applications requiring durable, strong materials, achieving a high molecular weight is essential.
Q3: What are the key factors influencing the molecular weight of the final polymer?
A3: Several factors critically impact the final molecular weight:
-
Monomer Purity: Impurities in either the dianhydride or diamine monomers can terminate the polymer chain growth prematurely.
-
Stoichiometry: A precise 1:1 molar ratio of dianhydride to diamine is crucial for achieving high molecular weight.
-
Reaction Temperature: The temperature must be carefully controlled to ensure a steady reaction rate without causing side reactions or degradation.[5]
-
Solvent Purity: The presence of water or other reactive impurities in the solvent can interfere with the polymerization process.[4][5]
Q4: What are the typical solvents used for these polymerization reactions?
A4: High-boiling point, polar aprotic solvents are generally preferred due to their ability to dissolve the monomers and the resulting poly(amic acid). Common choices include:
-
N-methyl-2-pyrrolidone (NMP)
-
N,N-dimethylacetamide (DMAc)
-
N,N-dimethylformamide (DMF)
-
m-cresol
The selection of the solvent can also influence the solubility of the final polyimide.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during your polymerization experiments.
Problem 1: Low Molecular Weight of the Final Polymer
Potential Causes:
-
Impurities in Monomers or Solvent: Trace amounts of water or monofunctional impurities can act as chain terminators.[7]
-
Inaccurate Stoichiometry: An imbalance in the molar ratio of the dianhydride and diamine monomers will limit the chain length.
-
Suboptimal Reaction Temperature: Temperatures that are too low can lead to a slow and incomplete reaction, while excessively high temperatures can cause side reactions or degradation.[5]
-
Premature Precipitation: The polymer may precipitate out of the solution before reaching a high molecular weight if the solvent is not appropriate for the growing polymer chain.
Suggested Solutions:
-
Monomer and Solvent Purification:
-
Recrystallize the this compound and diamine monomers from appropriate solvents.
-
Use freshly distilled, anhydrous solvents for the reaction. Consider using molecular sieves to further dry the solvent before use.
-
-
Precise Stoichiometric Control:
-
Accurately weigh the monomers using a high-precision balance.
-
Ensure complete dissolution of both monomers before initiating the polymerization.
-
-
Temperature Optimization:
-
Conduct small-scale experiments at various temperatures to determine the optimal range for your specific monomer system. A common starting point is to maintain the reaction at a low temperature (e.g., -5°C to room temperature) during the initial poly(amic acid) formation.[5]
-
-
Solvent Screening:
-
If premature precipitation is observed, consider using a different solvent or a solvent mixture to improve the solubility of the polymer.
-
| Parameter | Recommended Range | Rationale |
| Monomer Purity | > 99.5% | Minimizes chain termination. |
| Solvent Water Content | < 50 ppm | Prevents hydrolysis of dianhydride and poly(amic acid). |
| Reaction Temperature | -5°C to 25°C (Poly(amic acid) formation) | Balances reactivity and side reactions.[5] |
| Stoichiometric Ratio | 1.00 ± 0.01 (Dianhydride:Diamine) | Ensures high degree of polymerization. |
Problem 2: Gel Formation During Polymerization
Potential Causes:
-
Branching Reactions: High reaction temperatures can sometimes promote side reactions that lead to branching and cross-linking, resulting in gelation.[5]
-
Impurities with More Than Two Functional Groups: The presence of trifunctional or higher functional impurities in the monomers can act as cross-linking agents.
-
High Monomer Concentration: Very high concentrations of monomers can sometimes favor intermolecular reactions that lead to gelation.
Suggested Solutions:
-
Lower Reaction Temperature: Conduct the polymerization at a lower temperature to minimize side reactions.
-
Thorough Monomer Purification: Ensure the purity of your monomers through techniques like recrystallization or sublimation to remove any polyfunctional impurities.
-
Adjust Monomer Concentration: Experiment with slightly lower monomer concentrations to reduce the likelihood of intermolecular cross-linking.
Problem 3: Brittle Polyimide Films
Potential Causes:
-
Low Molecular Weight: As discussed previously, this is a primary cause of brittleness.[4]
-
Incomplete Imidization: If the conversion of the poly(amic acid) to the polyimide is not complete, the resulting film will have poor mechanical properties.[4]
-
Excessive Curing Temperature or Time: Over-curing can lead to thermal degradation of the polymer, causing chain scission and brittleness.[1]
-
Presence of Moisture During Curing: Water can interfere with the imidization process.[4]
Suggested Solutions:
-
Optimize Molecular Weight: Refer to the solutions for "Low Molecular Weight of the Final Polymer."
-
Optimize Curing Protocol:
-
Employ a staged curing process with a gradual increase in temperature to ensure complete imidization without degradation. A typical protocol might involve holding at 100°C, 200°C, and finally 300°C, each for one hour.[1]
-
Ensure the final curing temperature is above the glass transition temperature (Tg) of the polymer to allow for sufficient chain mobility for complete cyclization.
-
-
Ensure a Dry Curing Environment: Perform the curing process in a vacuum oven or under an inert atmosphere (e.g., nitrogen) to eliminate moisture.[4]
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid)
-
Preparation: Dry all glassware in an oven at 150°C overnight and cool under a stream of dry nitrogen.
-
Monomer Dissolution: In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the diamine monomer in an anhydrous solvent (e.g., NMP or DMAc).
-
Dianhydride Addition: Slowly add an equimolar amount of the dianhydride monomer (derived from this compound) to the stirred solution at a controlled temperature (e.g., 0-5°C).
-
Polymerization: Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
Protocol 2: Thermal Imidization and Film Casting
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Evaporation: Place the cast film in a dust-free environment at a moderate temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the solvent.
-
Staged Curing: Transfer the tack-free film to a programmable vacuum or nitrogen-purged oven.
-
Heating Profile: Apply a staged heating protocol. An example is:
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 300°C (or a temperature above the polymer's Tg) and hold for 1 hour.[1]
-
-
Cooling: Slowly cool the oven to room temperature before removing the flexible polyimide film.
Visualizations
General Polymerization Workflow
Caption: General workflow for polyimide synthesis from this compound.
Troubleshooting Low Molecular Weight
Caption: Decision tree for troubleshooting low molecular weight in polymerization.
References
- 1. Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Preventing gelation in polycondensation with 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 2,2-Bis(4-carboxyphenyl)hexafluoropropane in polycondensation reactions. While this monomer is invaluable for creating high-performance polymers with exceptional thermal stability and chemical resistance, its use can present challenges, most notably the risk of premature gelation.
Gelation, the formation of a cross-linked, insoluble polymer network, can abruptly terminate a reaction, rendering the product unusable and difficult to remove from the reactor.[1][2] This guide provides in-depth troubleshooting advice and preventative protocols rooted in fundamental polymer chemistry principles to help you achieve high-molecular-weight, linear, and soluble polymers consistently.
Frequently Asked Questions (FAQs)
Q1: What exactly is gelation, and why is it a critical problem in my polymerization?
Gelation is the point during polymerization where the reaction mixture transitions from a viscous liquid (a "sol") to an elastic solid (a "gel").[2] This occurs when polymer chains become cross-linked to form a single, macroscopic, and insoluble molecule.[1] From a practical standpoint, gelation is a catastrophic event in the synthesis of linear polymers. The onset of gelation signifies:
-
An uncontrolled and rapid increase in viscosity.
-
Loss of solubility of the polymer product.
-
The termination of controlled chain growth, preventing the desired molecular weight from being reached.
-
Significant difficulty in product isolation and reactor cleaning.
Q2: I experienced gelation early in my reaction. What is the most probable cause?
Early-stage gelation almost always points to the presence of multifunctional impurities in your monomers. Polycondensation theory, particularly the Flory-Stockmayer theory, explains that gelation is a direct result of including monomers with a functionality greater than two.[1][3] While this compound is a difunctional (A-A type) monomer, trace amounts of tri-carboxylic acids or other trifunctional impurities can act as cross-linking points, leading to a rapid formation of a gel network long before high conversion is achieved.[4]
Q3: My reaction proceeded well but gelled at a very high conversion. What could be the issue?
Gelation at high conversion (e.g., >95%) can be more complex and may stem from several factors:
-
Side Reactions: At the high temperatures often required to drive polycondensation to completion, side reactions can occur.[5][6] These reactions can create cross-linking sites on the polymer backbone, leading to gelation. It is crucial to operate at the minimum temperature necessary for efficient byproduct removal.[6]
-
Stoichiometric Imbalance with a Trifunctional Comonomer: If you are intentionally using a trifunctional monomer to induce branching, even a slight miscalculation can prematurely push the system past the critical gel point as predicted by the Flory-Stockmayer theory.[1][7]
-
Oxidative Cross-linking: If the reaction is not maintained under a strictly inert atmosphere (e.g., nitrogen or argon), oxidative side reactions can occur at elevated temperatures, creating cross-links.[6]
Q4: How critical is stoichiometric balance for preventing gelation?
For the synthesis of linear polymers, achieving a precise stoichiometric balance between the reacting functional groups (e.g., -COOH from your diacid and -OH from a diol comonomer) is paramount for reaching high molecular weight.[4][8][9] The Carothers equation dictates that even a small stoichiometric imbalance will severely limit the maximum achievable degree of polymerization.[10][11]
While stoichiometry is more directly related to molecular weight control than gelation in a pure bifunctional system, a significant excess of one monomer might necessitate more extreme reaction conditions (higher temperature or longer time) to push the reaction, which in turn increases the risk of side reactions that can cause gelation.[4][5]
Troubleshooting Guides & Protocols
This section provides detailed protocols to address the primary causes of gelation. The fundamental principle is to maintain the integrity of a linear, step-growth polymerization.
Guide 1: Pre-Polymerization Monomer Purity Verification & Purification
Core Principle: The most effective way to prevent premature gelation is to ensure the absence of multifunctional impurities. The functionality of your monomers must be strictly controlled.
Step-by-Step Protocol for Monomer Purification (Recrystallization):
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at an elevated temperature but poorly soluble at a low temperature. A common choice is a mixture of an organic solvent and water.
-
Dissolution: In a clean, dry flask, dissolve the crude diacid monomer in the minimum amount of the hot solvent required for complete dissolution.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, perform a hot filtration through a pre-heated funnel with filter paper to remove it. This step is critical for removing non-soluble impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can subsequently place the flask in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold, fresh solvent to remove any residual soluble impurities.
-
Drying: Dry the purified monomer thoroughly in a vacuum oven at a temperature well below its melting point until a constant weight is achieved. Residual solvent can interfere with stoichiometry and the reaction itself.
Self-Validation:
-
Purity Analysis: Confirm purity using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Melting Point: A sharp, well-defined melting point close to the literature value is a strong indicator of high purity.[12]
Guide 2: Achieving Precise Stoichiometric Control
Core Principle: The Carothers equation shows that the number-average degree of polymerization (Xn) is extremely sensitive to the stoichiometric ratio (r) of the functional groups.[11] Precise control is non-negotiable for achieving high molecular weight.
Step-by-Step Protocol for Stoichiometric Control:
-
Purity Confirmation: Before weighing, ensure both your diacid and your comonomer (e.g., diol) are of the highest purity and completely dry (see Guide 1).
-
Molar Mass Calculation: Use the precise molecular weights for your monomers (this compound: 392.25 g/mol ).[13]
-
High-Precision Weighing: Use a calibrated analytical balance (readable to at least 0.1 mg). Weigh monomers in a clean, dry glass container. Perform weighing in a low-humidity environment if possible.
-
Quantitative Transfer: Ensure all of the weighed material is transferred to the reaction vessel. This can be achieved by "washing" the weighing container with a small amount of the reaction solvent and adding it to the flask.
-
Inert Atmosphere: Conduct all transfers and the reaction itself under a positive pressure of a dry, inert gas like nitrogen or argon to prevent side reactions.[6]
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Monomer Purity | > 99.8% (HPLC) | To eliminate trifunctional impurities that cause cross-linking. |
| Stoichiometric Ratio (r) | 0.999 ≤ r ≤ 1.001 | To achieve a high degree of polymerization as per the Carothers equation.[11] |
| Reaction Atmosphere | Dry Nitrogen or Argon | To prevent oxidative side reactions at high temperatures.[6] |
Visualizing the Problem: Reaction and Gelation Pathways
Understanding the chemical pathways is key to diagnosing issues. The following diagrams illustrate the desired linear reaction versus the pathway to gelation.
Diagram 1: Ideal vs. Defective Polycondensation
This diagram shows the intended linear polymerization path and how a single trifunctional impurity can lead to a cross-linked network.
Caption: Linear vs. Cross-linking Polymerization Pathways.
Diagram 2: Troubleshooting Flowchart for Gelation
If gelation occurs, follow this logical sequence to identify the root cause.
Caption: Logical Flowchart for Troubleshooting Gelation.
References
- 1. Flory–Stockmayer theory - Wikipedia [en.wikipedia.org]
- 2. homes.nano.aau.dk [homes.nano.aau.dk]
- 3. Team:Peking/Model/GelPoint - 2016.igem.org [2016.igem.org]
- 4. farabi.university [farabi.university]
- 5. Effect of Polycondensation Temperature to Oligomer yield and Depolimerisation Side Reaction | Semantic Scholar [semanticscholar.org]
- 6. gdckulgam.edu.in [gdckulgam.edu.in]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Carothers equation - Wikipedia [en.wikipedia.org]
- 12. labproinc.com [labproinc.com]
- 13. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the solubility of polyimides derived from 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Welcome to the dedicated technical support center for researchers, scientists, and professionals working with polyimides derived from 2,2-Bis(4-carboxyphenyl)hexafluoropropane, commonly known as 6FDA-based polyimides. The exceptional thermal and mechanical properties of these polymers are often accompanied by significant solubility challenges, which can impede material processing and application development.
This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the knowledge to overcome common hurdles in your experimental work, rooted in a deep understanding of the underlying polymer chemistry.
Troubleshooting Guide: Common Solubility-Related Issues
This section addresses specific problems you may encounter during the synthesis and processing of 6FDA-based polyimides.
Issue 1: The polyimide precipitates from the reaction solvent during or immediately after polymerization.
Possible Cause 1: High Polymer Rigidity and Interchain Interactions. The inherent stiffness of the aromatic backbone in 6FDA-based polyimides promotes strong intermolecular packing and chain-chain interactions, leading to insolubility in common organic solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
Solutions:
-
Monomer Modification: The most effective strategy is to disrupt the polymer chain packing. This can be achieved by incorporating flexible or bulky co-monomers.[1][2]
-
Introduce Flexible Linkages: Co-polymerize with diamines containing ether (–O–), isopropylidene, or sulfonyl (–SO2–) groups.[3] These flexible linkages increase the conformational freedom of the polymer backbone, hindering efficient packing.
-
Incorporate Bulky Side Groups: Utilize diamines with bulky substituents, such as methyl, isopropyl, or trifluoromethyl groups, ortho to the amine functionality.[4][5] These side groups increase the free volume between polymer chains.
-
Use Non-Coplanar Monomers: Employ diamines with non-coplanar or kinked structures to disrupt the planarity of the polymer backbone.[5][6]
-
-
Adjust Reaction Concentration: Lowering the monomer concentration in the solvent can sometimes keep the resulting polymer in solution for longer.[1]
-
Change the Polymerization Method:
-
Two-Step Synthesis: If you are using a one-step high-temperature polymerization, consider switching to a two-step method. The intermediate poly(amic acid) is generally more soluble, allowing for processing (e.g., film casting) before conversion to the final, less soluble polyimide.[1][7]
-
Chemical Imidization: Chemical imidization of the poly(amic acid) at lower temperatures can sometimes yield a more soluble polyimide compared to high-temperature thermal imidization.[1][8]
-
Possible Cause 2: Incorrect Stoichiometry. An imbalance in the 1:1 molar ratio of dianhydride to diamine can result in low molecular weight oligomers that may have limited solubility and precipitate out of solution.[1]
Solution:
-
Precise Monomer Measurement: Ensure accurate weighing and transfer of high-purity monomers to maintain a precise 1:1 stoichiometric ratio.
Issue 2: The purified polyimide powder is insoluble in a wide range of organic solvents.
Possible Cause 1: High Crystallinity. Even if the polymer remains in solution during synthesis, it may become insoluble after precipitation and drying due to the formation of crystalline domains.
Solutions:
-
Monomer Selection: As with Issue 1, the incorporation of monomers that disrupt chain packing is the primary solution.[2][4]
-
Rapid Precipitation: When precipitating the polymer from the reaction solution, pouring it into a vigorously stirred non-solvent can sometimes favor the formation of an amorphous powder over a semi-crystalline one.
Possible Cause 2: Cross-linking during Thermal Imidization. High temperatures used for thermal imidization can sometimes lead to side reactions and cross-linking, rendering the polymer insoluble.
Solution:
-
Optimize Curing Protocol: Carefully control the temperature and duration of the thermal imidization process. A staged heating protocol is often recommended to ensure complete imidization without causing degradation.[7][8]
-
Consider Chemical Imidization: As mentioned previously, chemical imidization is performed at lower temperatures and can mitigate the risk of thermally induced cross-linking.[1][9]
Issue 3: The cast polyimide film is brittle and cracks easily.
Possible Cause 1: Low Molecular Weight. A low molecular weight of the poly(amic acid) precursor will result in a polyimide with poor mechanical properties.[8]
Solutions:
-
Ensure High-Purity Monomers and Anhydrous Conditions: Moisture and impurities can interfere with the polymerization reaction, preventing the formation of high molecular weight polymer chains.[1][8] Use anhydrous solvents and thoroughly dried glassware.
-
Verify Stoichiometry: A precise 1:1 molar ratio of monomers is crucial for achieving high molecular weight.[1]
Possible Cause 2: Incomplete Imidization. Residual poly(amic acid) in the final film will negatively impact its mechanical integrity.[8]
Solution:
-
Optimize Curing Cycle: Ensure the final curing temperature is high enough and held for a sufficient duration to achieve complete conversion of the poly(amic acid) to polyimide.[7][8] The progress of imidization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the appearance of characteristic imide absorption bands (around 1780 and 1720 cm⁻¹) and the disappearance of amic acid bands.[6]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving 6FDA-based polyimides?
A1: The solubility of 6FDA-based polyimides is highly dependent on the specific diamine used in their synthesis. However, some common solvents to try include:[10][11][12][13]
-
Aprotic Polar Solvents: N-Methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are the most common solvents for both synthesis and dissolution.
-
Other Solvents: For some soluble variations, m-cresol, pyridine, tetrahydrofuran (THF), and even chloroform or dichloromethane may be effective.[5][10][12]
It is always recommended to test the solubility of a small amount of your polymer in a range of solvents.
Q2: How does the choice of diamine affect the solubility of the resulting 6FDA-based polyimide?
A2: The structure of the diamine plays a critical role in determining the solubility of the final polyimide.[2][3] To enhance solubility, you should choose diamines that disrupt the polymer chain's ability to pack tightly. Key structural features in diamines that improve solubility include:
-
Flexible linkages (e.g., ether, sulfone)[3]
-
Bulky, sterically hindering groups (e.g., -CH₃, -CF₃, isopropyl)[4][5]
-
Non-coplanar, kinked structures [6]
The diagram below illustrates this concept.
Caption: Effect of diamine structure on polyimide solubility.
Q3: What is the difference between one-step and two-step polymerization methods for 6FDA-based polyimides, and how does it affect solubility?
A3:
-
One-Step Method (High-Temperature Solution Polymerization): The dianhydride and diamine are heated in a high-boiling solvent (e.g., m-cresol) at temperatures around 180-220°C.[7] The polymerization and imidization occur simultaneously. This method directly yields the polyimide, which may precipitate if it is not soluble in the reaction solvent at high temperatures.
-
Two-Step Method: This is the most common method.[7]
-
Poly(amic acid) Formation: The dianhydride and diamine are reacted at room temperature in a polar aprotic solvent (e.g., NMP, DMAc) to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) solution is then converted to the final polyimide, typically by casting it as a film and then heating it in stages (thermal imidization) or by adding chemical dehydrating agents (chemical imidization).[7][9]
-
The two-step method offers a significant advantage for processing poorly soluble polyimides because the poly(amic acid) intermediate is usually soluble, allowing for the formation of films or coatings before conversion to the final, intractable polyimide.[1]
Q4: Can I improve the solubility of an already synthesized, insoluble 6FDA-based polyimide?
A4: Unfortunately, once a high molecular weight, insoluble polyimide has been formed, it is extremely difficult to make it soluble without degrading the polymer. The strategies for improving solubility are primarily implemented during the monomer selection and polymerization stages. If you are facing this issue, your best option is to re-synthesize the polymer using one of the approaches mentioned in this guide, such as incorporating a more flexible co-diamine.
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Soluble 6FDA-Based Copolyimide
This protocol outlines the synthesis of a copolyimide from 6FDA and a mixture of a rigid diamine and a more flexible, solubility-enhancing diamine.
1. Materials and Preparation:
-
Monomers: this compound (6FDA), rigid diamine (e.g., p-phenylenediamine), flexible diamine (e.g., 4,4'-oxydianiline - ODA). All monomers should be of high purity and dried in a vacuum oven before use.
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Glassware: All glassware must be thoroughly dried to prevent moisture from interfering with the reaction.[1][8]
2. Polymerization (Poly(amic acid) Formation):
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the chosen diamines in anhydrous NMP under a nitrogen atmosphere.
-
Once the diamines are fully dissolved, slowly add a stoichiometric equivalent (total moles of diamine = moles of dianhydride) of 6FDA powder in portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen blanket to form the poly(amic acid) solution. The solution should become viscous.
3. Imidization (Thermal):
-
Cast the viscous poly(amic acid) solution onto a clean glass plate.
-
Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[7]
-
Cool the oven slowly to room temperature before removing the flexible polyimide film.
The workflow for this process is visualized below.
Caption: Workflow for the two-step synthesis of a soluble polyimide.
Data Summary
Table 1: General Guide to Improving Solubility of 6FDA-Based Polyimides
| Strategy | Approach | Rationale |
| Monomer Modification | Incorporate flexible linkages (e.g., -O-, -SO₂-) | Increases conformational freedom, disrupting chain packing.[3] |
| Introduce bulky side groups (e.g., -CF₃, -CH₃) | Increases free volume between polymer chains.[4][5] | |
| Use non-coplanar/kinked monomers | Prevents planar stacking of polymer backbones.[6] | |
| Synthesis Method | Two-step polymerization | Process via the more soluble poly(amic acid) intermediate.[1][7] |
| Chemical imidization | Lower temperature process can reduce insolubility from cross-linking.[1][9] | |
| Reaction Conditions | Lower monomer concentration | May help keep the final polymer in solution.[1] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of the functional diamine structure on the properties of a polyimide liquid crystal alignment film - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 5. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2-Bis(4-carboxyphenyl)hexafluoropropane (6F-BCA)
Welcome to the technical support guide for the synthesis of 2,2-Bis(4-carboxyphenyl)hexafluoropropane (6F-BCA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused FAQ format to ensure the integrity and success of your experiments.
Overview of the Synthesis Pathway
The synthesis of 6F-BCA is typically a two-stage process. The first stage involves a Friedel-Crafts alkylation of toluene with hexafluoroacetone to form the intermediate, 2,2-Bis(4-methylphenyl)hexafluoropropane. The second stage is the oxidation of the methyl groups on this intermediate to yield the final dicarboxylic acid product. Each stage presents unique challenges that can lead to side reactions and impurities.
Caption: Overall workflow for the synthesis of 6F-BCA.
Part 1: Troubleshooting the Friedel-Crafts Alkylation Stage
The initial electrophilic aromatic substitution is critical for establishing the correct carbon skeleton. The primary challenge is achieving high regioselectivity for the para-substituted product while avoiding catalyst deactivation and other side reactions.
Frequently Asked Questions (FAQs)
Question 1: My Friedel-Crafts reaction is sluggish or fails to proceed. What are the likely causes?
Answer: This is a common issue, typically pointing to catalyst deactivation or insufficient electrophilicity.
-
Causality—Catalyst Deactivation: The most frequent culprit is moisture. Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic and react vigorously with water, forming inactive aluminum hydroxide and HCl gas[1]. This deactivates the catalyst, halting the reaction. The ketone product can also form a complex with the Lewis acid, which is why a stoichiometric amount of the catalyst is often required[2][3].
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and ensure reagents like toluene are free of water. Handle AlCl₃ in a glove box or under an inert atmosphere.
-
Catalyst Quality: Use a fresh, unopened container of AlCl₃. A yellowish or clumpy appearance indicates hydration and degradation.
-
Reaction Monitoring: If the reaction mixture becomes a cloudy, off-white suspension shortly after adding the catalyst, it's a strong sign of moisture contamination and catalyst deactivation[4]. A successful reaction often presents a brightly colored, homogeneous solution[4].
-
Question 2: My final product contains isomeric impurities. How can I identify and minimize them?
Answer: The methyl group of toluene is an ortho, para-directing group. While the bulky hexafluoroisopropylidene electrophile sterically favors para substitution, the formation of the ortho, para-isomer is a significant side reaction.
-
Mechanism of Side Reaction: The electrophilic attack can occur at the ortho position, leading to the formation of 2-(2-methylphenyl)-2-(4-methylphenyl)hexafluoropropane alongside the desired para, para product.
-
Minimization Strategy:
-
Identification: These isomers are often difficult to separate by simple recrystallization. HPLC is the preferred method for quantification. ¹H NMR can also be used, as the aromatic protons of the ortho, para-isomer will show a more complex splitting pattern than the symmetric para, para-isomer.
Caption: Main vs. side reaction in the Friedel-Crafts step.
Part 2: Troubleshooting the Oxidation Stage
The conversion of the benzylic methyl groups to carboxylic acids is a powerful transformation, but it can suffer from incomplete reaction or, under overly harsh conditions, degradation.
Frequently Asked Questions (FAQs)
Question 1: My oxidation with potassium permanganate (KMnO₄) is incomplete, leaving starting material or a mono-acid impurity. How can I drive the reaction to completion?
Answer: Incomplete oxidation is the most prevalent issue in this step. It results in a difficult-to-separate mixture of the desired di-acid, the mono-acid (4-(2-(4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl)benzoic acid), and unreacted starting material.
-
Causality & Mechanism: The oxidation of alkyl side chains on an aromatic ring by KMnO₄ proceeds via a free radical mechanism at the benzylic position, which is activated by the aromatic ring[6][7]. The reaction requires heat and aqueous conditions. The reaction only works if a hydrogen is present on the benzylic carbon[8].
-
Troubleshooting Steps:
-
Stoichiometry: Ensure a sufficient molar excess of KMnO₄ is used. Both methyl groups need to be oxidized, so theoretically, a 2:1 molar ratio of methyl groups to KMnO₄ is a starting point, but an excess is almost always required.
-
Temperature & Reaction Time: This oxidation typically requires heating (reflux). If the reaction is incomplete, consider increasing the reaction time or temperature moderately. Monitor the reaction by TLC or HPLC to track the disappearance of the starting material.
-
pH Control: The reaction is often performed under basic or acidic conditions, which can affect the oxidizing power of the permanganate ion[9]. Maintaining consistent pH is crucial for reproducibility.
-
Phase Transfer Catalyst: If solubility is an issue, adding a phase transfer catalyst can improve the interaction between the organic substrate and the aqueous permanganate solution.
-
Question 2: After the oxidation, I have a brown, insoluble precipitate (MnO₂) mixed with my product. What is the correct workup procedure?
Answer: The brown precipitate is manganese dioxide (MnO₂), the reduced form of the permanganate ion. It must be completely removed to isolate the product.
-
Workup Protocol:
-
Quench Excess KMnO₄: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture. Add a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid until the purple color is gone and only the brown MnO₂ precipitate remains.
-
Remove MnO₂: Filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove the fine MnO₂ particles. Wash the filter cake thoroughly with hot water to recover any product that may have been adsorbed.
-
Acidification: The filtrate contains the potassium salt of your dicarboxylic acid (potassium 2,2-bis(4-carboxylatephenyl)hexafluoropropane). Cool the filtrate in an ice bath and carefully acidify with a strong acid (e.g., HCl) to a pH of ~2[10]. The desired 6F-BCA product will precipitate out as a white solid.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry thoroughly.
-
Caption: Complete vs. incomplete oxidation pathways.
Part 3: Purification and Analysis Protocols
Final purity is paramount, especially for applications in polymer science or drug development. This section provides guidance on purifying crude 6F-BCA and verifying its identity and purity.
Quantitative Data Summary: Key Compounds
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Feature (¹H NMR) |
| 2,2-Bis(4-methylphenyl)hexafluoropropane | Di-Me Intermediate | C₁₇H₁₄F₆ | 332.28 | Singlet at ~2.3 ppm (6H, -CH₃) |
| 4-(2-(4-methylphenyl)...)benzoic acid | Mono-Acid | C₁₇H₁₂F₆O₂ | 362.27 | Singlet at ~2.3 ppm (3H, -CH₃), Broad singlet >12 ppm (1H, -COOH) |
| This compound | 6F-BCA | C₁₇H₁₀F₆O₄ | 392.25[11] | Broad singlet >12 ppm (2H, -COOH), No -CH₃ signal |
Protocol: Recrystallization of Crude 6F-BCA
Objective: To remove partially oxidized species and other organic impurities.
-
Solvent Selection: A mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which 6F-BCA is soluble at high temperatures (e.g., ethanol, acetic acid) and a non-polar or less polar solvent in which it is less soluble (e.g., water, hexane).
-
Procedure: a. Place the crude 6F-BCA in an Erlenmeyer flask. b. Add the minimum amount of the hot primary solvent (e.g., acetic acid) required to fully dissolve the solid. c. Once dissolved, slowly add the secondary solvent (e.g., water) dropwise until the solution becomes faintly cloudy. d. Add a few more drops of the primary solvent to redissolve the precipitate and make the solution clear again. e. Remove the flask from the heat source and allow it to cool slowly to room temperature. f. Further cool the flask in an ice bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold secondary solvent, and dry under vacuum.
FAQ: Which analytical techniques are best for quality control?
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final product. It can effectively separate the di-acid, mono-acid, and starting material, allowing for precise quantification of impurities[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. The key is to verify the complete disappearance of the methyl proton signal around 2.3 ppm and the appearance of the carboxylic acid proton signal (a broad singlet, typically >12 ppm). Integration of the aromatic signals versus the carboxylic acid protons confirms the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can confirm the functional group transformation. Look for the disappearance of C-H stretching from the methyl groups and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 7. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 11. This compound | CAS: 1171-47-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Metal-Organic Framework (MOF) Synthesis
Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high yields in their MOF preparations. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
FAQs: Quick Answers to Common Problems
Q1: My MOF synthesis resulted in a very low or no precipitate. What are the likely initial causes?
A1: A low or non-existent yield often points to fundamental issues with the reaction setup or conditions. Key initial checkpoints include:
-
Reagent Stoichiometry and Purity: Incorrect molar ratios of metal salt to organic linker are a frequent cause of failed synthesis. Ensure all reagents are of high purity and accurately weighed.
-
Solvent Choice and Quality: The solvent plays a crucial role in solvating the precursors and mediating the reaction.[1][2] Ensure the solvent is appropriate for your specific MOF system and is of high purity (e.g., anhydrous, if required). The presence of water can be detrimental in some syntheses, while essential in others.[2]
-
Reaction Temperature and Time: MOF synthesis is often highly sensitive to temperature.[3][4] A temperature that is too low may result in slow or incomplete nucleation and crystal growth, while a temperature that is too high can lead to the formation of dense, non-porous phases or decomposition of the organic linker.[4] Reaction times must be sufficient for crystallization to complete.[3]
Q2: I obtained a precipitate, but the yield is significantly lower than reported in the literature. What should I investigate first?
A2: When you obtain some product but the yield is poor, the focus shifts to optimizing the reaction conditions and considering factors that might be hindering crystal growth or leading to side products. Consider the following:
-
pH of the Reaction Mixture: The deprotonation of the organic linker is critical for coordination to the metal center, and this is highly pH-dependent.[1] An inappropriate pH can lead to the formation of unintended coordination polymers or prevent the desired MOF phase from forming.
-
Presence of Amorphous Impurities: The precipitate may contain a significant amount of amorphous material, which will lower the crystalline yield. This can be caused by overly rapid precipitation.
-
Inefficient Product Isolation: Poor recovery of the product during washing and centrifugation steps can significantly impact the final yield. Ensure your washing procedure effectively removes unreacted precursors without dissolving the MOF product.
Q3: How do I know if my low yield is due to poor crystallinity?
A3: Poor crystallinity is a common reason for low yields of the desired MOF. You can assess the crystallinity of your product using Powder X-ray Diffraction (PXRD). A PXRD pattern with broad, poorly defined peaks, or the presence of a broad amorphous background signal, indicates low crystallinity.[5] In contrast, a highly crystalline sample will show sharp, well-defined peaks that match the simulated pattern for your target MOF.[6]
Q4: What is the role of a "modulator" and can it help improve my yield?
A4: A modulator is a substance, typically a monocarboxylic acid like acetic acid or formic acid, that is added to the synthesis mixture to compete with the organic linker for coordination to the metal centers.[7][8] This competition slows down the rate of framework formation, which can lead to more ordered crystal growth and higher crystallinity, ultimately improving the isolated yield of the desired phase.[7][9][10] The choice and concentration of the modulator are critical and often need to be optimized for a specific MOF system.[9][11]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for Improved Yield
Low yield is frequently a consequence of suboptimal reaction parameters. This guide provides a systematic approach to optimizing your synthesis conditions.
1.1. Temperature and Reaction Time:
The interplay between temperature and time is critical in MOF synthesis.[3][4]
-
Rationale: Higher temperatures generally increase the reaction rate, but can also lead to the formation of thermodynamically stable, but undesirable, dense phases.[4] Conversely, lower temperatures favor kinetic control, which can sometimes be exploited to isolate metastable, highly porous structures, but may require longer reaction times.[12]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: If your yield is low, perform a series of small-scale syntheses at different temperatures (e.g., in 10-20 °C increments) around the literature-reported value.
-
Time-Dependent Study: At the optimal temperature, run the synthesis for varying durations (e.g., 12, 24, 48, 72 hours) to determine the point at which the yield plateaus.
-
Characterization: Analyze the products from each condition by PXRD to assess crystallinity and phase purity.
-
1.2. Solvent System and pH Control:
The solvent system dictates the solubility of your precursors and can influence the coordination environment of the metal ions.[1][13][14]
-
Rationale: Solvents can act as structure-directing agents.[1] The polarity, viscosity, and boiling point of the solvent all play a role. For instance, in some syntheses, a mixture of solvents is necessary to achieve the desired solubility and crystal morphology.[14] The pH of the solution directly impacts the deprotonation state of the organic linker, which is essential for coordination.[1]
-
Troubleshooting Steps:
-
Solvent Screening: If possible, experiment with different solvents or solvent mixtures reported for similar MOF structures. Pay attention to the solvent's ability to dissolve both the metal salt and the organic linker.
-
pH Adjustment: Carefully measure and adjust the initial pH of your reaction mixture. Small additions of an acid or base can have a significant impact on the final product.
-
Water Content: Be mindful of the water content in your solvents, as it can hydrolyze metal precursors or participate in the coordination, leading to different structures.[2]
-
Troubleshooting Workflow for Reaction Conditions
Caption: Systematic workflow for troubleshooting low MOF yield by optimizing reaction conditions.
Guide 2: The Strategic Use of Modulators
Modulators are a powerful tool to enhance crystallinity and, consequently, yield.[7][8]
2.1. Mechanism of Action:
-
Competitive Coordination: Modulators, typically monocarboxylic acids, compete with the multidentate organic linker for coordination sites on the metal cluster.[7][10] This slows down the overall reaction rate, allowing for more ordered crystal growth and reducing the formation of amorphous byproducts.
-
Defect Engineering: The use of modulators can also introduce controlled defects into the MOF structure, which can sometimes be beneficial for applications like catalysis.[15]
2.2. Choosing and Optimizing a Modulator:
-
Common Modulators: Acetic acid, formic acid, benzoic acid, and trifluoroacetic acid are commonly used modulators.[9][10]
-
pKa Matters: The acidity (pKa) of the modulator relative to the organic linker is an important consideration.[8] A modulator with a similar pKa to the linker can be particularly effective.[8]
-
Concentration is Key: The amount of modulator used is critical. Too little may have no effect, while too much can inhibit MOF formation altogether.[11] An optimization series with varying modulator equivalents is often necessary.
Table 1: Common Modulators and Their Properties
| Modulator | pKa | Typical Concentration (equivalents relative to metal) | Notes |
| Formic Acid | 3.77 | 10 - 100 | Often used for Zr-based MOFs.[9] |
| Acetic Acid | 4.76 | 10 - 100 | A versatile modulator for a wide range of MOFs. |
| Trifluoroacetic Acid | 0.23 | 5 - 50 | A stronger acid, can lead to larger crystals but may also cause framework decomposition at high concentrations.[10] |
| Benzoic Acid | 4.20 | 10 - 50 | Often used to obtain single crystals of high quality.[8] |
Guide 3: Post-Synthesis Purification and Activation
Even with a successful synthesis, improper handling during purification and activation can lead to a perceived low yield due to product loss or framework collapse.[16][17]
3.1. Purification:
-
Objective: To remove unreacted starting materials, residual solvent, and any amorphous byproducts.[16]
-
Procedure:
-
Initial Separation: Separate the solid product from the mother liquor by centrifugation or filtration.
-
Washing: Wash the product multiple times with a suitable solvent. The synthesis solvent (e.g., DMF) is often used for the initial washes, followed by a more volatile solvent (e.g., ethanol, methanol, or acetone).
-
Solvent Exchange: For activation, it is crucial to exchange the high-boiling synthesis solvent with a low-boiling solvent.[18] This is typically done by soaking the MOF in the new solvent for an extended period, with several solvent changes.
-
3.2. Activation:
-
Objective: To remove the solvent molecules from the pores of the MOF without causing the framework to collapse, thus making the pores accessible for applications.[18][19]
-
Common Activation Methods:
-
Thermal Activation: Heating the MOF under vacuum to evaporate the solvent. This is a common method but can lead to pore collapse in less robust MOFs.[20]
-
Supercritical CO2 Drying: A gentler method that avoids the surface tension effects that can cause pore collapse during solvent evaporation.[16][20] This is particularly useful for delicate or high-surface-area MOFs.
-
Activation Workflow and Potential Pitfalls
Caption: Comparison of activation methods and their potential outcomes for MOF porosity.
Characterization Techniques for Diagnosing Low Yield
A multi-technique approach is often necessary to pinpoint the cause of low yield.
Table 2: Diagnostic Characterization Techniques
| Technique | Information Provided | How it Helps Troubleshoot Low Yield |
| Powder X-ray Diffraction (PXRD) | Crystallinity, phase purity, and identification of crystalline byproducts.[5][6] | Confirms if the desired MOF phase has formed and assesses its crystallinity. Broad peaks or an amorphous background suggest poor crystal quality.[5] |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content.[6] | Helps determine the temperature at which the framework decomposes and can quantify the amount of solvent within the pores. Unexpected weight loss profiles can indicate the presence of impurities. |
| Scanning Electron Microscopy (SEM) | Crystal morphology, size, and size distribution.[6] | Visualizes the product to see if crystals have formed and if they have the expected morphology. Can reveal the presence of amorphous material or multiple crystalline phases. |
| Gas Adsorption (e.g., N2 at 77K) | Surface area and porosity.[6][21] | A low surface area in an otherwise crystalline material suggests that the pores are blocked or have collapsed during activation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purity of the organic linker and digestion of the MOF to confirm linker-to-metal ratio.[15] | Can be used to check the purity of the starting materials and, after digestion of the MOF, to verify the composition of the final product. |
By systematically working through these troubleshooting guides and employing the appropriate characterization techniques, you can diagnose the root cause of low yield in your MOF synthesis and develop a robust and reproducible synthetic protocol.
References
- 1. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. iptek.its.ac.id [iptek.its.ac.id]
- 4. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 21. azom.com [azom.com]
Technical Support Center: Fabricating High-Quality Polymer Films from 2,2-Bis(4-carboxyphenyl)hexafluoropropane (6FDA-durene)
Welcome to the technical support center for the fabrication of high-quality polymer films from 2,2-Bis(4-carboxyphenyl)hexafluoropropane (6FDA-durene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the preparation of these advanced polymer films.
Introduction to 6FDA-durene Polymer Films
6FDA-durene is a high-performance polyimide known for its exceptional thermal stability, mechanical robustness, and desirable dielectric properties. These characteristics make it a material of interest for a variety of advanced applications, including as gas separation membranes and in microelectronics. However, the successful fabrication of defect-free 6FDA-durene films can be challenging. This guide provides a structured approach to identifying, understanding, and mitigating common defects that can arise during the solution casting and thermal curing processes.
FAQs and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Film Formation and Handling
Question 1: My 6FDA-durene film is cracking, either during drying or after curing. What are the likely causes and how can I prevent this?
Answer:
Cracking in 6FDA-durene films is a common issue that typically arises from excessive internal stress, which can be caused by several factors during the film formation and curing process.
Causality and Proven Insights:
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly from the cast solution, it can induce significant stress in the film as it shrinks. This is particularly problematic with highly volatile solvents.
-
Inappropriate Curing Profile: The thermal imidization process, where the poly(amic acid) precursor is converted to the final polyimide, is a critical step. A rapid heating rate or a sudden temperature change can lead to a build-up of thermal stress. The imidization reaction itself also involves a change in volume, which can contribute to stress if not managed properly.
-
Film Thickness: Thicker films are more prone to cracking because of the larger solvent volume to be removed and the greater potential for thermal gradients across the film's thickness during curing.
-
Low Molecular Weight Polymer: A low molecular weight of the poly(amic acid) precursor can result in a brittle polyimide film with poor mechanical properties, making it more susceptible to cracking.
Troubleshooting Protocol:
-
Optimize Solvent Evaporation:
-
Control the evaporation rate by partially covering the casting dish. This creates a solvent-rich atmosphere, slowing down the evaporation process.
-
For volatile solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), consider using a less volatile co-solvent or switching to a higher boiling point solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).
-
-
Implement a Staged Curing Protocol:
-
Instead of a single high-temperature cure, use a multi-step curing process. A typical protocol involves holding the film at intermediate temperatures before reaching the final curing temperature. This allows for gradual solvent removal and a more controlled imidization process, which helps to relieve internal stresses.
-
A slow ramp rate between temperature holds is crucial. A rate of 1-5°C per minute is generally recommended.
-
-
Adjust Film Thickness:
-
If cracking persists, try casting thinner films. This can be achieved by reducing the concentration of the polymer solution or using a casting knife with a smaller gap.
-
-
Verify Polymer Molecular Weight:
-
Ensure that the poly(amic acid) synthesis has proceeded to completion to achieve a high molecular weight. This can be indirectly assessed by measuring the viscosity of the solution.
-
Surface Defects
Question 2: I am observing pinholes and bubbles in my 6FDA-durene films. What are the sources of these defects and how can I eliminate them?
Answer:
Pinholes and bubbles are common defects that compromise the integrity and performance of the film. They are typically caused by trapped air or solvent, or by particulate contamination.
Causality and Proven Insights:
-
Trapped Air: Air can be introduced into the polymer solution during mixing or pouring. If not removed, these air bubbles can get trapped in the film as the solvent evaporates and the viscosity increases.
-
Trapped Solvent: If the surface of the film dries too quickly, it can form a "skin" that traps residual solvent underneath. During the subsequent heating steps, this trapped solvent can vaporize and form bubbles.
-
Particulate Contamination: Dust or other particles on the substrate or in the polymer solution can act as nucleation sites for pinholes. As the film shrinks around the particle during drying, a void can be created.
Troubleshooting Protocol:
-
Degas the Polymer Solution:
-
Before casting, let the polymer solution sit for a period to allow air bubbles to rise to the surface.
-
For more effective degassing, use a gentle centrifugation step or place the solution in a vacuum desiccator for a short period. Be cautious not to remove too much solvent.
-
-
Control Solvent Evaporation:
-
As with preventing cracking, a slower, more controlled solvent evaporation is key. Partially covering the casting surface is an effective method.
-
-
Filter the Polymer Solution:
-
Before casting, filter the polymer solution through a syringe filter (e.g., a 5.0 µm PTFE filter) to remove any dust or undissolved polymer particles[1].
-
-
Ensure a Clean Working Environment:
-
Work in a clean, dust-free environment, such as a laminar flow hood, to minimize particulate contamination.
-
Thoroughly clean the casting substrate before use.
-
Question 3: My 6FDA-durene films appear hazy or have low optical transparency. How can I improve their clarity?
Answer:
Haze in transparent polymer films can be caused by surface roughness or by scattering from within the bulk of the material.
Causality and Proven Insights:
-
Surface Roughness: A rough film surface can scatter light, leading to a hazy appearance. This can be caused by uncontrolled solvent evaporation or by the choice of casting substrate.
-
Internal Scattering: Haze can also originate from within the film due to voids, the presence of crystalline regions, or impurities. The choice of solvent can influence the polymer chain packing and the degree of crystallinity[2].
-
Incomplete Imidization: If the poly(amic acid) is not fully converted to polyimide, the remaining amic acid groups can affect the film's optical properties.
Troubleshooting Protocol:
-
Optimize Solvent System and Evaporation:
-
Use a good solvent for 6FDA-durene to ensure complete dissolution and a homogeneous solution.
-
Control the solvent evaporation rate to promote the formation of a smooth, uniform surface.
-
-
Select an Appropriate Casting Substrate:
-
Cast the film on a smooth, clean glass plate. The quality of the substrate surface directly impacts the film's surface quality.
-
-
Ensure Complete Imidization:
-
Use an optimized multi-step curing protocol with a sufficiently high final curing temperature to ensure complete conversion of the poly(amic acid) to polyimide.
-
-
Differentiate Between Surface and Internal Haze:
-
To determine the source of the haze, you can perform a simple test. Apply a liquid with a refractive index similar to that of the polyimide film to the surface. If the haze disappears, it is primarily due to surface roughness. If the haze remains, it is likely caused by internal scattering[3].
-
Substrate and Solution Preparation
Question 4: What is the best practice for cleaning the substrate before casting the 6FDA-durene solution?
Answer:
Proper substrate cleaning is a critical first step in producing high-quality, defect-free films. A contaminated surface is a primary cause of poor film adhesion, pinholes, and other defects.
Causality and Proven Insights:
-
Organic Residues: Oils and greases can prevent the polymer solution from wetting the surface uniformly, leading to areas of poor adhesion and potential delamination.
-
Particulate Matter: Dust and other particles can create pinholes and other surface defects in the final film.
-
Ionic Contaminants: Salts and other ionic residues can affect the electrical properties of the film and may also lead to defect formation.
Troubleshooting Protocol:
A multi-step cleaning process is recommended to ensure a pristine substrate surface.
-
Initial Cleaning:
-
Wash the glass substrate with a laboratory-grade detergent and rinse thoroughly with deionized water.
-
-
Solvent Rinsing:
-
Perform a series of ultrasonic baths with different solvents to remove organic contaminants. A common sequence is:
-
Acetone
-
Isopropyl alcohol (IPA)
-
Deionized water
-
-
-
Drying:
-
Dry the cleaned substrate with a stream of high-purity nitrogen gas.
-
-
Final Plasma Treatment (Optional but Recommended):
-
For applications requiring exceptional cleanliness, a final in-situ cleaning step using plasma or a UV-ozone treatment can be performed just before casting to remove any remaining organic monolayers.
-
Question 5: How does the choice of solvent affect the quality of my 6FDA-durene film?
Answer:
The choice of solvent is a critical parameter that influences not only the dissolution of the polymer but also the morphology and properties of the final film.
Causality and Proven Insights:
-
Solubility: The solvent must be able to fully dissolve the 6FDA-durene poly(amic acid) or polyimide to form a homogeneous solution. Incomplete dissolution will lead to defects in the film.
-
Boiling Point and Vapor Pressure: These properties determine the solvent evaporation rate, which in turn affects internal stress, surface roughness, and the potential for bubble formation.
-
Solvent-Polymer Interactions: The interaction between the solvent and the polymer chains can influence the chain conformation and packing in the final film, which can affect its density, free volume, and transport properties. Solvents with solubility parameters close to that of the polymer can lead to more crystalline structures[2].
Solvent Selection Guide:
| Solvent | Boiling Point (°C) | Key Characteristics and Considerations |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High boiling point, good solvent for poly(amic acid). Slower evaporation rate helps in forming uniform films but requires higher temperatures for complete removal. |
| Dimethylformamide (DMF) | 153 | Good solvent for poly(amic acid). Can promote crystallinity in some polyimides. |
| Dimethylacetamide (DMAc) | 165 | Another good high-boiling point solvent for poly(amic acid) synthesis and film casting. |
| Tetrahydrofuran (THF) | 66 | Lower boiling point, more volatile. Can be used for dissolving the final polyimide for re-casting. Faster evaporation requires careful control to avoid defects. |
| Dichloromethane (DCM) | 40 | Highly volatile. Useful for dissolving the final polyimide. Requires a controlled evaporation environment to prevent rapid drying and defect formation. |
Experimental Protocols and Workflows
Protocol 1: Preparation of a Defect-Free 6FDA-durene Film via Solution Casting
This protocol outlines the key steps for fabricating a high-quality 6FDA-durene film, from solution preparation to final curing.
Step 1: Polymer Solution Preparation
-
Synthesize the 6FDA-durene poly(amic acid) in a polar aprotic solvent like NMP or DMAc. Ensure the reaction goes to completion to achieve a high molecular weight.
-
Adjust the concentration of the poly(amic acid) solution to achieve the desired viscosity for casting. A concentration in the range of 15-25 wt% is a good starting point.
-
Filter the solution through a 5.0 µm PTFE syringe filter to remove any particulates.
-
Degas the solution by letting it stand or by gentle centrifugation.
Step 2: Substrate Preparation
-
Thoroughly clean a glass substrate following the multi-step cleaning protocol described in the FAQ section.
-
Place the cleaned substrate on a level surface in a dust-free environment.
Step 3: Film Casting and Drying
-
Pour the degassed polymer solution onto the center of the substrate.
-
Allow the solution to spread evenly. A casting knife can be used for more precise thickness control.
-
Partially cover the casting setup to control the solvent evaporation rate.
-
Allow the film to dry at room temperature until it is tack-free. This may take several hours.
Step 4: Thermal Imidization (Curing)
-
Place the tack-free film on the glass substrate into a programmable vacuum or nitrogen-purged oven.
-
Heat the film according to a staged curing cycle. An example protocol is as follows:
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 200°C at 2°C/minute and hold for 1 hour.
-
Ramp to 300°C at 2°C/minute and hold for 1 hour.
-
-
Allow the oven to cool down slowly to room temperature before removing the film.
Workflow Visualization
The following diagrams illustrate key experimental workflows and logical relationships in the fabrication of 6FDA-durene films.
Caption: General workflow for 6FDA-durene film formation and defect prevention.
Caption: Staged thermal curing protocol for minimizing film defects.
References
Technical Support Center: Optimization of Polyamidation with 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Welcome to the technical support guide for the polymerization of 2,2-Bis(4-carboxyphenyl)hexafluoropropane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction times and troubleshooting common experimental hurdles. The methodologies described herein are based on established principles of step-growth polycondensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for polymerizing this compound?
A1: this compound is a dicarboxylic acid monomer. It is typically polymerized with an aromatic or aliphatic diamine via direct polycondensation to form high-performance polyamides. This method involves the direct reaction of the carboxylic acid groups with amine groups to form amide linkages, releasing water as a byproduct. While polyesterification with diols is also possible, polyamidation is more common for creating thermally stable, high-strength materials.
Q2: What are the key factors that control the reaction time and success of this polymerization?
A2: The success and rate of polycondensation are governed by several critical factors:
-
Monomer Purity: Impurities, especially monofunctional ones, can act as chain stoppers, drastically limiting molecular weight.[1]
-
Stoichiometric Balance: A precise 1:1 molar ratio of dicarboxylic acid to diamine is crucial for achieving high molecular weight.[1][2] Any imbalance will limit the degree of polymerization.
-
Temperature: The reaction requires elevated temperatures, typically between 100-200°C, to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.[1]
-
Water Removal: The formation of water as a byproduct means its efficient removal is essential to drive the reaction equilibrium towards the polymer product. This is often achieved by using a Dean-Stark trap, a nitrogen sweep, or conducting the final stages under vacuum.[2]
-
Catalyst/Activating Agent: The uncatalyzed reaction can be slow. Activating agents or catalysts are often employed to accelerate the formation of the amide bond.
-
Solvent Choice: The solvent must keep both the monomers and the growing polymer chain in solution to prevent premature precipitation, which halts chain growth.[1]
Q3: What are common catalyst systems or activating agents used for this type of polycondensation?
A3: To accelerate the reaction at milder temperatures (e.g., 80-120°C) and avoid the high temperatures that can cause degradation, several systems are used. A widely adopted method is the Yamazaki-Higashi reaction , which uses a phosphite-based activating agent.[3]
-
Yamazaki-Higashi Conditions: This system typically involves triphenyl phosphite (TPP) and pyridine in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).[3] Lithium chloride or calcium chloride is often added to improve polymer solubility.[3]
-
Other Activating Agents: Propylphosphonic anhydride (T3P®) is another effective agent for direct polyamidation, allowing the reaction to proceed under relatively mild conditions.[4]
-
Dehydrogenation Catalysts: More advanced methods utilize catalysts like the Milstein catalyst (a PNN pincer ruthenium complex) for the direct synthesis of polyamides from diols and diamines, though this is a different pathway than starting with a dicarboxylic acid.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the polymerization of this compound with diamines.
Issue 1: Low Polymer Molecular Weight or Inherent Viscosity
Question: My final polyamide product has a much lower molecular weight than expected, confirmed by GPC or low inherent viscosity. What went wrong?
Answer: Low molecular weight is the most common issue in step-growth polymerization and can be attributed to several factors. Use the following diagnostic workflow to identify the root cause.
-
Imprecise Stoichiometry:
-
Cause: Step-growth polymerization is highly sensitive to the molar balance of functional groups. A slight excess of either the dicarboxylic acid or the diamine will result in chains capped with the same functional group, preventing further growth.[1][2]
-
Solution:
-
Accurately weigh high-purity monomers using an analytical balance.
-
Perform a titration on your monomers before use to confirm the concentration of carboxylic acid and amine functional groups.
-
Ensure quantitative transfer of all monomers into the reaction vessel.
-
-
-
Monomer Impurities:
-
Cause: Monofunctional impurities (e.g., benzoic acid or aniline derivatives) will cap the growing polymer chain, effectively terminating polymerization.[1] Water is also a critical impurity as it can hydrolyze activating agents and affect the reaction equilibrium.[2]
-
Solution:
-
Recrystallize or sublime both the dicarboxylic acid and diamine monomers before use. Dry them thoroughly under vacuum.
-
Use anhydrous, high-purity solvents. Distill solvents over a suitable drying agent if necessary.
-
-
-
Premature Polymer Precipitation:
-
Cause: If the growing polyamide chain becomes insoluble in the reaction solvent, it will precipitate out of the solution, halting chain growth.[1] Polyamides derived from rigid aromatic monomers are particularly prone to this.
-
Solution:
-
Use a more effective solvent system. Common choices include NMP, DMAc, or a mixture.
-
Add salts like LiCl or CaCl₂ (typically 2-5 wt%) to the solvent to disrupt hydrogen bonding between polymer chains and enhance solubility.[3]
-
Run the reaction at a more dilute concentration, although this may slow the reaction rate.
-
-
-
Inefficient Water Removal:
-
Cause: The polycondensation reaction is a reversible equilibrium. The presence of water, the reaction byproduct, will push the equilibrium back towards the monomers, preventing the formation of high molecular weight polymer.
-
Solution:
-
Ensure your reaction setup is under a continuous flow of inert gas (e.g., nitrogen or argon) to carry away water.
-
For reactions at higher temperatures, use a Dean-Stark trap or a similar apparatus to physically remove water.
-
In the final stages of polymerization, applying a vacuum can effectively remove the last traces of water and drive the reaction to completion.[2]
-
-
Caption: Diagnostic workflow for troubleshooting low molecular weight.
Issue 2: Slow or Stalled Reaction
Question: The viscosity of my reaction mixture is not increasing after several hours, indicating a very slow or stalled polymerization. How can I increase the reaction rate?
Answer: A sluggish reaction points to suboptimal reaction conditions or insufficient activation of the carboxylic acid groups.
-
Insufficient Temperature:
-
Cause: Polycondensation is an endothermic process that requires thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-15°C. Monitor the viscosity. Be cautious not to exceed temperatures that could cause monomer or polymer degradation (~200°C, depending on the specific monomers).
-
-
Inactive Catalyst or Activating Agent:
-
Cause: If using an activating agent like TPP, it may have degraded due to moisture. Some catalysts can be poisoned by impurities.
-
Solution: Use freshly opened or purified activating agents. Ensure all reagents and solvents are anhydrous, as water can rapidly hydrolyze phosphites and other activating agents.
-
-
Poor Monomer Reactivity:
-
Cause: The inherent electronic properties of the chosen diamine can affect its nucleophilicity and thus its reaction rate. Diamines with electron-withdrawing groups are less reactive.[6]
-
Solution:
-
Increase the reaction time. Some polymerizations may require 24 hours or more to reach high molecular weight.
-
Increase the reaction temperature to provide more energy for the reaction.
-
If possible, switch to a more reactive diamine or a more potent catalyst system.
-
-
Experimental Protocols & Data
General Protocol for Polyamide Synthesis via Yamazaki-Higashi Reaction
This protocol is a starting point and should be optimized for your specific diamine.
Caption: General experimental workflow for direct polycondensation.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add this compound (1.0 mmol), the chosen diamine (1.0 mmol), and anhydrous lithium chloride (e.g., 0.2 g).
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (e.g., 5 mL) to achieve the desired monomer concentration.
-
Inert Atmosphere: Stir the mixture under a slow stream of nitrogen to dissolve the monomers.
-
Reagent Addition: Add anhydrous pyridine (0.5 mL) followed by triphenyl phosphite (TPP) (0.63 mL, ~2.2 mmol).
-
Polymerization: Heat the reaction mixture to 110-115°C and maintain it for 3-12 hours.[3] The progress of the reaction can be monitored by the significant increase in the solution's viscosity.
-
Isolation: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirred methanol (e.g., 200 mL) to precipitate the polyamide.
-
Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with fresh methanol and then water, and dry it in a vacuum oven at 80-100°C to a constant weight.
Table 1: Typical Reaction Parameters for Polyamidation
| Parameter | Recommended Range | Rationale & Notes |
| Reaction Temperature | 100 - 190 °C | Balances reaction rate against potential side reactions. Higher end is for uncatalyzed melt/solution polycondensation. Lower end is for activated methods (e.g., Yamazaki). |
| Reaction Time | 3 - 24 hours | Highly dependent on monomer reactivity, temperature, and catalyst. Monitor viscosity to determine completion.[7] |
| Monomer Concentration | 10 - 25% (w/v) | Higher concentrations increase reaction rate but may lead to premature precipitation or unmanageable viscosity. |
| Solvent | NMP, DMAc, DMSO | Polar aprotic solvents are required to dissolve the aromatic monomers and the resulting polyamide.[1][3] |
| Solubility Enhancer | 2 - 5% LiCl or CaCl₂ | Added to the solvent to prevent the polymer from precipitating, especially for rigid-rod polyamides.[3] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index [mdpi.com]
- 7. Detailed optimization of polycondensation reaction via direct C-H arylation of ethylenedioxythiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in scaling up the synthesis of 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Welcome to the technical support center for the synthesis of 2,2-Bis(4-carboxyphenyl)hexafluoropropane, a critical monomer in the production of high-performance polyimides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of this valuable compound.
I. Overview of Synthetic Pathway and Key Challenges
The synthesis of this compound is typically a multi-step process, each with its own set of challenges, particularly during scale-up. The general synthetic route involves two primary stages: a Friedel-Crafts alkylation followed by an oxidation reaction.
The primary challenges in scaling up this synthesis lie in controlling the reaction conditions to maximize yield and purity while ensuring operational safety. This guide will address specific issues that may arise during each of these critical steps.
II. Troubleshooting Guide: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of o-xylene with hexafluoroacetone is the first major step in the synthesis. While seemingly straightforward, scaling up this reaction can present several challenges.
Q1: My Friedel-Crafts alkylation reaction is showing a low yield. What are the common causes and how can I improve it?
A low yield in this step can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Catalyst Inactivity | Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst.[1] | Ensure all glassware is flame-dried, use anhydrous solvents, and use freshly opened or purified reagents. |
| Insufficient Catalyst | Unlike many catalytic reactions, Friedel-Crafts alkylations often require stoichiometric amounts of the Lewis acid. The product can form a complex with the catalyst, rendering it inactive. | Increase the molar ratio of the Lewis acid to the reactants. A 1:1 or even higher ratio may be necessary for optimal results. |
| Suboptimal Temperature | The reaction temperature can significantly impact the reaction rate and selectivity. | Experiment with a range of temperatures. While some reactions proceed at room temperature, others may require gentle heating. Be cautious of excessive heat, which can lead to side reactions. |
| Poor Reagent Quality | Impurities in the hexafluoroacetone or o-xylene can interfere with the reaction. | Use high-purity reagents. Consider distilling the o-xylene before use. |
digraph "Troubleshooting_FC_Alkylation" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Low_Yield [label="Low Yield in Friedel-Crafts Alkylation", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Issues [label="Catalyst Inactivity/\nInsufficient Amount"]; Temp_Issues [label="Suboptimal Temperature"]; Reagent_Issues [label="Poor Reagent Quality"]; Moisture [label="Moisture Contamination"]; Stoichiometry [label="Incorrect Stoichiometry"]; Side_Reactions [label="Side Reactions"]; Impurities [label="Reagent Impurities"]; Low_Yield -> Catalyst_Issues; Low_Yield -> Temp_Issues; Low_Yield -> Reagent_Issues; Catalyst_Issues -> Moisture; Catalyst_Issues -> Stoichiometry; Temp_Issues -> Side_Reactions; Reagent_Issues -> Impurities;
}
Q2: I am observing the formation of multiple isomers and poly-alkylated byproducts. How can I improve the selectivity of the reaction?
Controlling regioselectivity and preventing poly-alkylation are crucial for a successful synthesis.
-
Controlling Isomer Formation: The alkylation of o-xylene can potentially lead to different isomers. To favor the desired 4,4' isomer, it is important to control the reaction temperature and the rate of addition of the reactants. Slower addition of hexafluoroacetone at a controlled temperature can improve selectivity.
-
Preventing Poly-alkylation: The product of the initial alkylation is more reactive than the starting material, which can lead to the addition of more than one hexafluoroisopropylidene group. To minimize this, use a molar excess of o-xylene relative to hexafluoroacetone. The unreacted o-xylene can be recovered and recycled in a large-scale process.
III. Troubleshooting Guide: Oxidation of the Intermediate
The oxidation of the methyl groups of 4,4'-(hexafluoroisopropylidene)bis(o-xylene) to carboxylic acids is often the most challenging step to scale up. The two most common methods, using potassium permanganate or nitric acid, each have their own set of difficulties.
A. Potassium Permanganate (KMnO₄) Oxidation
Q1: The filtration of the manganese dioxide (MnO₂) byproduct is extremely slow and is clogging my filter. How can I manage this?
The formation of finely divided manganese dioxide is a well-known challenge in large-scale permanganate oxidations.[2][3]
-
Use of a Filter Aid: The most common and effective solution is to use a filter aid such as Celite® (diatomaceous earth). You can either mix the Celite with the reaction slurry before filtration or pre-coat your filter with a pad of Celite. This creates a porous layer that prevents the fine MnO₂ particles from clogging the filter.
-
Centrifugation: For large-scale operations, industrial centrifuges can be used to pellet the MnO₂, allowing the supernatant to be decanted.
-
Reductive Work-up: A more elegant solution is to chemically reduce the insoluble MnO₂ (Mn⁴⁺) to a water-soluble Mn²⁺ salt. This completely eliminates the need for filtration of the solid byproduct. Common reducing agents include sodium bisulfite (NaHSO₃) or oxalic acid. The reaction is typically faster in an acidic medium. Add the reducing agent portion-wise until the brown precipitate dissolves and the solution becomes colorless or pale pink (the color of Mn²⁺ ions).
Q2: I am having difficulty controlling the temperature of the oxidation reaction, and I am concerned about a thermal runaway.
The oxidation of alkylbenzenes with permanganate is a highly exothermic reaction.[2] Proper thermal management is critical for safety and to prevent side reactions.
| Parameter | Recommendation for Scale-Up |
| Rate of Addition | Add the potassium permanganate solution slowly and in a controlled manner to the reaction mixture. The rate of addition should be dictated by the ability of the cooling system to dissipate the generated heat. |
| Cooling System | Ensure your reactor is equipped with an efficient cooling system, such as a cooling jacket or internal cooling coils. For very large-scale reactions, an external heat exchanger may be necessary. |
| Monitoring | Continuously monitor the internal temperature of the reaction. An automated system that can adjust the addition rate or cooling based on the temperature is highly recommended. |
| Solvent Volume | A sufficient volume of solvent can act as a heat sink, helping to absorb the heat generated during the reaction. |
B. Nitric Acid (HNO₃) Oxidation
Q1: I am observing significant corrosion of my stainless steel reactor. What are my options?
Nitric acid, especially at the high temperatures and pressures required for this oxidation, is extremely corrosive to many metals, including standard stainless steel.[4][5][6]
-
Material of Construction: For large-scale production, it is essential to use reactors made from corrosion-resistant materials. Options include:
-
High-alloy stainless steels: Certain grades of stainless steel with high chromium and nickel content offer better resistance to nitric acid.
-
Titanium and its alloys: Titanium shows excellent resistance to nitric acid over a wide range of concentrations and temperatures.
-
Glass-lined reactors: For smaller to medium-scale production, glass-lined reactors provide excellent corrosion resistance.
-
-
Corrosion Inhibitors: In some cases, the addition of corrosion inhibitors to the reaction mixture can reduce the rate of corrosion. However, their compatibility with the reaction chemistry must be carefully evaluated.
Q2: How can I safely handle the nitrogen oxide (NOx) gases produced during the reaction?
The oxidation with nitric acid produces significant amounts of toxic NOx gases.
-
Gas Scrubbing: The reactor must be equipped with a gas outlet that directs the off-gases through a scrubber. The scrubber typically uses a caustic solution (e.g., sodium hydroxide) to neutralize the acidic NOx gases before they are vented to the atmosphere.
-
Monitoring: The efficiency of the scrubber should be regularly monitored to ensure complete removal of the NOx gases.
IV. Troubleshooting Guide: Purification of this compound
Q1: My final product has a low purity, even after crystallization. What are the likely impurities and how can I remove them?
Impurities can originate from both the Friedel-Crafts and the oxidation steps.
-
Incompletely Oxidized Intermediates: The most common impurities are likely partially oxidized species, where only one or some of the methyl groups have been converted to carboxylic acids.
-
Isomeric Byproducts: If the initial Friedel-Crafts reaction produced isomers, these will be carried through to the final product.
-
Nitrated Byproducts (if using nitric acid): If nitric acid was used for the oxidation, nitrated aromatic compounds may be present.
Purification Strategies:
-
Recrystallization: Multiple recrystallizations from a suitable solvent system are often necessary to achieve high purity. Experiment with different solvents to find the one that gives the best separation.
-
pH Adjustment: The solubility of carboxylic acids is highly dependent on pH. You can selectively precipitate the desired dicarboxylic acid by carefully adjusting the pH of an aqueous solution.
-
Hydrolysis of the Dianhydride: One effective purification strategy is to convert the crude dicarboxylic acid to the dianhydride, 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), by dehydration. The 6FDA can then be purified by sublimation or recrystallization. The pure 6FDA can then be carefully hydrolyzed back to the high-purity dicarboxylic acid.[7]
V. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
-
Exothermic Reactions: Both the Friedel-Crafts and oxidation steps can be highly exothermic. Ensure adequate cooling and monitoring to prevent thermal runaways.
-
Corrosive and Hazardous Reagents: Handle Lewis acids, potassium permanganate, and nitric acid with appropriate personal protective equipment (PPE) and in a well-ventilated area.
-
Gas Evolution: Be prepared to handle the evolution of HCl gas during the Friedel-Crafts reaction and NOx gases during nitric acid oxidation.
Q2: Can I use a different oxidizing agent besides potassium permanganate or nitric acid?
While KMnO₄ and HNO₃ are the most commonly cited oxidizing agents for this transformation, other strong oxidizing agents could potentially be used, such as chromic acid. However, the use of chromium-based reagents raises significant environmental and safety concerns. Catalytic air oxidation is another possibility but may require extensive process development to achieve high yields and selectivity.
Q3: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity and identifying any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the chemical structure of the desired product and can be used to identify impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
Titration: Acid-base titration can be used to determine the equivalent weight of the dicarboxylic acid, which can be used to assess its purity.
VI. References
-
Benchchem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem Technical Support Center.
-
Benchchem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Benchchem Technical Support Center.
-
Clear Solutions USA. (2023, June 1). The Effects of Nitric Acid in (CIP)? Clear Solutions USA.
-
ResearchGate. (n.d.). Corrosion in Nitric Acid. ResearchGate.
-
ASM International. (2006). Corrosion by Nitric Acid. In S. D. Cramer & B. S. Covino, Jr. (Eds.), Corrosion: Environments and Industries, Vol 13C, ASM Handbook.
-
CDH Fine Chemical. (n.d.). MANGANESE DIOXIDE Material Safety Data Sheet.
-
chymist.com. (n.d.). A CHEMICAL GENIE.
-
ResearchGate. (2021, March 22). Corrosion of stainless steels in nitric acid service: Corrosion degradation issues and control measures.
-
Defense Technical Information Center. (2008, August 1). Control of Manganese Dioxide Particles Resulting From In Situ Chemical Oxidation Using Permanganate.
-
Sciencemadness Wiki. (2023, November 18). Manganese dioxide.
-
Defense Technical Information Center. (n.d.). CORROSION STUDIES IN FUMING NITRIC ACID.
-
CDH Fine Chemical. (n.d.). Manganese Dioxide tech CAS No 1313-13-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Benchchem. (2025). Technical Support Center: Managing Manganese Dioxide By-products in Research and Development. Benchchem Technical Support Center.
-
ResearchGate. (2022, August 12). Regioselective nitration of o-xylene to 4-nitro- o-xylene using nitric acid over solid acid catalysts.
-
Reddit. (2024, April 27). Why can't this reaction continue? r/chemhelp.
-
PubMed. (n.d.). Control of manganese dioxide particles resulting from in situ chemical oxidation using permanganate.
-
Allen. (n.d.). Which of the following compound gives poor yield in friedel-craft reaction.
-
Royal Society of Chemistry. (n.d.). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. Organic & Biomolecular Chemistry.
-
MDPI. (n.d.). Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separation Membranes.
-
MDPI. (2022, August 12). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues.
-
ResearchGate. (2021, August 27). Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts.
-
OSTI.GOV. (n.d.). Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separation Membranes (Journal Article).
-
Degremont®. (n.d.). Specifics Water treatment manganese removal.
-
Google Patents. (n.d.). US4853095A - Conversion of manganese dioxide to permanganate.
-
Quora. (2024, February 13). Why doesn't NC attached by benzene show Friedel-Crafts acylation RXN?
-
MDPI. (n.d.). 6FDA-DAM:DABA Co-Polyimide Mixed Matrix Membranes with GO and ZIF-8 Mixtures for Effective CO2/CH4 Separation.
-
ResearchGate. (n.d.). Selective oxidative upgrade of waste polystyrene plastics by nitric acid to produce benzoic acid.
-
ResearchGate. (2025, August 10). Control of manganese dioxide particles resulting from in situ chemical oxidation using permanganate.
-
ResearchGate. (2025, August 5). Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts.
-
ResearchGate. (2025, August 6). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates.
-
Wikipedia. (n.d.). Friedel–Crafts reaction.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Google Patents. (n.d.). CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.
-
PubMed. (n.d.). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates.
-
Semantic Scholar. (n.d.). Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide under phase transfer conditions.
-
PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
-
ScienceDirect. (n.d.). Formation of defect-free 6FDA-DAM asymmetric hollow fiber membranes for gas separations.
-
ResearchGate. (n.d.). Friedel-Crafts alkylation ofp-xylene mechanism'.
-
ScienceDirect. (2021, February 15). Synthesis and characterization of 6FDA/3,5-diamino-2,4,6-trimethylbenzenesulfonic acid-derived polyimide for gas separation applications.
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
-
ChemRxiv. (2023, July 25). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
-
PMC. (n.d.). Kinetics and Mechanism of the Hydrolysis and Rearrangement Processes within the Assembly–Disassembly–Organization–Reassembly Synthesis of Zeolites.
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
-
ResearchGate. (2025, August 6). Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide under phase transfer conditions.
-
PubChem. (n.d.). This compound.
-
PubChem. (n.d.). This compound.
-
Royal Society of Chemistry. (n.d.). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2.
-
MDPI. (n.d.). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS.
-
Florida Online Journals. (2005, January 1). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education. Spectroscopy: An Experiment for the Undergraduate Laboratory*. Chemical Engineering Education.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. clearsolutionsusa.com [clearsolutionsusa.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Welcome to the technical support center for the utilization of 2,2-Bis(4-carboxyphenyl)hexafluoropropane (6F-diacid) in polymerization. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we will delve into the critical impact of impurities in 6F-diacid on polymerization outcomes and provide practical troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound and what is their general impact?
A1: The most prevalent impurities in 6F-diacid can be categorized as follows:
-
Monofunctional Analogs: These are molecules with only one carboxylic acid group. Their presence is highly detrimental as they act as chain terminators during polycondensation, leading to a lower degree of polymerization and consequently, reduced molecular weight of the final polymer.[1][2][3][4]
-
Unreacted Starting Materials and Intermediates: Depending on the synthetic route, residual precursors or intermediate products from the synthesis of 6F-diacid may be present. These can interfere with the polymerization stoichiometry and introduce unwanted side reactions.
-
Water: Dianhydrides, often used in conjunction with diamines in polyimide synthesis, are particularly sensitive to water.[5] While 6F-diacid is a dicarboxylic acid, residual moisture can still affect the reaction kinetics and equilibrium of the polymerization, especially during the formation of a poly(amic acid) precursor.
-
Metallic Impurities: Trace metals, often originating from catalysts or reaction vessels during the synthesis of the monomer, can have varied and often negative effects on the final polymer. They can influence the polymer's thermal stability, electrical properties, and even its color.[6][7]
-
Residual Solvents: Solvents used in the synthesis and purification of 6F-diacid can be trapped within the crystalline monomer.[8][9][10] During polymerization at elevated temperatures, these solvents can be released, potentially causing foaming, voids in the polymer matrix, or unwanted side reactions.
Q2: How do monofunctional impurities specifically affect the molecular weight of my polymer?
A2: Monofunctional impurities are a primary cause of low molecular weight in step-growth polymerization. The Carothers equation predicts that high molecular weights are only achieved at very high extents of reaction, which requires a precise stoichiometric balance of functional groups.[1] Monofunctional impurities disrupt this balance. By reacting with a growing polymer chain, they cap the chain end with a non-reactive group, effectively terminating its growth. Even small amounts of monofunctional impurities can significantly lower the average molecular weight of the resulting polymer.[2][4][11]
Q3: Can metallic impurities from the 6F-diacid monomer affect the properties of the final polymer?
A3: Yes, absolutely. While some studies involve the intentional doping of polyimides with metals to enhance specific properties like thermal conductivity or adhesive strength, unintentional metallic impurities are generally undesirable.[5][6] They can act as catalysts for side reactions or degradation pathways, particularly at the high temperatures often used in polyimide synthesis and processing. This can lead to a discolored, brittle, or thermally unstable polymer.
Q4: Is it necessary to dry this compound before use, even if it is a crystalline solid?
A4: Yes, it is highly recommended. Although 6F-diacid is a crystalline solid, it can adsorb moisture on its surface. As mentioned, water can interfere with the polymerization reaction, particularly when using highly reactive co-monomers like dianhydrides.[5] Drying the monomer under vacuum at an elevated temperature (below its melting point) is a good practice to ensure the removal of any adsorbed water and volatile organic solvents.
Troubleshooting Guide
Problem 1: Low Molecular Weight of the Final Polymer
Potential Cause: The most likely culprit for unexpectedly low molecular weight is a disruption of the monomer stoichiometry. This can be due to the presence of monofunctional impurities in the this compound or an inaccurate determination of its purity.
Troubleshooting Steps:
-
Assess Monomer Purity:
-
Titration: Perform an acid-base titration to determine the equivalent weight of your 6F-diacid. This will give you a quantitative measure of the carboxylic acid functional groups and help you adjust the monomer stoichiometry accordingly.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR spectroscopy can be used to detect and quantify organic impurities, including monofunctional analogs.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for separating and quantifying impurities.
-
-
Purification of 6F-diacid:
-
If significant impurities are detected, recrystallization from an appropriate solvent is a common and effective purification method.
-
-
Stoichiometric Adjustments:
-
Based on the purity assessment, carefully recalculate the required molar ratios of your monomers to achieve the desired stoichiometry.
-
Experimental Protocol: Purity Assessment by Titration
-
Accurately weigh approximately 0.5 g of this compound into a clean Erlenmeyer flask.
-
Dissolve the sample in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of sodium hydroxide (NaOH) of known concentration (e.g., 0.1 M) until the endpoint is reached (a persistent faint pink color).
-
Record the volume of NaOH solution used.
-
Calculate the equivalent weight and purity of the 6F-diacid.
Problem 2: Discoloration or Brittleness of the Polymer
Potential Cause: Discoloration (often yellowing or darkening) and brittleness in the final polymer can be indicative of degradation reactions during polymerization, which may be catalyzed by metallic impurities.
Troubleshooting Steps:
-
Quantify Metallic Impurities:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques are highly sensitive for detecting and quantifying trace metal content in your monomer.
-
-
Monomer Purification:
-
If metallic impurities are found to be high, purification of the this compound may be necessary. This can sometimes be achieved through recrystallization, but in some cases, more advanced techniques like treatment with chelating agents may be required.
-
-
Optimize Polymerization Conditions:
-
Ensure that the polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by metallic impurities.[5]
-
Visualization of the Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting workflow for polymerization issues arising from impurities in this compound.
Data Summary Table: Impurities and Their Impact
| Impurity Type | Common Examples | Primary Impact on Polymerization | Recommended Analytical Technique |
| Monofunctional Analogs | Monocarboxylic fluorinated compounds | Chain termination, reduced molecular weight | NMR, HPLC |
| Water | Adsorbed moisture | Alters reaction kinetics, potential side reactions | Karl Fischer Titration |
| Metallic Impurities | Transition metals (e.g., Fe, Cu, Ni) | Catalyzes degradation, discoloration, brittleness | ICP-MS, AAS |
| Residual Solvents | Toluene, THF, Acetone | Voids, foaming, side reactions at high temp. | Gas Chromatography (GC), NMR |
Logical Relationship Diagram: Impurity Impact Cascade
References
- 1. researchgate.net [researchgate.net]
- 2. farabi.university [farabi.university]
- 3. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress and Application of Polyimide-Based Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. www2.ictp.csic.es [www2.ictp.csic.es]
- 10. [PDF] Gas separation of 6FDA–6FpDA membranes: Effect of the solvent on polymer surfaces and permselectivity | Semantic Scholar [semanticscholar.org]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: Enhancing Mechanical Properties of Polymers from 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Welcome to the technical support center for researchers, scientists, and professionals working with high-performance polymers derived from 2,2-Bis(4-carboxyphenyl)hexafluoropropane, the diacid form of the common 6FDA dianhydride. This guide is designed to provide practical, field-proven insights into troubleshooting common experimental hurdles and enhancing the mechanical integrity of your polymers. Our approach moves beyond simple procedural lists to explain the underlying principles, ensuring you can adapt and innovate in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis and processing of 6FDA-based polymers.
Q1: My final polyimide film is brittle and cracks upon handling. What are the most likely causes?
A1: Brittleness in 6FDA-based polyimide films is a frequent issue that typically points to one of three root causes:
-
Low Molecular Weight (MW): Insufficient polymer chain length is the most common culprit. Long, entangled polymer chains are essential for dissipating mechanical stress. If the MW is too low, the material behaves more like an oligomeric powder than a tough, flexible film.[1]
-
Incomplete Imidization: The conversion of the poly(amic acid) (PAA) precursor to the final polyimide structure is critical. Lingering amic acid groups or residual solvent can disrupt chain packing and create stress points, leading to a brittle material.[2]
-
Degradation: Exposing the polymer to excessive temperatures during imidization or processing can cause chain scission, effectively lowering the molecular weight and compromising mechanical properties.
Q2: My polymerization reaction viscosity is much lower than expected. Why is this happening?
A2: A low viscosity in the poly(amic acid) (PAA) solution is a direct indicator of low molecular weight. The primary reasons for this are:
-
Monomer Impurity: The presence of monofunctional impurities or residual water can terminate chain growth prematurely. Water can hydrolyze the dianhydride, rendering it incapable of polymerization.
-
Incorrect Stoichiometry: The polycondensation reaction requires a precise 1:1 molar ratio of dianhydride and diamine. Any deviation results in an excess of one monomer, which acts as an end-capper and limits the final molecular weight.[3]
-
Low Reaction Temperature: While initial mixing may be done at low temperatures to control the reaction rate, the polymerization itself requires sufficient thermal energy to proceed to high conversion.[2]
Q3: Why are my 6FDA-based polymers showing poor solubility in common organic solvents?
A3: While the inclusion of the bulky, flexible -C(CF₃)₂- group is intended to improve solubility compared to more rigid polyimides, poor solubility can still occur.[4][5] This is often due to:
-
Strong Interchain Interactions: Despite the hexafluoroisopropylidene group, strong charge-transfer interactions between polymer chains can lead to aggregation and reduced solubility.
-
High Molecular Weight: Very high MW polymers, while desirable for mechanical properties, can have reduced solubility due to extensive chain entanglement.
-
Choice of Diamine: The structure of the diamine co-monomer significantly influences the final polymer's properties. Rigid diamines can lead to less soluble polyimides. Incorporating flexible or kinked diamine structures can improve solubility.[6]
Part 2: Troubleshooting Guides
This section provides in-depth, structured guidance for diagnosing and solving specific experimental problems.
Issue 1: Low Molecular Weight and Broad Polydispersity
Low molecular weight is a critical failure point that directly leads to poor mechanical performance. The following guide helps diagnose and resolve this issue.
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting logic for low molecular weight polymers.
Detailed Analysis and Solutions:
| Potential Cause | Why It Happens | Recommended Solution & Verification |
| Impure Monomers | Monofunctional impurities act as chain terminators, preventing the growth of long polymer chains. | Solution: Purify both dianhydride and diamine monomers before use via recrystallization or sublimation. Verification: Confirm purity using NMR spectroscopy and melting point analysis. A sharp melting point close to the literature value indicates high purity. |
| Incorrect Stoichiometry | Polycondensation is a step-growth polymerization that demands a precise 1:1 molar ratio. An excess of either monomer will result in chains that are all terminated with that same monomer, ceasing polymerization. | Solution: Use a high-precision analytical balance for weighing monomers. Calculate molar amounts based on verified purity, not just assumed formula weight. Verification: Perform titration on the diacid monomer to confirm its equivalent weight before calculating the required mass. |
| Water Contamination | Water readily hydrolyzes the anhydride groups in 6FDA to form two carboxylic acid groups. This hydrolyzed monomer cannot polymerize and creates a stoichiometric imbalance. | Solution: Dry all glassware thoroughly. Use anhydrous-grade solvents (e.g., NMP, DMAc) and maintain the reaction under a dry inert atmosphere (Nitrogen or Argon) from start to finish.[7] Verification: Use a Karl Fischer titrator to measure the water content of your solvent before use. |
| PAA Solution Instability | The poly(amic acid) (PAA) intermediate is susceptible to hydrolytic degradation, where the amide linkage is cleaved by water. This is an equilibrium reaction that reduces molecular weight over time, especially at room temperature.[8] | Solution: Once the PAA solution is synthesized, either use it promptly for imidization or store it in a sealed container at low temperatures (-18 °C to 4 °C) to slow degradation.[8] Verification: Monitor the solution viscosity over time. A significant drop in viscosity indicates degradation. |
Issue 2: Poor Mechanical Properties (Brittleness, Low Tensile Strength)
Even with sufficient molecular weight, the final polymer film can exhibit poor mechanical properties. This guide explores strategies to enhance toughness and flexibility.
Q: My polyimide film has a high MW, but it's still too brittle. How can I improve its tensile strength and elongation at break?
A: This is a common challenge. Once you've confirmed a high molecular weight, the focus shifts to polymer morphology and intermolecular forces. Here are several effective strategies:
-
Thermal Treatment & Annealing:
-
Why it works: Annealing the polyimide film at a temperature below but near its glass transition temperature (Tg) allows for polymer chain relaxation. This process reduces internal stresses built up during casting and solvent evaporation, and it can promote more efficient chain packing, enhancing intermolecular forces.
-
Protocol: After the initial imidization, heat the film to a temperature ~20-30 °C below its measured Tg and hold for several hours. Cool down slowly to room temperature. This slow cooling is crucial to prevent re-introducing stress.
-
-
Crosslinking:
-
Why it works: Creating covalent bonds between polymer chains transforms the material from a collection of individual chains (thermoplastic) into a robust 3D network (thermoset). This network structure significantly restricts chain mobility, which can dramatically increase tensile strength and thermal stability.[2][9]
-
Method A: Decarboxylation Crosslinking: Incorporate a diamine containing a carboxylic acid group, such as 3,5-diaminobenzoic acid (DABA), into the polymer backbone.[1][9] Upon heating to high temperatures (e.g., >350 °C), the carboxylic acid group decomposes, releasing CO₂ and forming crosslinks between chains.[2][10]
-
Method B: Chemical Crosslinking: Use a diamine with a reactive functional group and add a suitable crosslinking agent after polymerization. For instance, if your polyimide contains carboxylic acid groups, you can use diols or diamines as crosslinkers.[7]
-
-
Copolymerization:
-
Why it works: Instead of using a single diamine, introducing a second, more flexible diamine can disrupt the rigid packing of the polymer chains. This increases the free volume and allows for more chain mobility, which typically improves elongation at break and reduces brittleness.
-
Example: If you are using a rigid diamine like p-phenylenediamine (pPDA), consider making a copolyimide by replacing 20-50 mol% of the pPDA with a more flexible diamine containing ether linkages, such as 4,4'-oxydianiline (ODA).
-
Strategy Selection Guide
Caption: Selecting a strategy to enhance mechanical properties.
| Property Target | Primary Strategy | Secondary Strategy | Expected Outcome |
| Higher Tensile Strength | Crosslinking | Annealing | Increased stiffness and strength, but may reduce elongation.[9][11] |
| Higher Elongation at Break | Copolymerization with flexible diamines | N/A | Increased flexibility and toughness, but may slightly lower Tg and modulus.[6] |
| Improved Thermal Stability | Crosslinking | Annealing | Higher glass transition temperature (Tg) and decomposition temperature.[10] |
Part 3: Key Experimental Protocols
Protocol 1: Two-Step Synthesis of 6FDA-based Poly(amic acid)
This protocol outlines the standard procedure for synthesizing the PAA precursor solution.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Ensure monomers (e.g., 6FDA-diacid and a selected diamine) are purified and dried in vacuo.
-
Use anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) as the solvent.
-
-
Reaction Setup:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in the anhydrous solvent to achieve the desired final polymer concentration (typically 10-20 wt%).
-
Stir the solution until the diamine is fully dissolved.
-
-
Polymerization:
-
Slowly add a stoichiometric equivalent (1.00 molar ratio) of solid 6FDA-dianhydride (or its diacid chloride derivative if using a low-temperature method) to the stirring diamine solution in portions over 30-60 minutes. Adding the solid slowly helps to control the initial exothermic reaction.
-
Rinse the container used for the dianhydride with a small amount of solvent to ensure complete transfer.
-
Allow the reaction to proceed under a nitrogen blanket with continuous stirring at room temperature for 24-48 hours.
-
-
Monitoring & Storage:
-
The solution viscosity will increase significantly as the polymerization progresses. A highly viscous, honey-like consistency is indicative of successful high molecular weight PAA formation.
-
Once complete, the PAA solution should be stored in a sealed container in a refrigerator or freezer (-18 °C) until ready for film casting and imidization.[8]
-
Protocol 2: Thermal Imidization and Film Preparation
This protocol describes the conversion of the PAA solution into a solid polyimide film.
-
Casting:
-
Allow the PAA solution to warm to room temperature.
-
Pour the viscous solution onto a clean, level glass plate.
-
Use a doctor blade to cast a film of uniform thickness (e.g., 200-500 µm for the wet film).
-
-
Solvent Removal (Pre-bake):
-
Place the cast film in a dust-free, low-humidity environment (a desiccator or a nitrogen-purged oven) at a low temperature (e.g., 50-80 °C) for 12-24 hours to slowly evaporate the bulk of the solvent.[2] Rapid heating at this stage will cause bubbles and defects.
-
-
Thermal Imidization (Curing):
-
Transfer the glass plate with the semi-dried film to a programmable vacuum or nitrogen-purged oven.
-
Execute a stepwise heating program to ensure complete conversion to polyimide and removal of residual solvent without damaging the film. A typical program is:
-
100 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1-2 hours [7]
-
-
The final temperature should be at or slightly above the polymer's Tg to ensure maximum chain mobility for the final ring-closure reaction.
-
-
Film Removal:
-
After the program is complete, allow the oven to cool slowly to room temperature.
-
The polyimide film can typically be removed from the glass substrate by carefully immersing the plate in deionized water. The film should lift off the surface.
-
Dry the freestanding film in a vacuum oven at 100 °C for several hours before characterization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Tailoring the Micropore Structure of 6FDA-Based Network Polyimide Membranes for Advanced Gas Separation by Decarboxylation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2,2-Bis(4-carboxyphenyl)hexafluoropropane for High-Performance Polymer Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate monomers is a critical decision that dictates the final properties and performance of novel polymers. This guide provides an in-depth technical comparison of 2,2-Bis(4-carboxyphenyl)hexafluoropropane, hereafter referred to as 6F-diacid, with other conventional dicarboxylic acid monomers. By presenting objective, data-driven comparisons and detailed experimental methodologies, this document aims to empower researchers to make informed decisions in the synthesis of advanced polymers for demanding applications.
Introduction: The Pivotal Role of Dicarboxylic Acids in Polymer Chemistry
Dicarboxylic acids are fundamental building blocks in the synthesis of a wide array of polymers, including polyesters and polyamides.[1][2] These monomers, characterized by the presence of two carboxylic acid functional groups, react with diols or diamines through polycondensation reactions to form long polymer chains. The chemical structure of the dicarboxylic acid monomer profoundly influences the properties of the resulting polymer, such as its thermal stability, mechanical strength, solubility, and optical clarity.
Commonly employed dicarboxylic acids range from linear aliphatic molecules like adipic acid to rigid aromatic structures such as terephthalic acid (TPA). While these conventional monomers have served a multitude of applications, the relentless pursuit of materials with enhanced performance characteristics has driven the exploration of novel monomeric structures. One such monomer that has garnered significant attention is this compound (6F-diacid). The incorporation of a hexafluoroisopropylidene (-C(CF₃)₂-) group into the aromatic backbone is the key structural feature that differentiates 6F-diacid from its non-fluorinated counterparts. This guide will delve into a comparative analysis of polymers synthesized from 6F-diacid against those derived from the widely used terephthalic acid and adipic acid.
Monomer Overview: A Structural and Property Comparison
A direct comparison of the intrinsic properties of the dicarboxylic acid monomers is the first step in understanding their potential impact on polymer characteristics.
| Property | This compound (6F-diacid) | Terephthalic Acid (TPA) | Adipic Acid |
| Chemical Structure | |||
| Molecular Formula | C₁₇H₁₀F₆O₄[3] | C₈H₆O₄ | C₆H₁₀O₄ |
| Molecular Weight | 392.25 g/mol [3] | 166.13 g/mol | 146.14 g/mol |
| Melting Point | 272-275 °C[4] | Sublimes at >300 °C | 152 °C |
| Appearance | White to almost white powder/crystal[5] | White crystalline solid | White crystalline solid |
| Key Structural Feature | Hexafluoroisopropylidene group | Planar aromatic ring | Linear aliphatic chain |
The most notable feature of 6F-diacid is the bulky, electron-withdrawing hexafluoroisopropylidene group. This group imparts a unique combination of properties to the monomer and, consequently, to the polymers derived from it. The C-F bonds are highly polar and strong, contributing to the thermal stability of the molecule.[6] Furthermore, the three-dimensional, kinked structure of the -C(CF₃)₂- unit disrupts the close packing of polymer chains, which can lead to enhanced solubility.[7][8][9]
In contrast, terephthalic acid's rigid, planar structure promotes strong intermolecular interactions and chain packing, often resulting in polymers with high melting points and limited solubility. Adipic acid, being a flexible aliphatic monomer, typically yields polymers with lower melting points and greater flexibility compared to their aromatic counterparts.[1]
Experimental Section: Synthesis and Characterization of Polyamides
To provide a robust and objective comparison, this section details the experimental protocols for the synthesis and characterization of a series of polyamides. A common diamine, hexamethylenediamine (HMDA), is used to ensure that any observed differences in polymer properties can be directly attributed to the dicarboxylic acid monomer.
Polyamide Synthesis: Melt Polycondensation
Objective: To synthesize a series of polyamides from 6F-diacid, terephthalic acid, and adipic acid with hexamethylenediamine via melt polycondensation.
Rationale: Melt polycondensation is a widely used industrial method for polyamide synthesis that avoids the use of solvents at the polymerization stage.[10] This method allows for the direct comparison of the reactivity and thermal stability of the monomers during polymerization.
Diagram of the General Polyamide Synthesis Workflow:
Caption: General workflow for polyamide synthesis via melt polycondensation.
Step-by-Step Protocol:
-
Nylon Salt Formation: Equimolar amounts of the respective dicarboxylic acid (6F-diacid, TPA, or adipic acid) and hexamethylenediamine are dissolved in water to form a nylon salt solution.
-
Concentration: The nylon salt solution is concentrated by evaporating a portion of the water.
-
Polycondensation: The concentrated salt solution is transferred to a high-pressure autoclave. The temperature is gradually raised to 250-280°C under an inert nitrogen atmosphere.
-
Water Removal: As the polycondensation reaction proceeds, water is formed as a byproduct and is continuously removed to drive the reaction to completion.
-
Vacuum Application: Towards the end of the reaction, a vacuum is applied to facilitate the removal of the remaining water and increase the polymer's molecular weight.
-
Extrusion and Pelletization: The molten polyamide is then extruded through a die, cooled, and cut into pellets for subsequent characterization.
Polymer Characterization
Objective: To systematically evaluate and compare the thermal, mechanical, and solubility properties of the synthesized polyamides.
Rationale: A comprehensive suite of characterization techniques is necessary to generate the quantitative data required for a thorough comparison. The chosen methods are standard in polymer science and provide critical insights into the material's performance.
Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature (Td) of the polyamides.
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[11]
Mechanical Testing:
-
Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of the polyamides, providing insights into their strength, stiffness, and ductility.
Solubility Testing:
-
Solvent Screening: To assess the solubility of the synthesized polyamides in a range of common organic solvents at room temperature.
Results and Discussion: A Comparative Performance Analysis
The following table summarizes the expected and literature-based comparative data for polyamides synthesized from 6F-diacid, terephthalic acid, and adipic acid with hexamethylenediamine.
| Property | Polyamide from 6F-diacid (PA 6,6F) | Polyamide from TPA (PA 6,T) | Polyamide from Adipic Acid (PA 6,6) |
| Glass Transition Temp. (Tg) | ~260-320 °C | ~80-120 °C[1] | ~50-80 °C[1] |
| Decomposition Temp. (Td, 5% wt. loss) | >500 °C | ~430 °C | ~360 °C |
| Tensile Strength | High (e.g., 87-135 MPa for similar fluorinated polyamides)[3] | High (e.g., >70 MPa)[12] | High (e.g., ~80 MPa) |
| Solubility | Soluble in many polar aprotic solvents (e.g., NMP, DMAc, DMF)[3][7][8][9] | Generally insoluble in common organic solvents | Soluble in strong acids and some polar solvents at elevated temperatures |
Diagram of Structure-Property Relationships:
Caption: Influence of dicarboxylic acid structure on key polymer properties.
Thermal Stability
The incorporation of the hexafluoroisopropylidene group in 6F-diacid leads to a significant enhancement in the thermal stability of the resulting polyamide. The high bond energy of the C-F bond contributes to this increased resistance to thermal degradation.[6] As indicated by the data, the decomposition temperature of PA 6,6F is expected to be substantially higher than that of both PA 6,T and PA 6,6. This makes polymers derived from 6F-diacid highly suitable for applications in high-temperature environments.
The glass transition temperature (Tg) is also markedly higher for the 6F-diacid based polyamide. The bulky CF₃ groups restrict the rotational freedom of the polymer chains, leading to a more rigid amorphous phase and consequently, a higher Tg. This property is advantageous for applications requiring dimensional stability at elevated temperatures.
Mechanical Properties
Aromatic polyamides, in general, exhibit high tensile strength and modulus due to the rigidity of the polymer backbone.[1] Polyamides derived from 6F-diacid are no exception and are expected to display excellent mechanical properties, comparable to or even exceeding those of traditional aromatic polyamides like PA 6,T. The strong intermolecular forces associated with the amide linkages, combined with the rigidity imparted by the aromatic rings, contribute to their high strength and stiffness.
Solubility
One of the most significant advantages of using 6F-diacid is the enhanced solubility of the resulting polymers.[3][7][8][9] The bulky, non-planar structure of the hexafluoroisopropylidene group disrupts the efficient packing of polymer chains, which in turn weakens the intermolecular forces. This disruption allows solvent molecules to penetrate and dissolve the polymer more readily. In stark contrast, the planar and regular structure of TPA-based polyamides leads to strong chain packing and, consequently, poor solubility in most common organic solvents. The improved solubility of 6F-diacid-based polymers is a critical advantage for processing, as it allows for solution-based techniques such as spin coating and casting, which are often not feasible for their insoluble counterparts.
Conclusion: The Strategic Advantage of 6F-Diacid
This comparative guide demonstrates that this compound (6F-diacid) offers a unique and advantageous set of properties as a dicarboxylic acid monomer for the synthesis of high-performance polymers. The incorporation of the hexafluoroisopropylidene group into the polymer backbone imparts a superior combination of thermal stability, mechanical strength, and, most notably, enhanced solubility compared to polymers derived from conventional aromatic and aliphatic dicarboxylic acids.
For researchers and scientists in fields requiring materials with exceptional performance under demanding conditions, such as aerospace, electronics, and advanced biomedical applications, 6F-diacid presents a compelling option. The ability to tailor polymer properties by incorporating this fluorinated monomer opens up new avenues for the development of next-generation materials with precisely engineered characteristics. While the cost of fluorinated monomers may be a consideration, the significant performance gains often justify their use in applications where conventional polymers fall short.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of poly(amide-imide)s by direct polycondensation with triphenyl phosphite. IV. Aliphatic-aromatic poly(amide-imide)s based on N,N′-bis(ω-carboxyalkyl)pyromellitimides | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: Unlocking Performance Advantages with Fluorinated Linkers in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline compounds with unprecedented versatility.[1][2] The ability to tune their structure and function by judiciously selecting metal nodes and organic linkers has opened doors to a myriad of applications, from gas storage and separation to catalysis and drug delivery.[3][4] A particularly impactful strategy for enhancing MOF performance is the incorporation of fluorine into the organic linkers. This guide provides an in-depth, objective comparison of MOFs synthesized with fluorinated versus non-fluorinated linkers, supported by experimental data and established protocols.
The Fluorine Advantage: More Than Just an Electron-Withdrawing Group
The introduction of fluorine atoms or fluorine-containing groups (like -CF3) into the organic linkers of MOFs imparts a range of beneficial properties that often surpass their non-fluorinated counterparts.[1] These advantages stem from the unique physicochemical characteristics of the carbon-fluorine bond, including its high polarity and strength, and the high electronegativity of fluorine.[5] This guide will explore the performance enhancements observed in key application areas.
Enhanced Hydrolytic Stability: A Prerequisite for Real-World Applications
A significant challenge for many MOFs is their stability in the presence of water, which can lead to structural degradation and loss of function.[6] Fluorination of the organic linkers has proven to be a highly effective strategy to enhance the hydrolytic stability of MOFs.[5][7][8] The hydrophobic nature of fluorinated linkers helps to repel water molecules, protecting the metal-linker coordination bonds from hydrolysis.[8][9]
A notable example is the zeolite-like MOF, Zn(hfipbb), which incorporates the fluorinated linker 4,4'-(hexafluoroisopropylidene)bis(benzoic acid). This MOF exhibits exceptional thermal and hydrothermal stability.[8] Studies have shown that while many non-fluorinated MOFs degrade under humid conditions, their fluorinated analogues can maintain their crystallinity and porosity.[5][6] This enhanced stability is crucial for applications such as carbon capture from humid flue gas streams and catalysis in aqueous media.[10][11]
Comparative Data on Hydrophobicity:
| MOF | Linker | Water Contact Angle (°) | Reference |
| Eu-TTA-pcu | 2,5-bis(trifluoromethyl)terephthalic acid | 16.7° | [9] |
| Gd-TTA-pcu | 2,5-bis(trifluoromethyl)terephthalic acid | 122.6° | [9] |
| Gd-TTA-fcu | 2,5-bis(trifluoromethyl)terephthalic acid | 110.6° | [9] |
Note: A contact angle greater than 90° indicates a hydrophobic surface. As seen in the table, the introduction of trifluoromethyl groups on the linker in Gd-TTA-pcu results in a hydrophobic material.[9]
Superior Gas Sorption and Separation Performance
The tunable pore environment of MOFs makes them promising candidates for gas storage and separation. Fluorination of the linkers can significantly enhance both the affinity and selectivity for certain gases, particularly carbon dioxide.[12][13] The polar C-F bonds create a more polarized pore surface, leading to stronger interactions with quadrupolar molecules like CO2.[5][14]
For instance, a study on isoreticular MOFs with and without fluorinated linkers demonstrated that the fluorinated versions exhibited higher CO2 uptake and CO2/N2 selectivity.[12] In the case of MOF-801 analogues, the introduction of a fluorinated linker led to an increase in the isosteric heat of adsorption for CO2, indicating stronger interactions, and a significant enhancement in CO2/N2 selectivity.[12][15]
Comparative CO₂ Adsorption Data for MOF-801 Analogues:
| Material | BET Surface Area (m²/g) | Qst (CO₂) (kJ/mol) | CO₂/N₂ Selectivity (IAST) | Reference |
| MOF-801 | 948 | 24.6 | 25 | [15] |
| PF-MOF1 | 649 | 29.4 | 34 | [15] |
| PF-MOF2 | 626 | 29.8 | 41 | [15] |
| ZrTFS | 46 | 37.6 | ∞ | [15] |
This table clearly shows that with increasing fluorine content, the heat of adsorption (Qst) for CO₂ and the CO₂/N₂ selectivity increase, even though the surface area decreases.[12][15]
Catalytic Activity and Drug Delivery: Emerging Frontiers
The unique electronic properties and enhanced stability of fluorinated MOFs are also being leveraged in catalysis and drug delivery.[3][4][16][17] The electron-withdrawing nature of fluorine can influence the Lewis acidity of the metal centers, potentially enhancing catalytic activity. Furthermore, their hydrophobicity can be advantageous for reactions involving non-polar substrates or for protecting encapsulated drugs from premature degradation in aqueous environments.[10][11]
Recent research has shown that fluorinated MOFs can act as efficient and highly active heterogeneous catalysts in aqueous solutions.[10][11] In the realm of drug delivery, the high porosity and functionalizable pores of MOFs, including fluorinated variants, allow for high drug loading capacities.[16][17] The tailored release kinetics and protective encapsulation offered by these frameworks are promising for developing more effective oral drug delivery systems.[16]
Experimental Section: A Guide to Synthesis and Characterization
To facilitate further research and validation, this section provides a generalized, step-by-step methodology for the synthesis and characterization of a fluorinated MOF, drawing upon common laboratory practices.
Protocol: Solvothermal Synthesis of a Fluorinated MOF (Illustrative Example)
This protocol outlines the synthesis of a hypothetical fluorinated MOF, "F-MOF-X," for comparative studies.
Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate)
-
Fluorinated organic linker (e.g., 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid), H₂hfipbb)
-
Non-fluorinated organic linker (e.g., Terephthalic acid, H₂BDC) for comparative synthesis
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Modulator (optional, e.g., Acetic acid)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Reactant Preparation: In a glass vial, dissolve the metal salt and the fluorinated organic linker in DMF. If a modulator is used, add it to the solution. For a comparative non-fluorinated MOF, use the non-fluorinated linker in a separate reaction.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).
-
Isolation and Washing: After the reaction, allow the autoclave to cool to room temperature. The crystalline product can be isolated by filtration or decantation. Wash the collected crystals with fresh DMF and then with a lower-boiling-point solvent like ethanol or acetone to remove unreacted starting materials and residual DMF.
-
Activation: To remove the solvent molecules from the pores, the washed MOF crystals need to be activated. This can be achieved by heating the sample under vacuum at an elevated temperature (e.g., 150 °C) for several hours. The activation conditions should be optimized to avoid framework collapse.
Characterization Workflow
The synthesized fluorinated and non-fluorinated MOFs should be thoroughly characterized to compare their properties.
Figure 1: A typical experimental workflow for the synthesis, characterization, and performance evaluation of MOFs.
Logical Framework: Impact of Linker Fluorination
The decision to employ fluorinated linkers is driven by the anticipated enhancements in material properties. The following diagram illustrates the causal relationships between linker fluorination and the resulting performance improvements.
Figure 2: The cascading effects of introducing fluorinated linkers into MOF structures.
Conclusion and Future Outlook
The strategic incorporation of fluorinated linkers into Metal-Organic Frameworks offers a powerful tool for tuning their properties and enhancing their performance in a variety of applications. The increased hydrolytic stability, improved gas separation capabilities, and emerging potential in catalysis and drug delivery make fluorinated MOFs a highly attractive area for future research and development. As our understanding of structure-property relationships in these materials deepens, we can expect the rational design of even more sophisticated and high-performing fluorinated MOFs tailored for specific, real-world challenges.
References
- 1. Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00422H [pubs.rsc.org]
- 5. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Stability and Hydrocarbon/Fluorocarbon Sorption of a Metal-Organic Framework with Fluorinated Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution [air.unimi.it]
- 12. Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated metal–organic frameworks for gas separation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Dielectric Properties of Polyimides Derived from 2,2-Bis(4-carboxyphenyl)hexafluoropropane (6FDA)
For Researchers and Scientists in Advanced Materials and Electronics
In the relentless pursuit of miniaturization and enhanced performance in microelectronics and high-frequency communication, the demand for materials with low dielectric constants (low-k) is paramount.[1] Polyimides (PIs), a class of polymers known for their exceptional thermal stability and mechanical robustness, are leading candidates for these applications.[2] This guide provides an in-depth comparison of the dielectric properties of a specific, highly promising subclass of polyimides: those synthesized from 2,2-Bis(4-carboxyphenyl)hexafluoropropane, commonly known as 6FDA dianhydride.
The incorporation of 6FDA into the polyimide backbone is a key strategy for achieving low dielectric constants.[1] The bulky, fluorine-containing hexafluoroisopropylidene (-C(CF₃)₂-) group imparts several desirable characteristics that fundamentally alter the polymer's dielectric performance.[3][4]
The Fluorine Advantage: Unpacking the Mechanism
The significant reduction in the dielectric constant of 6FDA-based polyimides stems from a combination of factors at the molecular level:
-
Increased Free Volume: The bulky trifluoromethyl (-CF₃) groups sterically hinder the efficient packing of polymer chains.[1] This creates a greater amount of empty space, or free volume, within the material. An increase in free volume lowers the dielectric constant by reducing the number of polarizable groups per unit volume.[1]
-
Reduced Polarizability: Fluorine is the most electronegative element, and the C-F bond is highly polar. However, the symmetric substitution of trifluoromethyl groups in the 6FDA monomer results in a molecule with a low net dipole moment.[1] This, combined with the lower electronic polarizability of the C-F bond compared to the C-H bond, contributes to a lower overall dielectric constant.[1][2]
-
Hydrophobicity: Fluorinated polymers are inherently more hydrophobic. This reduces moisture absorption, a critical factor as water (with a high dielectric constant of ~80) can significantly and detrimentally increase the dielectric constant of the material.[3]
Comparative Analysis of Dielectric Constants
The choice of the diamine monomer, in conjunction with the 6FDA dianhydride, allows for fine-tuning of the final polyimide's properties. The following table presents a comparison of the dielectric constants of various 6FDA-based polyimides and other relevant polymers.
| Polymer System (Dianhydride + Diamine) | Dielectric Constant (k) | Frequency | Reference |
| 6FDA-based Polyimides | |||
| 6FDA + 3,3'-ODA | 2.73 | 10 GHz | [1][3] |
| 6FDA + APB | 2.67 | 10 GHz | [3] |
| 6FDA + 4,4'-6F | 2.39 | 10 GHz | [3] |
| 6FDA + 3-BDAF | 2.40 | 10 GHz | [3] |
| 6FDA-HFBODA | 2.63 | 10 GHz | [5][6] |
| 6FDA-GA | 2.70 | 10 kHz | [7] |
| Other Polyimides | |||
| Kapton® (PMDA + 4,4'-ODA) | ~3.4 | 1 kHz | [8] |
| ODPA + 4,4'-ODA | 3.07 | 10 GHz | [1] |
| UPILEX-S® | ~3.5 | 1 kHz | [8] |
Abbreviations: 3,3'-ODA: 3,3'-Oxydianiline; APB: 1,3-bis(aminophenoxy)benzene; 4,4'-6F: 2,2-bis(4-aminophenyl)hexafluoropropane; 3-BDAF: 2,2-bis[4(3-aminophenoxy)phenyl]hexafluoropropane; HFBODA: 4,4'-((3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,5-diyl)bis(oxy))dianiline; GA: A specific diamine with biphenyl side groups; PMDA: Pyromellitic dianhydride; ODPA: 4,4'-Oxydiphthalic anhydride.
As the data clearly indicates, polyimides incorporating the 6FDA monomer consistently exhibit significantly lower dielectric constants compared to traditional polyimides like Kapton®. The combination of both a fluorinated dianhydride (6FDA) and a fluorinated diamine (e.g., 4,4'-6F or 3-BDAF) can push the dielectric constant to exceptionally low values, around 2.4.[3]
Experimental Protocol for Dielectric Constant Measurement
Accurate and reproducible measurement of the dielectric constant is crucial for material characterization. The following protocol outlines a standard method based on ASTM D150 for thin polymer films using a parallel plate capacitor setup.[9][10]
Objective: To determine the dielectric constant (permittivity) and dissipation factor of a polyimide thin film over a range of frequencies.
Materials & Equipment:
-
Polyimide film sample (flat, uniform thickness)
-
LCR Meter or Impedance Analyzer
-
Dielectric test fixture (e.g., Agilent 16451B) or parallel plate capacitor
-
Vacuum deposition system for electrodes (e.g., sputtering or evaporation)
-
Micrometer for thickness measurement
-
Conductive paste or paint (for electrode contact)
-
Nitrogen or vacuum oven for drying
Step-by-Step Methodology:
-
Sample Preparation:
-
Synthesize the polyimide film via a two-step polycondensation reaction, casting the polyamic acid precursor onto a glass substrate, followed by thermal imidization.[3][11]
-
Carefully remove the film from the substrate.
-
Dry the film thoroughly in a vacuum or nitrogen oven to remove any absorbed moisture, which can significantly affect the results. A typical drying cycle is 120-150°C for several hours.
-
Measure the thickness of the film at multiple points using a micrometer and calculate the average. Uniform thickness is critical.
-
-
Electrode Deposition:
-
Deposit circular electrodes of a known area (e.g., gold or aluminum) onto both sides of the polyimide film using a vacuum deposition technique like sputtering. A guard ring electrode is often included to minimize fringing field effects, ensuring a more accurate measurement.[12]
-
-
Measurement Procedure (Following ASTM D150): [9][10]
-
Place the prepared sample into the dielectric test fixture, ensuring good contact between the fixture's terminals and the deposited electrodes.[13]
-
Connect the fixture to the LCR meter.
-
Perform a "short" and "open" circuit correction/calibration on the LCR meter with the test leads to eliminate parasitic impedance.
-
Measure the capacitance (C) and dissipation factor (D) of the sample across the desired frequency range (e.g., 1 kHz to 1 MHz).[10]
-
Remove the sample and measure the capacitance of the empty fixture (air gap), C₀, at the same electrode spacing if possible, or calculate it based on the electrode area (A) and film thickness (d) using the formula C₀ = ε₀ * (A/d), where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
-
Data Calculation:
Caption: Workflow for the determination of polyimide dielectric constant.
Conclusion and Future Outlook
Polyimides derived from this compound (6FDA) stand out as superior materials for applications demanding low dielectric constants. Their unique molecular structure, characterized by the presence of bulky trifluoromethyl groups, effectively reduces dielectric permittivity by increasing free volume and lowering polarizability. As demonstrated, the strategic combination of 6FDA with other fluorinated monomers can yield materials with dielectric constants approaching 2.3, a significant improvement over conventional polyimides. For researchers and engineers in the electronics and materials science fields, 6FDA-based polyimides offer a versatile and high-performance platform for developing next-generation insulating materials, enabling further advancements in high-speed, high-frequency electronic devices.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP0299865A2 - Process for preparing low dielectric polyimides - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. matestlabs.com [matestlabs.com]
- 10. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. ietlabs.com [ietlabs.com]
A Comparative Guide to Gas Permeability of Membranes Fabricated from 2,2-Bis(4-carboxyphenyl)hexafluoropropane (6FDA)-Based Polymers
For researchers, scientists, and professionals in drug development, the precise separation of gases is a critical process. In this comprehensive guide, we delve into the performance of gas separation membranes fabricated from polymers based on 2,2-Bis(4-carboxyphenyl)hexafluoropropane, more commonly known as 6FDA. This document provides an objective comparison of their performance against other polymer alternatives, supported by experimental data, and offers detailed protocols for their synthesis and characterization.
The selection of a membrane material for a specific gas separation application is a nuanced decision, balancing permeability, selectivity, and physical robustness. 6FDA-based polyimides have emerged as a class of high-performance materials due to their exceptional thermal and chemical stability, combined with tunable gas transport properties.[1] The bulky hexafluoroisopropylidene (-C(CF3)2-) group in the 6FDA monomer hinders efficient polymer chain packing, leading to a high fractional free volume (FFV) and, consequently, high gas permeability.[2][3][4]
Comparative Performance Analysis: 6FDA-Based Polymers vs. Alternatives
The efficacy of a gas separation membrane is typically evaluated by its position on a Robeson plot, which illustrates the trade-off between permeability and selectivity for a given gas pair.[5][6][7][8][9] Generally, polymers with higher permeability exhibit lower selectivity, and vice versa. The goal is to develop materials that push the "upper bound" of this plot, offering both high permeability and high selectivity.
This section compares the gas separation performance of various 6FDA-based polyimides with other commonly used membrane materials, such as Matrimid®, Polymers of Intrinsic Microporosity (PIMs), and Polybenzimidazole (PBI).
Key Performance Metrics: Permeability and Selectivity
Gas permeability is often reported in Barrer, where 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg). Selectivity (α) is the ratio of the permeabilities of two gases.
Table 1: Comparative Gas Permeability and Selectivity Data for CO₂/CH₄ Separation
| Polymer | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |
| 6FDA-Based Polyimides | |||
| 6FDA-DAM | ~556 | ~22.7 | [9] |
| 6FDA-mPDA | Low | High | [10] |
| 6FDA-DABA | ~9 | ~53 | [10] |
| 6FDA-TrMPD | >200 | Low | [11] |
| 6FDA-BAPAF | 5-7 | 48-86 | [11] |
| 6FDA-DAP | 5-7 | 48-86 | [11] |
| 6FDA-durene | ~500-700 | ~2.8-5 | [12] |
| Alternative Polymers | |||
| Matrimid® 5218 | Low | High | [13] |
| PIM-1 | High | Moderate | [13] |
| Polybenzimidazole (PBI) | Low | High | [14] |
Table 2: Gas Permeability Data for Various Gases in 6FDA-Based Polyimides
| Polymer | Gas | Permeability (Barrer) | Reference |
| 6FDA-DAM | O₂ | - | [4] |
| N₂ | - | [4] | |
| 6FDA-mPDA | O₂ | - | [4] |
| N₂ | - | [4] | |
| 6FDA-durene | He | - | [12] |
| H₂ | - | [12] | |
| O₂ | - | [12] | |
| N₂ | - | [12] | |
| CH₄ | - | [12] | |
| CO₂ | ~500-700 | [12] |
Note: Specific permeability values can vary depending on synthesis conditions, membrane thickness, and testing parameters. The tables provide a general comparison based on available literature.
The data clearly indicates that the choice of the diamine monomer significantly influences the gas transport properties of 6FDA-based polyimides. For instance, diamines like DAM and durene lead to high permeability, while those containing carboxyl groups (DABA) or other polar functionalities tend to enhance selectivity.[10][11] This tunability is a key advantage of 6FDA-based systems, allowing for the design of membranes tailored to specific separation needs.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of research findings, it is imperative to follow well-defined and validated experimental protocols. The following sections provide detailed methodologies for the synthesis of 6FDA-based polymers, the fabrication of dense membranes, and the measurement of their gas permeability.
Synthesis of 6FDA-Based Polyimides
The synthesis of 6FDA-based polyimides is typically a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Caption: Workflow for the synthesis of 6FDA-based polyimides.
Step-by-Step Protocol:
-
Reactant Preparation: Dry the 6FDA dianhydride and the chosen diamine monomer under vacuum at an elevated temperature (e.g., 150°C) to remove any moisture.[11]
-
Polymerization: In a nitrogen-purged flask, dissolve the diamine in an anhydrous solvent such as N-methyl-2-pyrrolidone (NMP).[11]
-
Addition of Dianhydride: Gradually add an equimolar amount of 6FDA to the diamine solution while stirring vigorously. The reaction is typically carried out at room temperature for several hours to form the poly(amic acid) solution.
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner, for example, at 90°C for 6 hours and then at 150°C for 10 hours under reduced pressure.[11]
-
Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature.
-
-
Purification: Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol or water.[11]
-
Drying: Collect the polymer precipitate by filtration and dry it thoroughly in a vacuum oven.[11]
Membrane Fabrication
Dense polymer membranes for gas permeability testing are typically prepared by solution casting.
Caption: Workflow for the fabrication of dense polymer membranes.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a polymer solution of a specific concentration (e.g., 15 wt%) by dissolving the synthesized polyimide in a suitable solvent like NMP.[11]
-
Casting: Filter the solution to remove any impurities and then cast it onto a clean, level glass plate.
-
Solvent Evaporation: Place the cast film in an oven at a moderate temperature (e.g., 90°C) for several hours to slowly evaporate the solvent.[11]
-
Final Drying: Transfer the membrane to a vacuum oven and dry at a higher temperature (e.g., 150°C) for an extended period to remove any residual solvent.[11] The final membrane thickness is typically in the range of 80 to 100 µm.[11]
Gas Permeability Measurement
The gas permeability of the fabricated membranes can be measured using various techniques, with the constant-pressure/variable-volume method (time-lag method) being a common approach.[15][16][17]
Caption: Workflow for gas permeability measurement using the time-lag method.
Step-by-Step Protocol:
-
Membrane Mounting: Securely mount the dense membrane in a permeation cell, ensuring a good seal to prevent leaks.
-
System Evacuation: Thoroughly evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to remove any residual gases.
-
Gas Introduction: Introduce the test gas to the upstream side of the membrane at a constant pressure.
-
Data Acquisition: Monitor and record the pressure increase on the downstream side, which has a known, calibrated volume, as a function of time.
-
Calculation: The permeability coefficient (P) can be calculated from the steady-state permeation rate. The diffusion coefficient (D) can be determined from the time lag (θ), which is the intercept on the time axis of the asymptote to the pressure-time curve. The solubility coefficient (S) can then be calculated using the relationship P = D × S.[17]
Conclusion
Membranes based on 6FDA polymers represent a versatile and high-performing platform for gas separation applications. The ability to fine-tune their gas transport properties by judicious selection of the diamine comonomer makes them particularly attractive for a wide range of industrial processes, from natural gas purification to carbon capture.[1][10] While there is an inherent trade-off between permeability and selectivity, ongoing research into novel 6FDA-based copolymers and mixed-matrix membranes continues to push the boundaries of what is achievable.[2][18] The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of these advanced materials, enabling researchers to contribute to the development of next-generation gas separation technologies.
References
- 1. osti.gov [osti.gov]
- 2. Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separation Membranes | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. researchgate.net [researchgate.net]
- 15. theaic.org [theaic.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Fabrication, Facilitating Gas Permeability, and Molecular Simulations of Porous Hypercrosslinked Polymers Embedding 6FDA-Based Polyimide Mixed-Matrix Membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR-Based Structural Validation of Polymers Synthesized with 2,2-Bis(4-carboxyphenyl)hexafluoropropane
For researchers, scientists, and professionals in drug development, the precise structural characterization of novel polymers is a cornerstone of innovation. When working with advanced materials like those synthesized from 2,2-Bis(4-carboxyphenyl)hexafluoropropane (commonly known as 6F-diacid), ensuring the integrity of the polymer backbone is paramount. The unique properties imparted by the hexafluoroisopropylidene group—such as enhanced solubility, thermal stability, and low dielectric constant—are directly linked to its successful incorporation and the overall polymer architecture. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural validation of these specialized polymers, offering both theoretical insights and practical, field-proven protocols.
The Central Role of NMR in Polymer Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for probing the molecular structure of polymers. It provides detailed information about the chemical environment of specific nuclei, allowing for the confirmation of monomer incorporation, the identification of repeating units, and the detection of end-groups or impurities. For polymers derived from 6F-diacid, a multi-pronged NMR approach, leveraging ¹H, ¹³C, and ¹⁹F nuclei, offers a comprehensive and self-validating system for structural confirmation.
A Comparative Analysis of NMR Techniques
The choice of NMR experiment is dictated by the specific structural questions being asked. For polymers containing the 6F-diacid moiety, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a holistic view of the polymer's structure.
| NMR Technique | Information Yielded | Strengths | Limitations |
| ¹H NMR | Provides information on the proton environments within the polymer. Key for identifying aromatic protons from the 6F-diacid and the diamine/diol co-monomer, as well as any aliphatic protons. | High sensitivity and relatively short acquisition times. Excellent for determining the ratio of different monomer units. | Spectral overlap can occur, especially in complex polymer structures, making unambiguous peak assignment challenging. |
| ¹³C NMR | Offers detailed insights into the carbon backbone of the polymer. Allows for the identification of quaternary carbons, carbonyl groups, and the distinct carbon of the -C(CF₃)₂ group. | Wide chemical shift range provides excellent resolution, minimizing peak overlap. Directly probes the carbon skeleton of the polymer. | Lower natural abundance and sensitivity of the ¹³C nucleus necessitate longer acquisition times or more concentrated samples. |
| ¹⁹F NMR | Specifically targets the fluorine nuclei in the -C(CF₃)₂ group. The chemical shift is highly sensitive to the local electronic environment. | High sensitivity due to the 100% natural abundance of ¹⁹F and its high gyromagnetic ratio. Provides a clean spectrum with minimal background, confirming the presence and integrity of the hexafluoroisopropylidene group. | Provides information only about the fluorinated parts of the polymer. |
Experimental Data: Characteristic Chemical Shifts
The following table summarizes typical chemical shift ranges for polymers synthesized using 6F-diacid, such as 6FDA-based polyimides, dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). These values are indicative and can shift based on the specific co-monomer and polymer microstructure.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic protons | 7.1 - 8.3 | |
| Hydroxyl or Carboxyl protons (if present in co-monomer) | 10.4 - 10.5 | ||
| ¹³C | Imide Carbonyl (C=O) | ~166 | |
| Aromatic carbons | 110 - 140 | ||
| Quaternary carbon of -C(CF₃)₂ | ~65-70 | ||
| Carbon of -CF₃ | ~120-125 (quartet) | ||
| ¹⁹F | -C(CF₃)₂ | -60 to -65 |
Workflow for Structural Validation by NMR
The following diagram illustrates a logical workflow for the comprehensive structural validation of a 6F-diacid-based polymer using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation of 6F-diacid polymers.
Detailed Experimental Protocol: A Self-Validating System
This protocol outlines the steps for a comprehensive NMR analysis of a 6F-diacid-based polymer. The sequential acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra on the same sample constitutes a self-validating system, where the data from each experiment must be consistent with a single, proposed structure.
Materials:
-
Polymer sample (5-25 mg for ¹H, higher for ¹³C if needed)
-
High-quality 5 mm NMR tubes
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Pasteur pipette with a small plug of glass wool
-
Vortex mixer
-
NMR spectrometer equipped with a broadband probe
Procedure:
-
Sample Weighing and Dissolution:
-
Accurately weigh 5-25 mg of the dried polymer sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Securely cap the vial and vortex until the polymer is completely dissolved. Gentle heating may be applied if the polymer has low solubility at room temperature. A clear, homogeneous solution is crucial for high-quality spectra.
-
-
Filtration and Transfer:
-
To remove any particulate matter that could degrade spectral quality, filter the polymer solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube. Avoid using cotton wool as it may introduce contaminants.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks corresponding to the aromatic protons of the 6F-diacid moiety and the co-monomer to confirm their relative ratios in the polymer backbone.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required. A relaxation delay of 2-5 seconds is recommended.
-
Process the spectrum and identify the key signals, including the carbonyl carbons, the quaternary carbon of the -C(CF₃)₂, and the aromatic carbons.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Process the data and confirm the presence of a singlet in the expected region for the -CF₃ groups of the hexafluoroisopropylidene unit. The presence of a single peak confirms the chemical equivalence of the two -CF₃ groups and the integrity of the 6F moiety.
-
-
Data Interpretation and Validation:
-
Analyze the ¹H, ¹³C, and ¹⁹F NMR spectra in conjunction.
-
The chemical shifts, peak integrations (for ¹H), and coupling patterns (if any) should all be consistent with the proposed polymer structure.
-
The presence of the characteristic ¹⁹F signal, along with the correct ratio of aromatic protons in the ¹H spectrum and the full complement of carbon signals in the ¹³C spectrum, provides a robust validation of the polymer's structure.
-
Conclusion
The structural validation of polymers synthesized with this compound is a critical step in ensuring their desired properties and performance. A multi-nuclear NMR approach, systematically employing ¹H, ¹³C, and ¹⁹F spectroscopy, offers a comprehensive and reliable method for this purpose. By understanding the unique information provided by each technique and following a rigorous experimental protocol, researchers can confidently confirm the successful synthesis and structural integrity of these advanced fluorinated polymers.
A Senior Application Scientist's Guide to Metal-Organic Framework Stability: The Decisive Role of the Organic Linker
Introduction: The Stability Imperative in MOF Applications
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linker molecules.[1][2] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities have positioned them as remarkable candidates for a myriad of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[3][4] However, the long-term performance and practical viability of MOFs are critically dependent on their stability under operational conditions, which can involve high temperatures, mechanical stress, and exposure to various chemicals, especially water.[2]
The stability of a MOF is not an intrinsic property of the metal center alone; it is intricately linked to the nature of the organic linker that connects these metal nodes.[5][6] The linker's geometry, length, rigidity, and functional groups dictate the resulting framework's topology and, consequently, its robustness.[4] Understanding the relationship between the organic linker and MOF stability is therefore paramount for the rational design of durable materials tailored for specific real-world applications.[7]
This guide provides a comparative analysis of MOF stability as a function of different organic linkers. We will delve into the fundamental principles governing thermal, chemical, and mechanical stability, supported by experimental data from seminal studies. Detailed protocols for assessing MOF stability are also provided to equip researchers with the practical knowledge to evaluate their materials.
The Organic Linker: Architect of MOF Stability
The overall stability of a MOF is a synergy of several factors, but the organic linker plays a pivotal role in many of them. The key properties of an organic linker that influence the final stability of the MOF are its functional groups, rigidity, and connectivity.
Caption: Key properties of organic linkers and their influence on different aspects of MOF stability.
Linker Functionalization: Fine-Tuning Stability
The introduction of functional groups onto the organic linker is a powerful strategy to modulate the physicochemical properties of a MOF without altering its underlying topology, a concept known as isoreticular chemistry.[7] These functional groups can significantly impact the stability of the framework through electronic and steric effects.
A prime example is the UiO-66 family of MOFs. UiO-66 is composed of Zr₆O₄(OH)₄ clusters connected by 1,4-benzenedicarboxylate (BDC) linkers and is known for its remarkable thermal and chemical stability.[7] By introducing different functional groups onto the BDC linker, we can observe distinct changes in stability.
-
Electron-donating groups (e.g., -NH₂) can increase the electron density on the carboxylate groups, potentially strengthening the coordination bond with the metal cluster. For instance, IRMOF-3, which uses 2-aminoterephthalic acid as a linker, shows improved water stability compared to its non-functionalized counterpart, MOF-5.[8] The hydrophilic amine groups can also influence the interaction with water molecules.[9]
-
Electron-withdrawing groups (e.g., -NO₂) can have the opposite effect, potentially weakening the metal-linker bond.
-
Hydrophobic groups can enhance a MOF's stability in aqueous environments by repelling water molecules and protecting the metal-ligand bonds from hydrolysis.[10]
The table below summarizes the properties of several functionalized UiO-66 derivatives.
| MOF | Functional Group | BET Surface Area (m²/g) | Thermal Decomposition (°C) | Comments |
| UiO-66 | -H | ~1100 - 1500 | ~500 | High thermal and chemical stability.[7][11] |
| UiO-66-NH₂ | -NH₂ | ~1200 - 1400 | ~450 | The amino group can enhance CO₂ adsorption.[7] |
| UiO-66-NO₂ | -NO₂ | ~1100 - 1300 | ~400 | The nitro group can alter the electronic properties.[7] |
| UiO-66-(OH)₂ | -OH | ~1000 - 1200 | ~400 | Hydroxyl groups can act as active sites for catalysis.[7][12] |
Note: The exact values can vary depending on the synthesis conditions and activation procedures.
Linker Rigidity and Flexibility: A Balancing Act
The rigidity of the organic linker is another crucial factor influencing MOF stability.[13][14][15]
-
Rigid linkers tend to form more stable frameworks because they can better withstand thermal and mechanical stress without significant deformation.[13][14][15] The rigidity of the ligand in the framework has been shown to strongly contribute to the stability of the corresponding MOFs.[13][14][15]
-
Flexible linkers , on the other hand, can lead to frameworks that are more prone to structural collapse upon solvent removal or under pressure. However, this flexibility can also be advantageous for certain applications, such as selective guest adsorption through a "gate-opening" mechanism.
A study on a series of Zr-based MOFs constructed from ligand rotamers (isomers with the same connectivity but different flexibility) demonstrated that a ligand-rigidification strategy can enhance the overall stability of the resulting MOFs.[13][14][15]
Linker Connectivity: The More, the Merrier
The connectivity of the linker, also known as its topicity, refers to the number of points it uses to connect to the metal nodes. This has a profound impact on the mechanical stability of the framework.
-
Ditopic linkers (e.g., BDC in UiO-66) connect to two metal nodes.
-
Tritopic linkers (e.g., 1,3,5-benzenetricarboxylate or BTC in MOF-808 and MIL-100) connect to three metal nodes.
-
Tetratopic linkers (e.g., porphyrin-based linkers in PCN-222) connect to four metal nodes.
Generally, increasing the connectivity of the linker enhances the stability of the MOF.[16] A higher degree of connectivity creates a more robust and interconnected network that can better distribute stress, making the framework more resistant to mechanical pressure and chemical attack.[1][16]
A comparative study on the high-pressure behavior of MIL-100(Cr) (tritopic BTC linker) and MIL-101(Cr) (ditopic BDC linker) provides compelling evidence for this principle.[1] MIL-100(Cr) exhibited a significantly higher bulk modulus (a measure of resistance to compression) and amorphized at a much higher pressure compared to MIL-101(Cr), highlighting the importance of linker connectivity for mechanical stability.[1] Similarly, a study of four zirconium-based MOFs showed that those based on tetratopic linkers were much more stable in aqueous environments than those with di- and tritopic linkers.[16]
Experimental Protocols for MOF Stability Assessment
To ensure the reliability and comparability of stability data, standardized experimental protocols are essential.[17] Here, we outline the methodologies for assessing thermal, chemical, and mechanical stability.
Workflow for Hydrolytic Stability Testing
Caption: A typical experimental workflow for evaluating the hydrolytic stability of a MOF.
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature. It is the most common technique for determining the thermal decomposition temperature of a MOF.
Protocol:
-
Sample Preparation: Activate the MOF sample under vacuum or by solvent exchange to remove guest molecules from the pores.
-
TGA Measurement:
-
Place a small amount of the activated MOF (typically 5-10 mg) in a TGA pan.
-
Heat the sample under an inert atmosphere (e.g., N₂ or Ar) at a constant heating rate (e.g., 5-10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
The initial weight loss at lower temperatures (typically < 200 °C) corresponds to the removal of residual solvent molecules.
-
The sharp weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework. The onset of this decomposition is considered the thermal stability limit of the MOF.
-
Chemical (Hydrolytic) Stability
Assessing chemical stability, particularly against water (hydrolytic stability), is crucial for many applications. This is typically evaluated by exposing the MOF to the chemical environment and then analyzing its structural and porous properties.
Protocol:
-
Initial Characterization: Before exposure, characterize the pristine MOF sample using:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity.
-
N₂ Adsorption-Desorption at 77 K: To determine the BET surface area and pore volume.
-
-
Exposure:
-
Immerse a known amount of the MOF in deionized water or an aqueous solution of a specific pH.
-
Stir the suspension at a controlled temperature (e.g., room temperature or higher) for a defined period (e.g., 24 hours to several days).[17]
-
-
Post-Exposure Characterization:
-
Recover the MOF by filtration or centrifugation, wash it with a suitable solvent (e.g., ethanol), and dry it under vacuum.
-
Re-characterize the treated MOF using PXRD and N₂ adsorption to check for any changes in crystallinity and porosity.[17]
-
Analyze the filtrate using techniques like HPLC or UV-Vis spectroscopy to detect any leached organic linkers, which provides a quantitative measure of framework decomposition.[16]
-
-
Assessment: A stable MOF will retain its crystallinity and a significant portion of its initial surface area after exposure.
Mechanical Stability
Mechanical stability refers to a MOF's ability to withstand external pressure without undergoing structural collapse or amorphization.
Protocol (High-Pressure PXRD):
-
Sample Loading: Load the MOF sample into a diamond anvil cell (DAC). A pressure-transmitting medium (e.g., silicone oil or a noble gas) is used to ensure hydrostatic pressure.[1]
-
Data Collection:
-
Collect a PXRD pattern at ambient pressure.
-
Gradually increase the pressure in the DAC.
-
Collect PXRD patterns at various pressure points.
-
-
Data Analysis:
-
Analyze the changes in the unit cell parameters as a function of pressure to determine the bulk modulus.
-
The pressure at which the Bragg peaks disappear and a broad amorphous halo appears is the amorphization pressure, indicating the limit of the MOF's mechanical stability.[1]
-
Conclusion and Outlook
The stability of Metal-Organic Frameworks is a multifaceted property that is heavily influenced by the judicious selection of the organic linker. By carefully tuning the linker's functional groups, rigidity, and connectivity, it is possible to design MOFs with enhanced thermal, chemical, and mechanical robustness. As the field moves towards the industrial application of MOFs, the rational design of highly stable frameworks will become increasingly critical. Future research will likely focus on developing even more robust linkers and employing computational screening to predict the stability of new MOF structures before their synthesis, accelerating the discovery of next-generation materials for challenging applications.
References
- 1. Does the Ligand Connectivity of MOFs Affect Their Mechanical Stability? - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications | MDPI [mdpi.com]
- 9. Functionality proportion and corresponding stability study of multivariate metal-organic frameworks [ccspublishing.org.cn]
- 10. mdpi.com [mdpi.com]
- 11. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Ligand-Rigidification for Enhancing the Stability of Metal-Organic Frameworks. | Semantic Scholar [semanticscholar.org]
- 16. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternatives for 2,2-Bis(4-carboxyphenyl)hexafluoropropane in High-Temperature Polymer Synthesis
Introduction
In the pursuit of advanced materials, 2,2-Bis(4-carboxyphenyl)hexafluoropropane, the dicarboxylic acid derivative of the well-known 6FDA dianhydride, has established itself as a cornerstone monomer for high-performance polymers. The incorporation of the hexafluoroisopropylidene -(CF₃)₂C- group imparts a unique combination of properties to polymers such as polyamides and polyesters, including exceptional thermal stability, enhanced solubility, and a low dielectric constant. These characteristics make them indispensable in demanding applications across the aerospace, electronics, and automotive industries.
However, the reliance on fluorinated monomers is not without its challenges, which include environmental concerns regarding per- and polyfluoroalkyl substances (PFAS), and the high cost of synthesis. This has catalyzed a search for viable alternatives that can replicate or even surpass the performance of their fluorinated counterparts, with a growing emphasis on sustainability. This guide provides a comprehensive comparison of promising alternatives to this compound, encompassing both established non-fluorinated aromatic dicarboxylic acids and innovative bio-based monomers. Through a detailed analysis of experimental data, we will explore the structure-property relationships that govern the performance of these next-generation high-temperature polymers, offering researchers and materials scientists a data-driven resource for informed monomer selection.
Chapter 1: The Benchmark: this compound
The chemical structure of this compound is characterized by two carboxylic acid-functionalized phenyl rings linked by a hexafluoroisopropylidene group. This bulky, electron-withdrawing group is pivotal in defining the properties of the resulting polymers.
Figure 1: Chemical Structure of this compound.
Polymers derived from this monomer typically exhibit glass transition temperatures (Tg) well above 200°C and excellent thermal stability, with decomposition temperatures often exceeding 500°C. The fluorine content also contributes to a low dielectric constant and high optical transparency. However, the synthesis of this monomer is a multi-step process that can be costly, and the environmental persistence of fluorinated compounds is a growing concern.
Chapter 2: Non-Fluorinated Aromatic Dicarboxylic Acid Alternatives
Several non-fluorinated aromatic dicarboxylic acids have been explored as alternatives, offering a balance of performance and processability.
4,4'-Oxydibenzoic Acid (ODBA)
ODBA is a readily available aromatic dicarboxylic acid that introduces a flexible ether linkage into the polymer backbone.
Figure 2: Chemical Structure of 4,4'-Oxydibenzoic Acid.
Polymers based on ODBA generally exhibit good thermal stability, though typically lower than their 6F-dicarboxylic acid counterparts. The ether linkage enhances solubility and processability. For instance, polyamides derived from ODBA can be dissolved in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc).
4,4'-(Biphenyl-4,4'-diyl)dibenzoic Acid
This dicarboxylic acid features a rigid biphenyl core, which can lead to polymers with very high thermal stability and mechanical strength.
Figure 3: Chemical Structure of 4,4'-(Biphenyl-4,4'-diyl)dibenzoic Acid.
Polyesters derived from 4,4'-biphenyldicarboxylic acid and 1,6-hexanediol have demonstrated exceptionally high tensile strength.[1] However, the rigidity of the biphenyl unit can also lead to poor solubility and high melting temperatures, making processing a challenge.
Chapter 3: Bio-Based Aromatic Dicarboxylic Acid Alternatives
The development of dicarboxylic acids from renewable resources is a significant step towards sustainable high-performance polymers.
2,5-Furandicarboxylic Acid (FDCA)
FDCA is a bio-based aromatic dicarboxylic acid that is structurally similar to terephthalic acid and has emerged as a promising sustainable building block.[2][3][4]
Figure 4: Chemical Structure of 2,5-Furandicarboxylic Acid.
FDCA-based polyamides and polyesters have demonstrated good thermal and mechanical properties.[5] While their thermal stability might not always match that of 6F-dicarboxylic acid polymers, they offer the significant advantage of being derived from renewable resources. The furan ring can sometimes lead to increased moisture absorption compared to all-aromatic polyamides.[3]
Chapter 4: Comparative Performance Analysis
This section provides a quantitative comparison of the properties of polymers derived from this compound and its alternatives.
Thermal Properties
| Monomer | Polymer Type | Tg (°C) | Td,5% (°C) | Reference |
| This compound | Polyamide | ~250-300 | >500 | [6] |
| 4,4'-Oxydibenzoic Acid | Polyamide | ~230-260 | ~450-500 | [6] |
| 4,4'-(Biphenyl-4,4'-diyl)dibenzoic Acid | Polyester | Varies | >400 | [1] |
| 2,5-Furandicarboxylic Acid | Polyamide | ~150-200 | ~350-420 | [7][8] |
Discussion: Polymers derived from this compound consistently exhibit the highest thermal stability. Non-fluorinated aromatic alternatives like those from ODBA offer a good compromise of thermal performance and processability. Bio-based FDCA polymers, while showing lower thermal stability, are a significant step towards sustainable high-performance materials.
Mechanical Properties
| Monomer | Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| This compound | Polyimide Film | 90-120 | 2.5-3.5 | 5-10 | [9] |
| 4,4'-(Biphenyl-4,4'-diyl)dibenzoic Acid | Polyester | >100 | ~2.0 | ~10-50 | [1] |
| 2,5-Furandicarboxylic Acid | Polyester Film | ~26 | 1.2 | ~3 | [5] |
Discussion: The mechanical properties are highly dependent on the specific polymer structure and processing conditions. Polymers from rigid monomers like 4,4'-(Biphenyl-4,4'-diyl)dibenzoic acid can achieve very high tensile strength. The properties of FDCA-based polymers are an active area of research, with significant potential for improvement through copolymerization and composite formation.
Solubility
| Polymer from: | Solvents |
| This compound | NMP, DMAc, m-cresol, THF |
| 4,4'-Oxydibenzoic Acid | NMP, DMAc, DMSO |
| 4,4'-(Biphenyl-4,4'-diyl)dibenzoic Acid | Generally insoluble in common organic solvents |
| 2,5-Furandicarboxylic Acid | DMSO, DMF, DMAc |
Discussion: The hexafluoroisopropylidene group in this compound significantly enhances solubility. The ether linkage in ODBA also promotes solubility. The rigid nature of the biphenyl unit leads to poor solubility, while FDCA-based polymers show good solubility in polar aprotic solvents.[2][6][10]
Chapter 5: Experimental Methodologies
Synthesis of Aromatic Polyamides via Direct Polycondensation
This protocol describes a general procedure for synthesizing aromatic polyamides from a dicarboxylic acid and a diamine.
References
- 1. CA2005505A1 - Polyester from 4,4'-biphenyldicarboxylic acid and 1,6-hexanediol - Google Patents [patents.google.com]
- 2. Semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid: toward high-performance polymers from renewable resources - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 4. An Eco-Friendly Method to Get a Bio-Based Dicarboxylic Acid Monomer 2,5-Furandicarboxylic Acid and Its Application in the Synthesis of Poly(hexylene 2,5-furandicarboxylate) (PHF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Performance Polyesters Prepared from Bio‐Based 2,5‐Furandicarboxylic Acid [jstage.jst.go.jp]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Diffraction Analysis of MOFs Featuring the 2,2-Bis(4-carboxyphenyl)hexafluoropropane Linker
This guide provides an in-depth comparison of Metal-Organic Frameworks (MOFs) synthesized with the 2,2-Bis(4-carboxyphenyl)hexafluoropropane (H₂hfipbb) linker against those constructed from more conventional organic linkers. We will delve into the nuances of X-ray diffraction (XRD) analysis, a cornerstone technique for the structural elucidation of these highly porous materials, and explore how the unique attributes of the H₂hfipbb linker influence the resulting crystal structures and properties. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the design and characterization of novel MOF platforms.
The Strategic Advantage of the H₂hfipbb Linker in MOF Synthesis
The rational design of MOFs hinges on the judicious selection of their molecular building blocks: metal ions or clusters and organic linkers.[1] The properties of the resulting framework, from pore size and shape to chemical stability and functionality, are intrinsically linked to the geometry and chemical nature of the organic linker.[2][3]
The this compound (H₂hfipbb) linker is a V-shaped dicarboxylate ligand with a bulky, electron-withdrawing hexafluoroisopropylidene group at its core.[4] This unique combination of features imparts several desirable characteristics to the resulting MOFs:
-
Structural Complexity: Unlike linear linkers such as terephthalic acid (BDC), the bent nature of H₂hfipbb promotes the formation of complex, three-dimensional networks with unique topologies that might not be accessible with simpler linkers.
-
Enhanced Stability: The presence of fluorine atoms can increase the thermal and chemical stability of the MOF structure.[5][6] The strong C-F bonds contribute to the overall robustness of the framework.
-
Hydrophobicity: Fluorination of the organic linker tends to increase the hydrophobicity of the MOF's pores.[6][7] This is a critical property for applications such as water harvesting or catalysis in humid environments, and it can influence drug-loading and release kinetics in biomedical applications.[8][9]
-
Tailored Pore Environments: The bulky -C(CF₃)₂- group acts as a significant steric impediment, influencing the packing of linkers and the resulting pore geometry. This can lead to materials with highly specific adsorption properties for gas separation or selective encapsulation of guest molecules.[10][11]
The choice of linker is a powerful tool for tuning MOF properties for specific applications, and the fluorinated, bent H₂hfipbb linker offers a distinct alternative to more common linear or planar linkers.[2][3]
X-ray Diffraction: The Key to Unlocking MOF Structures
The precise atomic arrangement within a MOF can only be fully understood through structure determination.[12] X-ray diffraction is the most powerful and reliable technique for this purpose.[13] Depending on the nature of the synthesized material, one of two primary XRD methods is employed.
-
Single-Crystal X-ray Diffraction (SC-XRD): Considered the "gold standard" for structural determination, SC-XRD provides the most accurate and detailed three-dimensional picture of the atomic arrangement within a crystalline material.[13][14] This technique requires a single crystal of suitable size and quality, which can often be challenging to grow for new MOFs.[12] When successful, SC-XRD can precisely locate not only the framework atoms but also guest molecules, such as solvents or adsorbed gases, within the pores.[15][16]
-
Powder X-ray Diffraction (PXRD): More commonly, MOF syntheses yield microcrystalline powders that are unsuitable for SC-XRD.[12][17] In these cases, PXRD is an indispensable tool. While more complex to analyze for ab initio structure solution, PXRD is crucial for:
-
Confirming the phase purity of a bulk sample.
-
Verifying that the structure of the bulk material matches the single crystal chosen for SC-XRD.
-
Tracking structural changes in response to external stimuli like temperature, pressure, or guest adsorption.[13][18]
-
Solving crystal structures from powder data, often with the aid of computational modeling, when single crystals are unavailable.[19] The Rietveld refinement method is a powerful technique used to refine a crystal structure model against PXRD data.[20][21]
-
Both techniques are complementary and essential for the comprehensive characterization of MOFs. The increasing complexity of MOF structures necessitates advances in both crystallographic instrumentation and analytical techniques to keep pace.[13][19]
Comparative Structural Analysis: H₂hfipbb vs. Conventional Linkers
The choice of organic linker dramatically influences the final structure and properties of a MOF. Let's compare a representative MOF built with the H₂hfipbb linker to those constructed with common, simpler linkers.
A notable example is the Zn₀.₅₉Co₀.₄₁(hfipbb) MOF, which demonstrates the complex structures that can arise from the H₂hfipbb linker.[22] This MOF exhibits a structure with alternating tetrahedral and octahedral metal sites, a feature directly influenced by the linker's geometry.[22]
| Parameter | Zn-Co(hfipbb) MOF | UiO-66 (BDC Linker) | MOF-5 (BDC Linker) |
| Linker | H₂hfipbb | Terephthalic Acid (BDC) | Terephthalic Acid (BDC) |
| Linker Geometry | Bent, V-shaped | Linear | Linear |
| Metal Cluster | Alternating Zn(II) & Co(II) | Zr₆O₄(OH)₄ | Zn₄O |
| Crystal System | Hexagonal | Cubic | Cubic |
| Space Group | P6₅22 | Fm-3m | Fm-3m |
| Key Feature | Complex alternating metal sites | Exceptional thermal & chemical stability | High porosity, large surface area |
| Reference | [22] | [13] | [13] |
This comparison highlights a fundamental principle of MOF chemistry: the linker's geometry is a primary determinant of the resulting network topology. The linear BDC linker in UiO-66 and MOF-5 leads to highly symmetric, cubic structures. In contrast, the bent H₂hfipbb linker facilitates the formation of a hexagonal structure with a more complex arrangement of metal centers.[22] The fluorination of the hfipbb linker also contributes to different host-guest interactions compared to the non-fluorinated BDC linker.[6][23]
The following diagram illustrates the logical relationship between the choice of organic linker and the final properties and performance of the MOF.
Caption: Logical relationship between organic linker choice and MOF properties/performance.
Experimental Protocols for XRD Analysis of MOFs
Accurate and reproducible XRD data is paramount for reliable structural characterization. Below are detailed methodologies for both powder and single-crystal XRD analysis of MOF samples.
Powder X-ray Diffraction (PXRD) Workflow
PXRD is essential for confirming phase purity and for structural analysis when single crystals are not available.
Step-by-Step Methodology:
-
Sample Preparation:
-
Causality: Proper sample preparation is critical to minimize preferred orientation, which can significantly alter peak intensities and complicate analysis.
-
Gently grind the as-synthesized MOF powder in a mortar and pestle to ensure a fine, homogeneous particle size.
-
To remove guest solvent molecules from the pores, activate the sample by heating under vacuum. The specific temperature and time should be determined by thermogravimetric analysis (TGA) to avoid framework collapse.
-
Load the activated powder into a low-background sample holder. Ensure the surface is flat and level with the holder's rim.
-
-
Data Collection:
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα).
-
Collect data over a 2θ range appropriate for MOFs, typically from 2° or 3° up to 50° or 70°. The low-angle region is particularly important for capturing the large d-spacings characteristic of porous MOFs.
-
Causality: A slow scan speed and small step size are crucial for obtaining high-resolution data with a good signal-to-noise ratio, which is essential for resolving overlapping peaks and for subsequent Rietveld refinement.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental pattern to simulated patterns from known crystal structures or databases to confirm the phase.
-
Unit Cell Indexing: If the structure is unknown, specialized software can be used to determine the unit cell parameters from the peak positions.
-
Rietveld Refinement: For quantitative analysis, perform a Rietveld refinement.[20][21][24] This involves fitting a calculated diffraction pattern (based on a structural model) to the experimental data. The refinement process adjusts parameters such as lattice parameters, atomic positions, and peak shape functions to minimize the difference between the calculated and observed patterns.[25]
-
Trustworthiness: A successful Rietveld refinement with low R-factors (e.g., Rwp, GOF) provides confidence in the structural model and yields precise lattice parameters.[20]
-
The following diagram outlines the typical workflow for PXRD analysis.
Caption: Standard experimental workflow for Powder X-ray Diffraction (PXRD) analysis of MOFs.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD provides the most definitive structural information when suitable crystals are available.
Step-by-Step Methodology:
-
Crystal Selection and Mounting:
-
Under a high-power microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm.
-
Causality: The quality of the crystal is the single most important factor determining the quality of the diffraction data and the success of the structure solution.
-
Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of oil or grease.
-
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal diffractometer.
-
A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal. This minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher-quality data.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a series of diffraction images at different orientations. A complete dataset consists of thousands of reflection intensities.
-
-
Structure Solution and Refinement:
-
The collected data is processed to integrate the reflection intensities and apply corrections (e.g., for absorption).
-
Specialized software is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell (solving the "phase problem").
-
The initial structural model is then refined against the experimental data using a least-squares method. This process optimizes atomic positions, thermal parameters, and occupancies.
-
Trustworthiness: A final, refined crystal structure should have low R-factors (e.g., R1 < 5-10%) and a chemically sensible geometry. Disordered solvent molecules in the pores are a common challenge in MOF crystallography and may require special handling or masking techniques.[14]
-
The diagram below illustrates the workflow for SC-XRD analysis.
Caption: Standard experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.
References
- 1. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 1171-47-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 8. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 12. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Crystallographic characterization of the metal–organic framework Fe2(bdp)3 upon reductive cation insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct structure elucidation by powder X-ray diffraction of a metal–organic framework material prepared by solvent-free grinding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Time-resolved in situ X-ray diffraction reveals metal-dependent metal–organic framework formation | O'Hare Research Group - Chemistry [ohare.chem.ox.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. The structure of cubic MOF [{Ca(H2O)6}{CaGd(oxydiacetate)3}2].4H2O. A comparison between structural models obtained from Rietveld refinement of conventional and synchrotron X-ray powder diffraction data and standard refinement of single-crystal X-ray diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 21. journals.iucr.org [journals.iucr.org]
- 22. Addressed realization of multication complex arrangements in metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00422H [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Hexafluoroisopropylidene Group: Transforming Polymer Performance
For researchers and professionals in advanced materials and drug development, the quest for high-performance polymers is a continuous balance between desirable properties and practical processability. Many high-performance aromatic polymers, such as polyimides and polyamides, offer exceptional thermal and chemical resistance but are notoriously difficult to process due to their rigidity and poor solubility in common organic solvents.[1][2] This guide provides an in-depth comparison of how incorporating the hexafluoroisopropylidene (often abbreviated as '6F' or 'HFIP') group into a polymer backbone can fundamentally resolve these challenges and impart a unique combination of highly desirable properties.
The 6F group, -C(CF₃)₂-, is a bridging unit that can be incorporated into monomer structures. Its impact is profound, stemming from the unique combination of the steric bulk of the two trifluoromethyl (-CF₃) groups and the high electronegativity of the fluorine atoms.[3] This guide will explore the causal mechanisms behind these effects and provide the experimental data and protocols necessary to validate them in your own research.
The Foundational Impact: Disrupting Order to Enhance Performance
The core function of the 6F group is to disrupt the efficient packing of polymer chains. In many rigid, aromatic polymers, strong intermolecular forces and chain symmetry lead to high crystallinity and low solubility, making them intractable.[1] The bulky, three-dimensional nature of the 6F group acts as a "kink" in the polymer backbone, increasing the free volume and hindering the close packing of chains.[4] This single structural change is the primary driver for many of the benefits we will explore.
Caption: Logical flow of the 6F group's influence on polymer properties.
Enhanced Solubility and Processability
The most immediate and transformative effect of the 6F group is the dramatic improvement in solubility.[1][5] Polymers that are otherwise only soluble in high-boiling, aggressive solvents (or completely insoluble) can often be dissolved in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even tetrahydrofuran (THF) after 6F incorporation.
Causality: The disruption of chain packing reduces the intermolecular forces (like van der Waals forces and π-π stacking) that hold the polymer chains together.[1] This allows solvent molecules to penetrate the polymer matrix more easily, leading to solvation and dissolution. This enhanced solubility is critical for creating uniform films, coatings, and fibers through solution-casting and spin-coating techniques.
Comparative Data: Solubility of Aromatic Polyimides
| Polymer | Dianhydride Monomer | Diamine Monomer | Solubility in NMP (25°C) | Solubility in THF (25°C) |
| Kapton® Type | PMDA | ODA | Insoluble | Insoluble |
| 6FDA-ODA PI | 6FDA | ODA | Soluble | Soluble |
PMDA = Pyromellitic dianhydride (non-6F analogue) 6FDA = 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6F-containing) ODA = 4,4′-Oxydianiline
Experimental Protocol: Comparative Solubility Testing
This protocol provides a straightforward method to assess the impact of the 6F group on solubility.
-
Preparation: Weigh 10 mg of the 6F-containing polymer and 10 mg of its non-fluorinated analogue into separate 2 mL vials.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, Chloroform) to each vial.
-
Agitation: Place the vials on a shaker or magnetic stirrer at room temperature (25°C). The rationale for constant agitation is to maximize the interaction between the polymer surface and the solvent, ensuring that any observed insolubility is due to chemical incompatibility rather than poor mixing.
-
Observation: Observe the vials after 2, 8, and 24 hours. Record the results as:
-
Soluble: The polymer completely dissolves, forming a clear, homogenous solution.
-
Partially Soluble: The polymer swells, or a portion dissolves, but solid particles remain.
-
Insoluble: No visible change in the polymer.
-
-
Validation: For soluble samples, cast a film from the solution onto a glass slide and evaporate the solvent in a vacuum oven. The formation of a coherent film confirms true dissolution rather than the formation of a fine colloidal suspension.
Modified Thermal Properties
The incorporation of the 6F group generally increases the glass transition temperature (Tg) while maintaining high thermal decomposition temperatures.[1]
Causality: The bulky 6F group restricts the rotational freedom of the polymer backbone. A higher thermal energy is required to induce the large-scale segmental motion that characterizes the glass transition, resulting in an elevated Tg. The thermal stability, often measured as the temperature of 5% weight loss (Td₅), remains high due to the inherent strength of the aromatic backbone and the strong C-F bonds. However, in some cases, the thermal cleavage of C-CF₃ bonds can occur at very high temperatures, making the stability of 6FDA-based polyimides slightly less than their PMDA-based counterparts under certain conditions.[6]
Comparative Data: Thermal Properties of Polycarbonates
| Polymer | Bisphenol Monomer | Tg (°C) | Td₅ (°C, in N₂) |
| Bisphenol A PC | Bisphenol A | ~150 | ~450 |
| Bisphenol AF PC | Bisphenol AF (6F) | ~190 | ~470 |
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is essential for determining the thermal stability of a polymer.[7][8]
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
-
Instrument Calibration: Ensure the TGA instrument's mass and temperature are calibrated per manufacturer guidelines.
-
Sample Preparation: Weigh 5-10 mg of the dry polymer into a TGA crucible (e.g., alumina). It is critical that the sample is completely dry to prevent a mass loss step from water evaporation, which can be mistaken for early degradation.[8]
-
Method Setup:
-
Atmosphere: Purge the furnace with an inert gas like nitrogen at a flow rate of 50-100 mL/min. This prevents thermo-oxidative degradation and ensures the measured stability is inherent to the polymer structure.[8]
-
Temperature Program: Equilibrate at 30°C for 5 minutes. Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and provides reproducible results.
-
-
Data Analysis: Plot the sample weight (%) versus temperature. The Td₅ is the temperature at which the polymer has lost 5% of its initial mass.
Reduced Dielectric Constant
For applications in microelectronics and high-frequency communications, a low dielectric constant (κ) is paramount to minimize signal delay and cross-talk.[9] The 6F group is exceptionally effective at lowering the dielectric constant of polymers.[1][10]
Causality: The dielectric constant is influenced by molecular polarizability and free volume. The 6F group contributes to a low κ in two ways:
-
Low Polarizability: The C-F bond has very low electronic polarizability.
-
Increased Free Volume: The inefficient chain packing creates pockets of empty space (free volume). Since air has a dielectric constant of ~1, increasing the free volume within the polymer matrix effectively lowers the overall bulk dielectric constant.[4][11]
Comparative Data: Dielectric Constant of Polyimides
| Polymer | Dianhydride Monomer | Dielectric Constant (κ) at 1 MHz | Reference |
| Kapton® Type | PMDA | ~3.4 | [12] |
| 6FDA-ODA PI | 6FDA | ~2.8 | [10] |
Experimental Protocol: Dielectric Constant Measurement
This protocol describes the measurement of dielectric constant using a parallel plate capacitor method.
-
Film Preparation: Prepare thin, uniform films (~25-50 µm thick) of the 6F and non-6F polymers by solution casting. Ensure the films are completely dry and free of voids.
-
Capacitor Assembly: Place the polymer film as the dielectric material between two parallel plate electrodes of a known area (A).
-
Instrumentation: Connect the setup to an LCR meter.
-
Measurement:
-
Measure the capacitance (C) of the assembly at the desired frequency (e.g., 1 MHz).
-
Measure the thickness (T) of the polymer film using a micrometer.
-
-
Calculation: The dielectric constant (κ or εᵣ) is calculated using the formula:
-
κ = (C * T) / (ε₀ * A)
-
Where:
-
C is the measured capacitance.
-
T is the film thickness.
-
A is the electrode area.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).[9]
-
-
-
Validation: Repeat the measurement at multiple points on the film to ensure uniformity and average the results. The choice of a parallel plate setup is a standard, reliable method that directly measures the material's ability to store charge, which is the definition of capacitance.
Enhanced Optical Properties
Incorporating the 6F group typically results in polymers that are less colored and have higher optical transparency compared to their non-fluorinated aromatic counterparts.[1][10][11]
Causality: Color in aromatic polymers often arises from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). The 6F group, with its strong electron-withdrawing trifluoromethyl groups, decreases the electron density of the polymer backbone.[3] Furthermore, the steric hindrance from the 6F group disrupts the co-planar alignment of aromatic rings necessary for strong CTC formation. This reduction in CTCs leads to a significant decrease in color and an increase in optical transparency in the visible spectrum.[3]
Comparative Data: Optical Properties of Polyimide Films
| Polymer | Dianhydride Monomer | Color | Optical Transmittance at 450 nm |
| PMDA-ODA PI | PMDA | Yellow to Amber | < 50% |
| 6FDA-ODA PI | 6FDA | Colorless to Pale Yellow | > 80%[13] |
Conclusion
The hexafluoroisopropylidene (6F) group is a powerful structural moiety for designing high-performance polymers. By physically disrupting chain packing and altering the electronic nature of the polymer backbone, it provides a validated pathway to overcome the processing limitations of many rigid polymers. The incorporation of the 6F group simultaneously enhances solubility, increases the glass transition temperature, lowers the dielectric constant, and improves optical transparency. These combined benefits make 6F-containing polymers, particularly polyimides and polycarbonates, highly valuable materials for advanced applications ranging from microelectronics and aerospace coatings to gas separation membranes and medical devices. The experimental protocols provided herein offer a robust framework for researchers to quantify these effects and accelerate the development of next-generation materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. specialchem.com [specialchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Degree of Polymerization for 2,2-Bis(4-carboxyphenyl)hexafluoropropane-Based Polymers
For researchers and developers working with high-performance polymers derived from 2,2-Bis(4-carboxyphenyl)hexafluoropropane (6F-CDA), the degree of polymerization (DP) is not merely a number; it is a critical determinant of the material's final properties. From the thermal stability of a polyimide film to the mechanical strength of a structural component, the length of the polymer chains governs performance. This guide provides an in-depth comparison of the primary analytical techniques used to validate DP, moving beyond a simple listing of methods to explain the causality behind experimental choices and championing a self-validating, multi-detector approach for the highest degree of confidence.
The Central Challenge: Beyond a Single Average
A synthesized polymer sample is never a collection of chains of a single length. Instead, it is a population of molecules with a distribution of molecular weights. The term "degree of polymerization" itself is an average, and different analytical techniques measure different types of averages.[1] Understanding this distinction is the first step toward robust validation. The key averages include:
-
Number-Average Molecular Weight (Mn): The statistical average molecular weight of all polymer chains in a sample. It is highly sensitive to the presence of small molecules.
-
Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of larger molecules more heavily. It is more indicative of properties like melt viscosity and toughness.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse sample, while higher values signify a broader distribution.
This guide will explore the methodologies to accurately determine these values for 6F-CDA-based polymers, such as aromatic polyamides and polyimides, which are known for their rigidity and often challenging solubility.
Chapter 1: Resolving the Full Picture with Chromatography
To truly understand your polymer, you must first visualize its entire molecular weight distribution. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the cornerstone technique for this purpose.[2][3]
The Principle of Size Exclusion
SEC separates polymer molecules based on their hydrodynamic volume in solution.[4] A dissolved polymer sample is passed through a column packed with porous gel beads.[3][5] Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules explore the pores more extensively, taking a longer path and eluting later.[5]
The Pitfall of Conventional Calibration
A traditional GPC setup uses a concentration detector (like a Refractive Index detector) and relies on a calibration curve created from standards of a known molecular weight, typically polystyrene.[6] This presents a significant problem for 6F-CDA-based polymers. These are often rigid, aromatic polymers whose relationship between molecular weight and hydrodynamic size is vastly different from that of flexible-chain polystyrene. Using a polystyrene calibration will lead to inaccurate, relative molecular weight values.[7]
The Absolute Solution: Multi-Angle Light Scattering (MALS)
The gold standard for polymer characterization is coupling a MALS detector to your SEC system (SEC-MALS). A MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the column. The intensity of scattered light is directly proportional to the product of the molar mass and the concentration.[7]
This is an absolute technique. It determines the molar mass of the polymer in each "slice" of the chromatogram independently of its elution time or shape.[8][9] This approach eliminates the need for column calibration and provides the true molecular weight distribution of the 6F-CDA polymer.[10][11]
Caption: Workflow for absolute molecular weight determination using SEC-MALS.
Chapter 2: Pinpointing Absolute Averages with Standalone Techniques
While SEC-MALS provides the complete distribution, sometimes a direct measurement of a specific average (Mn or Mw) is required, especially when chromatographic separation is not feasible or necessary.
For Weight-Average Molecular Weight (Mw): Batch Mode Light Scattering
Static Light Scattering (SLS) can be performed without chromatographic separation in what is known as "batch mode".[8] This involves preparing a series of polymer solutions at different concentrations and measuring the scattered light at multiple angles for each. The data is then used to construct a Zimm plot, which allows for the simultaneous determination of the weight-average molecular weight (Mw), the root-mean-square radius of gyration (rg), and the second virial coefficient (A₂), a measure of polymer-solvent interaction.[8][12][13]
Causality: This method is powerful because it provides an absolute Mw value for the entire, unfractionated sample. It is particularly useful for ultra-high molecular weight polymers that might undergo shear degradation on an SEC column.
For Number-Average Molecular Weight (Mn): NMR End-Group Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy offers an elegant and absolute method for determining Mn, provided the polymer has distinguishable end-groups.[14][15] The principle relies on comparing the integrated signal intensity of protons from the repeating monomer units to the integrated signal of protons unique to the chain ends.[16]
For a 6F-CDA-based polymer, one might identify the terminal carboxylic acid protons or protons on an end-capping agent. By knowing the number of protons in the repeating unit and at the ends, one can calculate the number-average degree of polymerization (DPn) and, subsequently, Mn.
DPn = (Integral of Repeating Units / # Protons per Unit) / (Integral of End Groups / # Protons per End Group)
Mn = (DPn * Molecular Weight of Repeating Unit) + Molecular Weight of End Groups
Trustworthiness: The strength of this technique lies in its direct, stoichiometric measurement. However, its accuracy diminishes significantly for high molecular weight polymers (>20,000 g/mol ) because the end-group signals become too small relative to the repeating unit signal to be integrated reliably.[17]
Caption: Logic for determining Polydispersity Index (PDI) from two absolute methods.
Chapter 3: Practical & Routine Validation with Viscometry
For quality control or routine screening where a full distribution is not always necessary, dilute solution viscometry is a simple, rapid, and cost-effective technique.[18] It measures the effect of a dissolved polymer on the viscosity of a solvent.[19]
The Mark-Houwink Relationship
The technique involves measuring the flow time of a dilute polymer solution through a calibrated glass capillary, typically an Ubbelohde viscometer.[20] These measurements are used to calculate the intrinsic viscosity [η], a measure of the polymer's contribution to the solution viscosity. The intrinsic viscosity is related to the viscosity-average molecular weight (Mv) by the Mark-Houwink-Sakurada equation:[21]
[η] = K * Mva
Where 'K' and 'a' are the Mark-Houwink constants, which are specific to a given polymer, solvent, and temperature.[20]
Expertise: This is a relative method. Its accuracy is entirely dependent on having the correct K and 'a' values. For a novel 6F-CDA polymer, these constants must first be determined by creating a calibration curve of log[η] vs. log(Mw) using a series of well-characterized, narrow-PDI polymer fractions whose absolute molecular weights have been determined by an absolute method like SEC-MALS. Once established, viscometry becomes an invaluable tool for rapid QC checks.
Comparative Summary of Techniques
The choice of technique is dictated by the research question, the available resources, and the stage of development.
| Feature | SEC-MALS | Batch MALS (Zimm Plot) | NMR End-Group Analysis | Dilute Solution Viscometry |
| Primary Output | Full MW Distribution | Mw, rg, A₂ | Mn | Mv |
| Measurement Type | Absolute | Absolute | Absolute | Relative |
| PDI Information | Yes (Calculates Mw/Mn) | No (provides only Mw) | No (provides only Mn) | No |
| Structural Info | rg, Conformation Plot | rg | End-group identity | Hydrodynamic Volume |
| Typical MW Range | 10³ - 10⁷ g/mol | 10⁴ - 10⁸ g/mol | < 20,000 g/mol | 10⁴ - 10⁷ g/mol |
| Key Advantage | Most comprehensive data | No shear degradation | Direct Mn measurement | Low cost, high throughput |
| Key Limitation | Potential for shear | Labor intensive | Limited to low MW | Requires K and 'a' constants |
| Best Application | R&D, full characterization | Ultra-high MW polymers | Low MW oligomers/polymers | Routine Quality Control |
Recommendation: The Self-Validating System
For the most rigorous validation of 6F-CDA-based polymers, a multi-detector SEC system is the authoritative choice. By integrating MALS, RI, and an online viscometer, a single experiment yields a wealth of self-validating data:
-
Absolute Mw from the MALS detector.
-
Concentration from the RI detector.
-
Intrinsic Viscosity [η] from the viscometer detector.
This combination provides not only the absolute molecular weight distribution but also generates a Mark-Houwink plot (log[η] vs. log Mw) across the entire distribution. This plot is a powerful diagnostic tool for understanding polymer conformation, such as the rigidity characteristic of 6F-CDA polyamides and polyimides, and detecting any long-chain branching. This synergistic approach provides the highest level of confidence in your data.
Caption: Decision tree for selecting the appropriate polymerization validation method.
Appendix: Experimental Protocols
Protocol 1: SEC-MALS Analysis
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., Tetrahydrofuran or N,N-Dimethylacetamide with 0.05M LiBr) and filter through a 0.2 µm filter. Degas thoroughly.
-
Sample Preparation: Accurately weigh 10-20 mg of the 6F-CDA polymer and dissolve in 10 mL of the mobile phase to create a 1-2 mg/mL solution. Allow to dissolve completely overnight.
-
Filtration: Filter the sample solution through a 0.2 µm PTFE filter directly into an autosampler vial.
-
System Setup: Equilibrate the SEC-MALS-RI system until stable baselines are achieved for all detectors.
-
Data Acquisition: Inject 100 µL of the sample solution. Collect data from the point of injection until the polymer has fully eluted.
-
Analysis: Use the instrument's software to process the data. Determine the dn/dc value (refractive index increment) for the specific polymer-solvent system if not known. Calculate the molecular weight distribution and averages (Mn, Mw, PDI).
Protocol 2: Dilute Solution Viscometry
-
Solvent Preparation: Filter the chosen solvent (for which K and 'a' are known) through a 0.45 µm filter.
-
Stock Solution: Prepare a stock solution of the 6F-CDA polymer at a concentration of approximately 0.5 g/dL. Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of at least four dilutions from the stock solution (e.g., 0.4, 0.3, 0.2, 0.1 g/dL).
-
Temperature Control: Place the viscometer in a constant temperature water bath (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.
-
Flow Time Measurement:
-
Measure the flow time of the pure solvent (t₀) at least three times to ensure reproducibility.
-
For each polymer dilution, rinse the viscometer and measure its flow time (t) three times.
-
-
Calculations:
-
Calculate the relative viscosity (ηrel = t/t₀) and specific viscosity (ηsp = ηrel - 1) for each concentration (c).
-
Plot both ln(ηrel)/c (inherent viscosity) and ηsp/c (reduced viscosity) against concentration.
-
Extrapolate both lines to zero concentration. The common y-intercept is the intrinsic viscosity [η].[19]
-
Calculate Mv using the Mark-Houwink equation: Mv = ([η]/K)^(1/a).
-
References
- 1. Degree of polymerization - Wikipedia [en.wikipedia.org]
- 2. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 3. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Gel Permeation Chromatography | GPC | EAG Laboratories [eag.com]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. lcms.cz [lcms.cz]
- 8. wyatt.com [wyatt.com]
- 9. wyatt.com [wyatt.com]
- 10. measurlabs.com [measurlabs.com]
- 11. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Polymer Analysis in Materials Science [sigmaaldrich.com]
- 16. scribd.com [scribd.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]
- 19. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 20. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 21. scribd.com [scribd.com]
A Comparative Guide to Water Uptake in Fluorinated vs. Non-Fluorinated Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Moisture in Polyimide Performance
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, for many advanced applications, particularly in microelectronics, aerospace, and drug delivery systems, the interaction of polyimides with moisture is a critical performance parameter.[1] Water absorption can significantly alter a polyimide's dimensional stability, electrical insulating properties, and long-term reliability.[2][3]
The integration of fluorine into the polyimide backbone has emerged as a key strategy to mitigate moisture absorption and enhance overall performance. This guide will explore the fundamental differences in water uptake between fluorinated and non-fluorinated polyimides, supported by experimental data and established scientific principles.
The Mechanism of Water Uptake in Polyimides
Water absorption in polyimides is primarily governed by the presence of polar functional groups within the polymer structure, most notably the imide rings. The carbonyl groups in the imide rings can form hydrogen bonds with water molecules, leading to their absorption into the polymer matrix.[4][5] The extent of this absorption is influenced by several factors, including:
-
Polymer Chain Packing: Tightly packed polymer chains result in lower free volume, restricting the space available for water molecules to occupy.
-
Hydrophilicity of Monomers: The chemical nature of the dianhydride and diamine monomers used in the synthesis of the polyimide dictates the overall hydrophilicity of the resulting polymer.
-
Porosity and Defects: Micro-voids and other defects within the polymer matrix can act as sites for water accumulation.[6]
Fluorinated vs. Non-Fluorinated Polyimides: A Comparative Analysis
The introduction of fluorine atoms into the polyimide structure dramatically alters its interaction with water. Fluorination is a well-established method to enhance the hydrophobicity of polymers.[7]
Key Differences:
-
Reduced Polarity: The high electronegativity of fluorine atoms reduces the polarity of the C-F bond compared to the C-H bond, leading to weaker interactions with polar water molecules.
-
Increased Free Volume: Bulky trifluoromethyl (-CF3) groups hinder efficient polymer chain packing, which increases the fractional free volume.[8][9] While this might seem counterintuitive to reducing water uptake, the pronounced hydrophobic nature of the fluorinated cavities repels water molecules.
-
Lower Surface Energy: Fluorinated surfaces exhibit lower surface energy, which contributes to their hydrophobic and water-repellent characteristics.[7]
The synergistic effect of these factors results in significantly lower water absorption in fluorinated polyimides compared to their non-fluorinated counterparts.[10][11]
Molecular Interaction Diagram
The following diagram illustrates the conceptual difference in water molecule interaction with the polymer chains of non-fluorinated and fluorinated polyimides.
Caption: Molecular interaction of water with polyimide chains.
Quantitative Comparison of Water Uptake
The following table summarizes typical water absorption values for various fluorinated and non-fluorinated polyimides, providing a clear quantitative comparison.
| Polyimide Type | Specific Monomers | Water Absorption (%) | Reference |
| Non-Fluorinated | PMDA-ODA | 1.0 - 3.0+ | [11][12] |
| BPDA-PPD | ~1.62 | ||
| Fluorinated | 6FDA-based | 0.33 - 1.96 | |
| Alicyclic with Fluorine | 0.6 - 1.2 | [13] | |
| Multi-bulky Pendant Groups | 0.59 - 0.68 | [10] |
Note: Water absorption values can vary based on specific processing conditions and measurement techniques.
Standardized Experimental Protocol for Water Uptake Measurement
To ensure accurate and reproducible data, standardized test methods are crucial. The following protocol is based on the principles outlined in ASTM D570 and ISO 62.[14][15]
Step-by-Step Methodology:
-
Sample Preparation:
-
Machine test specimens to standard dimensions (e.g., 50.8 mm diameter, 3.2 mm thickness).
-
Ensure surfaces are smooth and free of defects.[14]
-
Dry the specimens in a circulating air oven at a specified temperature (e.g., 105-110°C) for 24 hours or until a constant weight is achieved.
-
Cool the specimens in a desiccator and weigh them to the nearest 0.1 mg (this is the initial dry weight).
-
-
Immersion:
-
Immerse the conditioned specimens in distilled water maintained at a constant temperature (e.g., 23 ± 1°C).
-
Ensure specimens are fully submerged and do not touch each other.
-
-
Measurement:
-
After 24 hours (or other specified time intervals), remove the specimens from the water.
-
Quickly pat the specimens dry with a lint-free cloth to remove surface water.
-
Immediately weigh the specimens to the nearest 0.1 mg.
-
-
Calculation:
-
Calculate the percentage of water absorption using the following formula: Water Absorption (%) = [ (Wet Weight - Dry Weight) / Dry Weight ] x 100
-
-
Re-immersion (for saturation studies):
Experimental Workflow Diagram
The following diagram outlines the key steps in the water uptake measurement protocol.
Caption: Standard experimental workflow for water uptake measurement.
Applications and Implications
The choice between fluorinated and non-fluorinated polyimides has significant implications for various applications:
-
Microelectronics: In semiconductor manufacturing and flexible electronics, low water absorption is critical to maintain low dielectric constants and prevent signal loss.[3] Fluorinated polyimides are often the material of choice for these applications.
-
Aerospace: Components exposed to varying humidity levels require dimensionally stable materials. The lower coefficient of humidity expansion (CHE) of fluorinated polyimides makes them suitable for such demanding environments.[2]
-
Drug Delivery: The hydrophobicity of fluorinated polyimides can be leveraged to control the release kinetics of encapsulated drugs.
Conclusion
The incorporation of fluorine into the polyimide backbone is a highly effective strategy for reducing water uptake. This is achieved through a combination of reduced polarity, increased free volume with hydrophobic characteristics, and lower surface energy. For applications where moisture sensitivity is a concern, fluorinated polyimides offer superior performance and reliability compared to their non-fluorinated counterparts. The selection of the appropriate polyimide requires a thorough understanding of the specific environmental conditions and performance requirements of the intended application.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
- 7. scielo.br [scielo.br]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 15. specialchem.com [specialchem.com]
Safety Operating Guide
Navigating the Disposal of 2,2-Bis(4-carboxyphenyl)hexafluoropropane: A Guide for Laboratory Professionals
As researchers and scientists, our commitment to innovation is intrinsically linked to a deep-seated responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,2-Bis(4-carboxyphenyl)hexafluoropropane, a fluorinated aromatic compound. By understanding the underlying principles of its safe handling, we can ensure the protection of ourselves, our colleagues, and the environment.
Immediate Safety Precautions: Understanding the Hazards
Before initiating any disposal procedures, it is crucial to be fully aware of the inherent hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Therefore, appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles are the minimum requirement[2].
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact[3].
-
Body Protection: A laboratory coat and closed-toe shoes are essential to protect skin and clothing[3].
All handling of this compound, including preparation for disposal, should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation[2].
Properties and Hazards at a Glance
For quick reference, the key properties and hazard information for this compound are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1171-47-7[4][5] |
| Molecular Formula | C17H10F6O4[4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501[1] |
Step-by-Step Disposal Protocol
The presence of fluorine, a halogen, in this compound classifies it as a halogenated organic compound. This is a critical distinction for waste disposal, as halogenated and non-halogenated waste streams must be kept separate[3][6][7][8]. The reasoning behind this segregation is primarily due to the different treatment methods required for disposal. Non-halogenated solvents can often be recycled as fuel additives, while halogenated solvents necessitate incineration at high temperatures to ensure complete destruction and prevent the release of harmful substances[7].
Waste Segregation:
-
Designated Waste Container: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., weighing paper, gloves), must be collected in a designated "Halogenated Organic Waste" container[2][3][8].
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste or any other incompatible waste streams[2][7]. Contamination of a non-halogenated solvent container with even a small amount of halogenated waste will require the entire container to be treated as halogenated waste, significantly increasing disposal costs[7].
Container Selection and Labeling:
-
Appropriate Containers: Use only UN-approved, leak-proof containers with screw-top caps for collecting liquid waste[7]. For solid waste, ensure the container is sealable and appropriate for chemical waste.
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of its contents[6][9]. Specifically, list "this compound" and any other halogenated compounds present. Do not use abbreviations or chemical formulas[6].
Collection and Storage:
-
Active Collection: Keep the waste container closed at all times, except when actively adding waste[6].
-
Safe Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents[2]. The storage location should be a designated satellite accumulation area within the laboratory.
Final Disposal:
-
Institutional Procedures: Arrange for the disposal of the collected waste through your institution's Environmental Health and Safety (EHS) office or equivalent department[2]. They will have established procedures for the collection and transport of hazardous waste to an approved waste disposal plant.
-
Prohibited Disposal: Under no circumstances should this compound or any other organic chemical be disposed of down the drain[3][6].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spills: For small spills, trained laboratory personnel should restrict access to the area, wear appropriate PPE, and contain the spill with a compatible absorbent material. The collected material should then be placed in a sealed container for disposal as hazardous waste[2].
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team[2].
-
Skin Contact: If the chemical comes into contact with skin, wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention[2].
By adhering to these procedures, we uphold our professional responsibility to maintain a safe and compliant laboratory environment. The principles of chemical safety are not merely a set of rules, but a cornerstone of scientific integrity and excellence.
References
- 1. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Handling 2,2-Bis(4-carboxyphenyl)hexafluoropropane
As researchers and drug development professionals, our work requires a deep respect for the materials we handle. 2,2-Bis(4-carboxyphenyl)hexafluoropropane is a valuable fluorinated building block, but its safe and effective use hinges on a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist to provide a procedural and logistical framework for handling this compound, ensuring both personnel safety and experimental integrity.
The causality behind these protocols is clear: this compound, a solid powder, presents a primary exposure risk through inhalation of dust and direct contact with skin and eyes. Our objective is to create a multi-layered defense system, integrating engineering controls, administrative procedures, and personal protective equipment (PPE) to mitigate these risks at every step.
Hazard Assessment: Know Your Material
This compound (CAS No. 1171-47-7) is classified with specific health hazards that dictate our handling procedures.[1] Understanding these is the first step in a self-validating safety system.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. Protective gloves and clothing are mandatory. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Dust or splashes pose a significant risk to vision. Sealed eye protection is essential. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Inhalation of the powder can irritate the respiratory system. All handling of the solid must be done in a ventilated enclosure. |
This data is aggregated from multiple notifications to the ECHA C&L Inventory.[1]
Core Directive: The Hierarchy of Controls
Before selecting PPE, we must first implement engineering and administrative controls. PPE is the final line of defense, not the first.
Engineering Controls:
-
Chemical Fume Hood: All weighing and transfer of the solid compound must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The hood contains airborne particulates, preventing inhalation, which is the most direct route of exposure.
-
Ventilated Storage: Store the chemical in a cool, dry, well-ventilated area away from incompatible materials.[3] Ensure the container is tightly sealed to prevent dust from becoming airborne.
Administrative Controls:
-
Designated Work Area: Establish a clearly marked area for handling this compound.[4] Cover the work surface with absorbent, disposable bench paper to simplify cleanup in case of a small spill.
-
Standard Operating Procedure (SOP): A written SOP detailing the specific steps for your experiment, including hazard controls, emergency procedures, and waste disposal, must be in place and reviewed by all personnel.
-
Hygiene: Always wash hands thoroughly after handling the chemical, even if gloves were worn.[5] Do not eat, drink, or apply cosmetics in the laboratory.[6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific hazards of skin contact, eye exposure, and inhalation.
| PPE Category | Specification | Rationale and Field-Proven Insights |
| Hand Protection | Double-gloving with Nitrile gloves. | While no single glove material protects against all chemicals, nitrile provides good resistance to a range of substances, including solvents that might be used with this compound.[7] Double-gloving provides an extra layer of protection against tears and minimizes exposure when removing the outer, contaminated glove. Always inspect gloves for defects before use.[6] |
| Eye & Face Protection | Safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities or if there is a splash risk. | Standard safety glasses do not protect against fine dust that can circulate in the air. Goggles that form a seal are required to prevent eye irritation.[1] The face shield adds a critical layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat with long sleeves and a secure closure. | The lab coat protects against accidental spills on the skin and contamination of personal clothing.[5] Ensure sleeves are fully extended to protect the wrists. |
| Footwear | Closed-toe shoes made of a non-porous material. | This protects the feet from spills and dropped objects. Perforated shoes or sandals are never acceptable in a laboratory setting.[6] |
Operational Plan: A Step-by-Step Workflow
This protocol outlines the essential steps for safely handling this compound powder.
Step 1: Preparation
-
Don all required PPE as specified in the table above.
-
Prepare your designated workspace within the chemical fume hood by laying down disposable bench paper.[4]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the hood to minimize reaching in and out.
-
Ensure an appropriate chemical waste container is labeled and ready.
Step 2: Weighing and Transfer
-
Carefully open the stock container inside the fume hood. Avoid creating puffs of airborne dust.
-
Use a dedicated spatula to transfer small amounts of the powder to a weigh boat.[4] Avoid pouring directly from the bottle to prevent spills.
-
Once the desired amount is weighed, securely close the primary container.
-
Transfer the weighed powder to your reaction vessel or solvent.
Step 3: Post-Handling and Cleanup
-
Decontaminate any reusable equipment that has come into contact with the chemical.
-
Carefully fold the disposable bench paper inward and dispose of it, along with used weigh boats and other contaminated disposables, into the designated solid hazardous waste container.[8]
-
Wipe down the work surface inside the fume hood using a wet cleaning method.[4] Do not dry sweep, as this can aerosolize residual powder.[5]
-
Remove PPE in the correct order: outer gloves, face shield, lab coat, goggles, and finally inner gloves.
-
Wash hands thoroughly with soap and water.
Emergency Procedures
Spills:
-
Small Spill (inside fume hood): Use absorbent pads to gently cover the spill. Wet the pads slightly to prevent dust generation and carefully place them in the hazardous waste container. Wipe the area clean.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert personnel. Prevent entry and contact your institution's Environmental Health & Safety (EHS) department immediately.[2]
Exposures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
Disposal Plan: Managing "Forever Chemicals"
This compound is a type of per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical" due to its environmental persistence.[8] This necessitates a stringent disposal protocol.
-
Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the drain.[8]
-
Segregated Waste Streams: All waste contaminated with this compound must be collected and disposed of through your institution's hazardous waste program.[8] This includes:
-
Unused or excess solid chemical.
-
Solutions containing the chemical.
-
Contaminated lab debris such as gloves, pipette tips, and disposable bench paper.[8]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal Methods: The ultimate disposal will be handled by a licensed chemical destruction plant, likely through methods such as high-temperature incineration or placement in a secure hazardous waste landfill, as guided by EPA recommendations for PFAS materials.[9][10]
Workflow Visualization
The following diagram illustrates the critical decision points and actions for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gz-supplies.com [gz-supplies.com]
- 3. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. PFAS Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. montrose-env.com [montrose-env.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
